1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
2-ethyl-5-methylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-9-6(12(7,10)11)4-5(2)8-9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFNCQPUTUDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245820-78-3 | |
| Record name | 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, a key building block in medicinal chemistry and agrochemical research. The document details a robust synthetic pathway, starting from readily available precursors, and offers in-depth explanations for the selection of reagents and reaction conditions. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and quality control of the final product, ensuring its suitability for downstream applications. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrazole-based compounds.
Introduction: The Significance of Pyrazole Sulfonyl Chlorides
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][4] The introduction of a sulfonyl chloride moiety at the C5 position of the pyrazole ring, as in this compound, provides a highly reactive electrophilic handle. This functional group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to generate a diverse library of sulfonamides and related derivatives, which are themselves an important class of pharmacologically active compounds.[4][5][6]
The specific target of this guide, this compound, is a valuable intermediate for the synthesis of targeted therapeutics and advanced agrochemicals.[7] The ethyl and methyl substituents on the pyrazole ring can influence the molecule's solubility, metabolic stability, and binding affinity to biological targets. A reliable and well-characterized synthetic route to this compound is therefore of paramount importance for advancing research in these fields.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic pathway. The core strategy involves the construction of the substituted pyrazole ring followed by chlorosulfonation at the C5 position.
Figure 1. Retrosynthetic analysis of this compound.
The key steps in the proposed synthesis are:
-
Synthesis of 1-Ethyl-3-methyl-1H-pyrazole: This intermediate is prepared via a classical Knorr pyrazole synthesis, involving the cyclocondensation of a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (ethylhydrazine). This reaction is known for its high efficiency and regioselectivity.
-
Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole: The synthesized pyrazole is then subjected to electrophilic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group at the C5 position. This position is electronically activated for electrophilic attack due to the directing effects of the two nitrogen atoms in the ring.[8]
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Characterization of the products should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of 1-Ethyl-3-methyl-1H-pyrazole
The synthesis of the pyrazole core is a critical first step. The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a well-established method for forming the pyrazole ring.[9]
Reaction Scheme:
Figure 2. Synthesis of the pyrazole intermediate.
Step-by-Step Protocol:
-
To a solution of ethylhydrazine oxalate (1 equivalent) in water, add a solution of sodium hydroxide (2 equivalents) in water, keeping the temperature below 10 °C.
-
To this solution, add ethyl acetoacetate (1 equivalent) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-ethyl-3-methyl-1H-pyrazole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ethylhydrazine Oxalate: The oxalate salt is often used as it is a more stable and less hazardous form of ethylhydrazine.
-
Sodium Hydroxide: The base is required to liberate the free ethylhydrazine from its salt.
-
Low Temperature: The initial reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent the formation of side products.
Synthesis of this compound
The introduction of the sulfonyl chloride group is achieved through electrophilic aromatic substitution using chlorosulfonic acid. This is a common and effective method for the sulfonation of various aromatic and heteroaromatic compounds.[10]
Reaction Scheme:
Figure 3. Chlorosulfonation of the pyrazole intermediate.
Step-by-Step Protocol:
-
In a flask equipped with a dropping funnel and a gas outlet connected to a scrubber, place an excess of chlorosulfonic acid (typically 3-5 equivalents).
-
Cool the chlorosulfonic acid to 0 °C in an ice bath.
-
Add 1-ethyl-3-methyl-1H-pyrazole (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for an additional 2-4 hours. Some protocols may require gentle heating to drive the reaction to completion.[6]
-
Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of the reagent ensures complete conversion of the starting material and also serves as the reaction solvent.
-
Controlled Temperature: The reaction is highly exothermic and produces hydrogen chloride gas. Slow addition and cooling are crucial for safety and to minimize side reactions.
-
Quenching on Ice: This is a standard and effective method to safely neutralize the highly reactive chlorosulfonic acid and to precipitate the water-insoluble sulfonyl chloride product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the pyrazole ring proton (a singlet). The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group. |
| ¹³C NMR | Resonances for the carbons of the ethyl and methyl groups, as well as the three distinct carbons of the pyrazole ring. |
| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching vibrations of the sulfonyl chloride group, typically in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound (C₆H₉ClN₂O₂S, MW: 208.67 g/mol ).[11] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should also be observable. |
Physical Properties
| Property | Description |
| Appearance | Typically a white to off-white solid. |
| Melting Point | A sharp melting point range indicates high purity. |
| Solubility | Generally soluble in chlorinated solvents, ethers, and esters; insoluble in water. |
Safety and Handling
Extreme caution must be exercised when working with chlorosulfonic acid. It is a highly corrosive and reactive substance that reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and sulfuric acid.[12][13]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mists.[14] Use only in a well-ventilated area.[15]
-
Storage: Store chlorosulfonic acid in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and organic compounds.[13]
-
Spill and Emergency Procedures: In case of a spill, evacuate the area and contain the spill. Neutralize cautiously with a suitable agent like sodium bicarbonate.[16] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][15]
Sulfonyl chlorides are also reactive and can be irritants. Standard laboratory safety practices should be followed when handling the final product.
Applications in Drug Discovery and Agrochemicals
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The sulfonyl chloride group can be readily derivatized to form sulfonamides, which are present in numerous pharmaceuticals.[4] For instance, pyrazole sulfonamides have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[2][4] In the field of agrochemicals, pyrazole derivatives are utilized as herbicides and fungicides.[7] The ability to easily generate a library of derivatives from this key intermediate makes it a valuable tool for structure-activity relationship (SAR) studies in both drug discovery and agrochemical development.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably produce this valuable chemical intermediate. The insights into the rationale behind the experimental choices and the comprehensive characterization data will aid in ensuring the quality and suitability of the compound for its intended applications in the development of novel pharmaceuticals and agrochemicals.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 12. macro.lsu.edu [macro.lsu.edu]
- 13. slideserve.com [slideserve.com]
- 14. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 15. lobachemie.com [lobachemie.com]
- 16. echemi.com [echemi.com]
Spectroscopic Unveiling of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride: A Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, a key building block in medicinal chemistry, presents a unique spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind the spectroscopic characteristics, offering insights into the molecule's electronic and structural properties.
Molecular Structure and Key Features
This compound possesses a five-membered pyrazole ring, substituted with an ethyl group at the N1 position, a methyl group at the C3 position, and a sulfonyl chloride group at the C5 position. This arrangement of functional groups gives rise to a distinct set of spectroscopic signals, which will be explored in detail.
Spectroscopic Data Summary
The following table summarizes the expected and observed spectroscopic data for this compound. These values are based on analysis of closely related analogs and predictive models.[1]
| Spectroscopic Technique | Parameter | Expected/Typical Value |
| ¹H NMR | Chemical Shift (δ) | Ethyl (CH₂): ~4.2 ppm (q) |
| Ethyl (CH₃): ~1.4 ppm (t) | ||
| Methyl (C3): ~2.3 ppm (s) | ||
| Pyrazole (H4): ~6.5 ppm (s) | ||
| ¹³C NMR | Chemical Shift (δ) | Pyrazole (C5-SO₂Cl): ~145 ppm |
| Pyrazole (C3-CH₃): ~150 ppm | ||
| Pyrazole (C4): ~110 ppm | ||
| Ethyl (CH₂): ~45 ppm | ||
| Ethyl (CH₃): ~15 ppm | ||
| Methyl (C3): ~12 ppm | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | S=O asymmetric stretch: 1370-1410 cm⁻¹ |
| S=O symmetric stretch: 1166-1204 cm⁻¹ | ||
| C=N stretch (pyrazole): ~1550 cm⁻¹ | ||
| C-H stretch (aromatic/aliphatic): 2800-3100 cm⁻¹ | ||
| Mass Spectrometry (EI) | m/z | [M]⁺: 208 (with ³⁵Cl), 210 (with ³⁷Cl) |
| [M-Cl]⁺: 173 | ||
| [M-SO₂Cl]⁺: 109 |
In-depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Analysis:
The proton NMR spectrum is expected to show four distinct signals corresponding to the ethyl, methyl, and pyrazole protons.
-
Ethyl Group: The methylene protons (CH₂) of the ethyl group are adjacent to the nitrogen atom of the pyrazole ring, which is an electron-withdrawing environment. This deshielding effect results in a downfield chemical shift, typically around 4.2 ppm. The signal will appear as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl protons (CH₃) of the ethyl group will appear as a triplet around 1.4 ppm.
-
Methyl Group: The methyl group at the C3 position of the pyrazole ring is expected to resonate as a singlet around 2.3 ppm.
-
Pyrazole Proton: The single proton at the C4 position of the pyrazole ring will appear as a singlet, typically in the aromatic region around 6.5 ppm. The downfield shift is attributed to the aromatic nature of the pyrazole ring and the electron-withdrawing effect of the adjacent sulfonyl chloride group.
¹³C NMR Analysis:
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
-
Pyrazole Ring Carbons: The carbon atom attached to the sulfonyl chloride group (C5) is expected to be the most downfield-shifted pyrazole carbon, appearing around 145 ppm. The carbon bearing the methyl group (C3) will also be significantly downfield, around 150 ppm. The C4 carbon will resonate at a more upfield position, typically around 110 ppm.
-
Ethyl and Methyl Carbons: The methylene carbon of the ethyl group will appear around 45 ppm, while the methyl carbons of the ethyl and C3-methyl groups will resonate at higher fields, around 15 ppm and 12 ppm, respectively.
Experimental Protocol: NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.[2][3][4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Visualization of NMR Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of the sulfonyl chloride and pyrazole moieties.[5][6]
-
Sulfonyl Chloride Group: The S=O stretching vibrations are particularly intense and diagnostic. The asymmetric stretch typically appears in the range of 1370-1410 cm⁻¹, while the symmetric stretch is found between 1166-1204 cm⁻¹.[5] The presence of these two strong bands is a clear indication of the sulfonyl group.
-
Pyrazole Ring: The C=N stretching vibration of the pyrazole ring is expected around 1550 cm⁻¹.
-
C-H Bonds: The C-H stretching vibrations of the ethyl and methyl groups, as well as the pyrazole C-H, will appear in the 2800-3100 cm⁻¹ region.
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
-
Sample Application:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Visualization of IR Spectroscopy Logic
Caption: Logic of functional group identification by IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Electron Ionization (EI) Mass Spectrometry:
In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
-
Molecular Ion: The molecular ion peak for this compound will appear at m/z 208, corresponding to the isotope ³⁵Cl. A smaller peak at m/z 210, with an intensity of about one-third of the m/z 208 peak, will also be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a characteristic signature of a chlorine-containing compound. PubChem provides predicted mass-to-charge ratios for various adducts.[7]
-
Fragmentation Pattern: The molecular ion is expected to undergo fragmentation, leading to several characteristic fragment ions.
-
Loss of a chlorine radical will result in an ion at m/z 173.
-
Cleavage of the C-S bond with the loss of the sulfonyl chloride group will produce an ion at m/z 109, corresponding to the 1-ethyl-3-methyl-pyrazole cation. The fragmentation of the pyrazole ring itself can also provide structural insights.[8][9][10]
-
Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Ionization:
-
The sample is vaporized and then ionized in the ion source using a standard electron energy of 70 eV.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Visualization of Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway of the target molecule.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary approach to the comprehensive structural characterization of this compound. This guide has outlined the expected spectroscopic data, the rationale behind these observations, and detailed protocols for data acquisition. By understanding the principles of these analytical techniques and their application to this specific molecule, researchers can confidently verify its structure and purity, paving the way for its use in further scientific endeavors.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. epfl.ch [epfl.ch]
- 5. acdlabs.com [acdlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Ethyl-5-methyl-pyrazole-3-sulfonyl chloride (CAS No. 1245820-78-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] Within this important class of heterocycles, pyrazole sulfonyl chlorides serve as critical and versatile building blocks for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of 2-Ethyl-5-methyl-pyrazole-3-sulfonyl chloride (CAS No. 1245820-78-3), a key intermediate for researchers engaged in drug discovery and development.
Compound Identification and Physicochemical Properties
2-Ethyl-5-methyl-pyrazole-3-sulfonyl chloride, also known by the alternative nomenclature 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, is a fine chemical intermediate with significant potential in the synthesis of complex organic molecules.[2]
| Property | Value | Source |
| CAS Number | 1245820-78-3 | [2] |
| Molecular Formula | C₆H₉ClN₂O₂S | [2] |
| Molecular Weight | 208.67 g/mol | [2] |
| SMILES | CCN1C(=CC(=N1)C)S(=O)(=O)Cl | [2] |
Proposed Synthesis of 2-Ethyl-5-methyl-pyrazole-3-sulfonyl chloride
While a specific, peer-reviewed synthesis for 2-Ethyl-5-methyl-pyrazole-3-sulfonyl chloride is not extensively documented, a robust synthetic strategy can be proposed based on well-established methodologies for analogous pyrazole sulfonyl chlorides. The most logical and industrially scalable approach involves a two-step process: the initial synthesis of the pyrazole core followed by chlorosulfonation.
Step 1: Synthesis of the Precursor, 3-Ethyl-5-methyl-1H-pyrazole
The synthesis of the pyrazole precursor can be achieved through the classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
References
mechanism of sulfonylation of 1-ethyl-3-methylpyrazole
An In-Depth Technical Guide to the Sulfonylation of 1-Ethyl-3-methylpyrazole
Abstract
This technical guide provides a comprehensive examination of the sulfonylation of 1-ethyl-3-methylpyrazole, a key reaction for the synthesis of versatile intermediates in pharmaceutical and agrochemical research. We will dissect the underlying electrophilic aromatic substitution mechanism, explore the critical factors governing its high regioselectivity, and present a field-proven experimental protocol for the synthesis of 1-ethyl-3-methylpyrazole-4-sulfonyl chloride. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important transformation.
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[1] Substituted pyrazoles, such as 1-ethyl-3-methylpyrazole, serve as crucial building blocks. The introduction of a sulfonyl group or its derivatives onto this scaffold further enhances its pharmacological potential, creating the pyrazole sulfonamide motif found in numerous bioactive compounds.[2][3] Understanding the mechanism of sulfonylation is therefore fundamental to leveraging this scaffold in drug design and discovery.
The Core Mechanism: Electrophilic Aromatic Substitution at C4
The sulfonylation of 1-ethyl-3-methylpyrazole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The pyrazole ring, being an electron-rich aromatic system, acts as the nucleophile, attacking a potent sulfur-based electrophile.
Electronic Landscape and Regioselectivity
The regiochemical outcome of the reaction is dictated by the inherent electron distribution within the substituted pyrazole ring.
-
Influence of Nitrogen Atoms: The two nitrogen atoms significantly influence the ring's electronic character. The N1 nitrogen (pyrrole-like) contributes two electrons to the aromatic π-system, while the N2 nitrogen (pyridine-like) contributes one. This arrangement leads to a non-uniform distribution of electron density across the carbon atoms.
-
C4: The Nucleophilic Hotspot: Computational and experimental data consistently show that the C4 position is the most electron-rich and, consequently, the most nucleophilic carbon in the pyrazole ring.[4][5] Electrophilic attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, which is energetically unfavorable.[6]
-
Role of Substituents: The N1-ethyl and C3-methyl groups are both electron-donating groups (EDGs) through induction. They further increase the overall electron density of the pyrazole ring, enhancing its reactivity towards electrophiles without altering the intrinsic preference for C4 substitution. The N1-ethyl group also sterically shields the N2 position and prevents competing N-sulfonylation.
This confluence of electronic effects overwhelmingly directs the incoming electrophile to the C4 position, resulting in excellent regioselectivity.
Caption: Logical flow of electronic factors determining C4 sulfonylation.
Step-wise Mechanistic Pathway
The reaction proceeds through the canonical three-step EAS mechanism when using chlorosulfonic acid, a common and efficient reagent for producing the synthetically valuable sulfonyl chloride intermediate.
-
Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a potent electrophile in its own right.
-
Nucleophilic Attack: The π-electron system of the pyrazole ring, specifically from the C4 position, attacks the electrophilic sulfur atom of chlorosulfonic acid.
-
Formation of the Sigma (σ) Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the ring system.
-
Deprotonation and Re-aromatization: A weak base, such as a chloride ion or another molecule of chlorosulfonic acid, abstracts the proton from the C4 carbon. This step restores the aromatic π-system and yields the final product, 1-ethyl-3-methylpyrazole-4-sulfonyl chloride.
Caption: Mechanism of sulfonylation using chlorosulfonic acid.
Experimental Protocol: Synthesis of 1-Ethyl-3-methylpyrazole-4-sulfonyl Chloride
This protocol is a robust, self-validating procedure adapted from established methodologies for the sulfonylation of substituted pyrazoles.[2][7] The causality behind each step is explained to ensure both reproducibility and a deeper understanding.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 1-Ethyl-3-methylpyrazole | >98% | Sigma-Aldrich | Starting Material (Nucleophile) |
| Chlorosulfonic Acid (ClSO₃H) | Reagent Grade, >99% | Acros Organics | Sulfonylating Agent (Electrophile) |
| Thionyl Chloride (SOCl₂) | >99% | Alfa Aesar | Ensures complete conversion to sulfonyl chloride |
| Chloroform (CHCl₃), anhydrous | >99.8% | Fisher Scientific | Inert reaction solvent |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Neutralize excess acid during workup |
| Brine (Saturated NaCl) | ACS Grade | - | Remove residual water from organic phase |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying agent |
Step-by-Step Methodology
Caption: Experimental workflow for pyrazole sulfonylation.
Detailed Steps & Causality:
-
Setup: Dissolve 1-ethyl-3-methylpyrazole (1.0 eq.) in anhydrous chloroform (approx. 3 mL per gram of pyrazole) in a flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Causality: Anhydrous conditions are critical as chlorosulfonic acid reacts violently with water. Chloroform is an inert solvent that does not compete in the reaction.[7]
-
-
Cooling: Cool the solution to 0°C.
-
Causality: The reaction is highly exothermic. Slow, controlled addition at low temperature is essential to prevent runaway reactions and the formation of undesired byproducts.
-
-
Addition of Sulfonylating Agent: Add chlorosulfonic acid (approx. 5.0 eq.) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Causality: A large excess of chlorosulfonic acid drives the reaction to completion.
-
-
Heating: After addition is complete, raise the temperature to 60°C and stir for 10 hours. Monitor reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.[7]
-
-
Conversion to Sulfonyl Chloride: Add thionyl chloride (approx. 1.3 eq.) and continue stirring at 60°C for 2 hours.
-
Causality: This step ensures that any sulfonic acid formed as a byproduct is fully converted to the desired sulfonyl chloride.[7]
-
-
Workup - Quenching: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Causality: This safely quenches the excess chlorosulfonic acid and thionyl chloride.
-
-
Workup - Extraction & Washing: Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Causality: Dichloromethane extracts the organic product. The bicarbonate wash neutralizes any remaining acid, and the brine wash begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Trustworthiness: A Self-Validating System
The integrity of this protocol is maintained by in-process controls and final product characterization.
-
Reaction Monitoring: Regular analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) validates the consumption of starting material and the formation of the product, allowing for precise control over the reaction time.
-
Spectroscopic Confirmation: The structure of the purified 1-ethyl-3-methylpyrazole-4-sulfonyl chloride must be unequivocally confirmed using a suite of analytical techniques:
-
¹H NMR: Will show characteristic shifts for the ethyl and methyl protons, and a downfield shift of the C5-proton. The absence of the C4-proton signal is a key indicator of successful substitution.
-
¹³C NMR: Will confirm the number of unique carbons and show a significant downfield shift for the C4 carbon due to the attached sulfonyl group.
-
FT-IR: Will display strong, characteristic absorption bands for the sulfonyl group (S=O stretches) typically around 1370 cm⁻¹ and 1180 cm⁻¹.
-
HRMS (ESI): Will provide a highly accurate mass measurement, confirming the elemental composition of the synthesized molecule.
-
Conclusion for the Drug Development Professional
The sulfonylation of 1-ethyl-3-methylpyrazole is a highly reliable and regioselective transformation that provides efficient access to the versatile 1-ethyl-3-methylpyrazole-4-sulfonyl chloride intermediate. A thorough understanding of the electrophilic substitution mechanism, driven by the inherent electronic properties of the pyrazole core, is paramount for troubleshooting and adaptation. The provided protocol represents a robust starting point for the synthesis of this key building block, which can be subsequently reacted with a diverse range of amines to generate libraries of novel pyrazole sulfonamides for screening in drug discovery programs. The principles outlined herein are broadly applicable to the C4-functionalization of other substituted pyrazoles, empowering chemists to rationally design and synthesize new chemical entities with therapeutic potential.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole-5-Sulfonyl Chlorides
Introduction: The Strategic Importance of Pyrazole-5-Sulfonyl Chlorides in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activities.[1][2] Its derivatives have led to a multitude of approved drugs for a wide range of diseases.[1][3] Within this esteemed class of heterocycles, pyrazole-5-sulfonyl chlorides have emerged as exceptionally valuable synthetic intermediates. Their significance lies in the highly reactive sulfonyl chloride moiety, an electrophilic hub that readily couples with a vast array of nucleophiles—most notably amines—to form stable sulfonamide linkages.[4][5] This reactivity is the gateway to creating large, diverse libraries of pyrazole sulfonamides, compounds that have demonstrated potent anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[4][6]
This guide provides an in-depth exploration of the synthesis of pyrazole-5-sulfonyl chlorides, moving beyond simple procedural descriptions to offer insights into the underlying chemical principles, strategic considerations for method selection, and practical, field-proven advice for overcoming common synthetic challenges. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage these critical building blocks in their drug discovery and development programs.
Part 1: Mechanistic Insights and Regiochemical Control
The synthesis of pyrazole sulfonyl chlorides is fundamentally an electrophilic aromatic substitution reaction. The regiochemical outcome—whether the sulfonyl chloride group attaches to the C4 or C5 position—is not arbitrary but is dictated by the electronic nature of the pyrazole ring and the substitution at the N1 position.
For N-unsubstituted or N-alkyl pyrazoles, electrophilic attack, including sulfonation, overwhelmingly occurs at the C4 position.[7][8] This preference is rooted in the stability of the resulting sigma complex (Wheland intermediate). Electrophilic attack at C4 allows the positive charge to be delocalized across the ring without placing it on the electron-deficient, pyridine-like nitrogen atom, thus avoiding the formation of a highly unstable azomethine cation.[7]
Conversely, when the N1 position is occupied by an aryl group (e.g., a phenyl group), the directing effect changes. The phenyl group, through its electronic influence, deactivates the adjacent C5 position to a lesser extent than the C4 position, often making C5 the preferred site for electrophilic substitution. This principle is pivotal for the targeted synthesis of the pyrazole-5-sulfonyl chloride scaffold.
Part 2: Core Synthetic Methodologies
The most prevalent methods for synthesizing pyrazole-5-sulfonyl chlorides can be categorized into two main strategies: a direct, one-step chlorosulfonation and a two-step approach via a sulfonic acid intermediate.
Strategy A: Direct Chlorosulfonation
This method involves the direct reaction of a substituted pyrazole with an excess of chlorosulfonic acid. It is an aggressive, powerful method suitable for robust substrates.
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic sulfonating agent.
-
Stoichiometry: A large excess of chlorosulfonic acid is crucial. It ensures the reaction goes to completion and, critically, minimizes the formation of diaryl sulfone byproducts by maintaining a high concentration of the sulfonating agent relative to the starting pyrazole.
-
Temperature Control: The reaction is highly exothermic. Initial addition must be performed at low temperatures (0 °C or below) to control the reaction rate and prevent thermal decomposition. The mixture is then typically warmed to drive the reaction to completion.
This protocol is based on established procedures for the chlorosulfonation of N-aryl pyrazoles.[4][9]
Materials:
-
1-Phenyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 1-phenyl-1H-pyrazole (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.
-
Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
The product may precipitate as a solid or an oil. Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-1H-pyrazole-5-sulfonyl chloride.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Strategy B: Two-Step Synthesis via Pyrazole-5-sulfonic Acid
This strategy offers a milder alternative to direct chlorosulfonation. It involves the initial sulfonation of the pyrazole to form the corresponding sulfonic acid, which is then converted to the sulfonyl chloride in a separate step. This approach is particularly useful for substrates that are sensitive to the harsh conditions of neat chlorosulfonic acid.
Step 1: Synthesis of 1-Phenyl-1H-pyrazole-5-sulfonic acid [4]
-
Follow steps 1-5 of the direct chlorosulfonation protocol.
-
After quenching the reaction on ice, the sulfonic acid product, being highly water-soluble, will remain in the aqueous layer. The purification often involves neutralization and isolation as a salt or direct use in the next step.
Step 2: Conversion of Sulfonic Acid to Sulfonyl Chloride [4][10]
-
The crude (or purified) pyrazole-5-sulfonic acid (1.0 eq.) is suspended in a suitable solvent such as toluene or dichloromethane.
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq.) or phosphorus pentachloride (PCl₅) (1.1 eq.) is added, along with a catalytic amount of N,N-dimethylformamide (DMF) if using SOCl₂.
-
The mixture is heated to reflux for 2-6 hours until gas evolution ceases and the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the solvent and excess reagent are carefully removed under reduced pressure.
-
The residue is worked up by partitioning between an organic solvent (e.g., DCM) and ice water. The organic layer is washed, dried, and concentrated as described in Strategy A to afford the desired sulfonyl chloride.
Part 3: Novel and Alternative Synthetic Strategies
While chlorosulfonation remains a workhorse, modern synthetic chemistry offers milder and more functional-group-tolerant alternatives.
Activation of Primary Sulfonamides
A recently developed method allows for the conversion of a stable primary sulfonamide into a highly reactive sulfonyl chloride under mild conditions.[11] This "late-stage" functionalization is extremely valuable for complex molecules.
-
Mechanism: A pyrylium salt (Pyry-BF₄) activates the poorly nucleophilic NH₂ group of the sulfonamide. In the presence of a chloride source like magnesium chloride (MgCl₂), the activated intermediate is converted to the sulfonyl chloride.[11]
-
Advantages: This method tolerates a wide variety of sensitive functional groups that would not survive traditional chlorosulfonation.
Synthesis from Organometallic Reagents
For specific applications where direct sulfonation is problematic, organometallic routes provide an alternative.
-
Method: Aryl- and heteroarylzinc reagents can react with electrophilic sulfur dioxide surrogates like 2,4,6-trichlorophenyl chlorosulfate (TCPC). This reaction generates the sulfonyl chloride in situ, which can then be trapped with an amine to form the sulfonamide.
-
Applicability: This is particularly useful for preparing sulfonyl chlorides of heterocycles that are prone to decomposition or undesired side reactions under strongly acidic conditions.
Part 4: Characterization
Unambiguous characterization of the synthesized pyrazole-5-sulfonyl chloride is essential to confirm its identity and purity before its use in subsequent reactions.
| Technique | Expected Observations for 1-Phenyl-1H-pyrazole-5-sulfonyl chloride |
| ¹H NMR | Signals corresponding to the phenyl group protons (typically in the 7.4-7.8 ppm range). Two distinct signals for the pyrazole ring protons (C3-H and C4-H), appearing as doublets due to coupling. For 1-phenyl-3,5-dimethyl pyrazole, two singlets for the methyl groups and a singlet for the C4-H would be observed.[5][12] |
| ¹³C NMR | Resonances for all unique carbon atoms. The carbon atom attached to the sulfonyl chloride group (C5) will be significantly downfield. Aromatic carbons of the phenyl ring and the C3 and C4 carbons of the pyrazole ring will appear in the aromatic region.[12][13] |
| FT-IR | Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found around 1370-1410 cm⁻¹ and 1160-1210 cm⁻¹, respectively.[14][15] |
| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[5] |
Part 5: Safety Protocols and Hazard Management
The synthesis of pyrazole sulfonyl chlorides involves highly hazardous reagents. A rigorous and proactive approach to safety is non-negotiable.
Primary Hazard: Chlorosulfonic Acid (ClSO₃H)
-
Nature of Hazard: Extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic HCl and H₂SO₄ fumes.[5] Causes severe burns upon contact with skin and eyes and is fatal if inhaled.
-
Required PPE: Acid-resistant gloves (butyl rubber recommended), chemical splash goggles, a face shield, and an acid-resistant lab coat are mandatory. Work must be conducted exclusively within a certified chemical fume hood.
-
Handling and Quenching: Always add the pyrazole to the chlorosulfonic acid slowly and with cooling. Never add water to chlorosulfonic acid. For quenching, always add the reaction mixture to a large excess of ice. This ensures the heat generated is absorbed by the phase change of the ice.
-
Spill Management: Neutralize small spills with a solid base like sodium bicarbonate (use cautiously to control foaming). For larger spills, contain the area and follow institutional emergency procedures.
Part 6: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Substrate decomposition. | 1. Increase reaction time or temperature moderately. Confirm starting material consumption by TLC/LC-MS. 2. Perform aqueous workup quickly and at low temperatures. Ensure all glassware is dry. 3. Consider the two-step method (Strategy B) for sensitive substrates. |
| Formation of Diaryl Sulfone Byproduct | Insufficient excess of chlorosulfonic acid. Incorrect order of addition. | Ensure at least 5 equivalents of ClSO₃H are used. Always add the pyrazole substrate to the acid to maintain an excess of the sulfonating agent throughout the reaction. |
| Product is an intractable oil instead of a solid | Presence of impurities. The product may inherently be a low-melting solid or oil. | Attempt purification by flash column chromatography. Try to induce crystallization by scratching the flask or seeding with a crystal if available. |
| Difficult Purification | Product co-elutes with byproducts. Product streaks on silica gel column. | Modify the eluent system for chromatography. A small amount of acid (e.g., acetic acid) in the eluent can sometimes improve the chromatography of acidic compounds. If the product is hydrolyzing on the column, use a less polar solvent system and run the column quickly. |
References
- 1. 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONYL CHLORIDE(342405-38-3) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8937185B2 - Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds - Google Patents [patents.google.com]
- 7. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 8. PubChemLite - 1-(methoxymethyl)-1h-pyrazole-5-sulfonyl chloride (C5H7ClN2O3S) [pubchemlite.lcsb.uni.lu]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
electrophilic substitution reactions of 1-ethyl-3-methylpyrazole
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-Ethyl-3-Methylpyrazole
Abstract
This technical guide provides a comprehensive examination of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes fundamental principles of heterocyclic reactivity with practical, field-proven insights into controlling and optimizing these transformations. We will explore the inherent electronic properties of the substituted pyrazole ring, delineate the mechanistic pathways of key electrophilic substitution reactions, and provide detailed, validated protocols for nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The content is structured to serve as an essential resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental methodologies.
The Pyrazole Core: A Landscape of Reactivity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity, arising from a sextet of delocalized π-electrons, is the foundation of its chemical behavior.[1] However, the presence of the two nitrogen atoms creates a nuanced electronic landscape that distinguishes it from carbocyclic aromatic systems like benzene.
-
N1 (Pyrrole-like): The N1 nitrogen, substituted here with an ethyl group, contributes its lone pair to the aromatic sextet, rendering it electron-deficient and "pyrrole-like."
-
N2 (Pyridine-like): The N2 nitrogen has its lone pair in an sp² hybrid orbital in the plane of the ring, not participating in the aromatic system. This nitrogen is basic and "pyridine-like."[2]
This arrangement results in an electron-rich aromatic system, generally more reactive towards electrophiles than benzene.[3] Computational and experimental data consistently show that the C4 position is the most electron-rich and, consequently, the primary site for electrophilic attack.[2][4][5] Attack at C4 proceeds through a more stable cationic intermediate (Wheland intermediate or sigma complex) compared to attack at the C3 or C5 positions, which would place a destabilizing positive charge adjacent to the electron-withdrawing pyridine-like nitrogen.[4]
Directing Effects of N1-Ethyl and C3-Methyl Substituents
In 1-ethyl-3-methylpyrazole, the inherent regioselectivity is further amplified by the electronic effects of the substituents:
-
N1-Ethyl Group: An electron-donating group (EDG) through induction, which slightly increases the overall electron density of the ring.
-
C3-Methyl Group: An EDG through both induction and hyperconjugation.
Both groups work in concert to further activate the pyrazole ring towards electrophilic attack, reinforcing the intrinsic preference for substitution at the C4 position. Therefore, electrophilic substitution on 1-ethyl-3-methylpyrazole is expected to proceed with high regioselectivity to yield 4-substituted products.
Mechanistic Overview of Electrophilic Substitution
The general mechanism for the electrophilic aromatic substitution (SEAr) of 1-ethyl-3-methylpyrazole follows a canonical two-step pathway: addition-elimination.
-
Formation of the Sigma Complex: The π-system of the pyrazole ring acts as a nucleophile, attacking the electrophile (E⁺). This addition step forms a resonance-stabilized carbocationic intermediate, known as a sigma complex or arenium ion. The attack at C4 is kinetically favored due to the formation of the most stable intermediate.
-
Deprotonation and Aromatization: A base in the reaction mixture removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final substituted product.
The following diagram illustrates this fundamental pathway.
Caption: General mechanism of electrophilic substitution on the pyrazole ring.
Core Electrophilic Substitution Reactions and Protocols
This section details the most common and synthetically useful electrophilic substitution reactions performed on 1-ethyl-3-methylpyrazole. Each subsection provides mechanistic insights and a validated experimental protocol.
Nitration
Nitration introduces a nitro group (-NO₂) onto the pyrazole ring, a crucial functional group for further synthetic transformations. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
-
Causality Behind Experimental Choices: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[6] The reaction is highly exothermic and must be conducted at low temperatures (e.g., 0-10 °C) to prevent over-reaction and decomposition. The pyrazole is added slowly to the mixed acid to control the reaction rate and temperature. The aqueous work-up neutralizes the strong acid and precipitates the product, which is often a solid.
Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-4-nitropyrazole
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (25 mL) and cool the flask to 0 °C in an ice-salt bath.
-
Nitrating Mixture Formation: While maintaining the temperature below 10 °C, add concentrated nitric acid (5 mL) dropwise to the sulfuric acid with vigorous stirring.
-
Substrate Addition: Dissolve 1-ethyl-3-methylpyrazole (5.5 g, 50 mmol) in a minimal amount of concentrated sulfuric acid (10 mL) and add this solution dropwise to the cold nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with stirring. A precipitate should form.
-
Neutralization & Isolation: Slowly neutralize the cold aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1-ethyl-3-methyl-4-nitropyrazole.
Halogenation
Halogenation, the introduction of a halogen (Cl, Br, I), is readily achieved at the C4 position. While elemental halogens can be used, N-halosuccinimides (NCS, NBS, NIS) are often preferred as they are safer to handle and the reactions proceed under milder conditions, offering excellent yields and selectivity.[7][8]
-
Causality Behind Experimental Choices: N-halosuccinimides serve as a source of electrophilic halogen. The reaction is often conducted in a polar solvent like acetonitrile or DMF to facilitate the polarization of the N-X bond. The reaction typically proceeds at room temperature, highlighting the high reactivity of the substituted pyrazole ring. The work-up involves removing the succinimide byproduct, which is highly water-soluble, simplifying purification.
Experimental Protocol: Synthesis of 4-Bromo-1-ethyl-3-methylpyrazole
-
Setup: In a round-bottom flask, dissolve 1-ethyl-3-methylpyrazole (5.5 g, 50 mmol) in acetonitrile (100 mL).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (9.3 g, 52.5 mmol, 1.05 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) to remove the succinimide byproduct.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-bromo-1-ethyl-3-methylpyrazole.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid.[9] The reaction with chlorosulfonic acid directly yields the sulfonyl chloride derivative, a highly valuable intermediate for the synthesis of sulfonamides.[10][11]
-
Causality Behind Experimental Choices: Chlorosulfonic acid is a potent electrophilic sulfonating agent. The reaction is extremely vigorous and must be performed at low temperatures with careful, slow addition of the pyrazole substrate. The use of a solvent like dichloromethane can help to moderate the reaction. The work-up on ice is critical to quench the reactive chlorosulfonic acid and precipitate the sulfonyl chloride product, which is sensitive to hydrolysis.
Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
-
Setup: In a three-necked flask equipped with a dropping funnel and a gas outlet connected to a trap (to handle HCl gas evolution), place chlorosulfonic acid (20 mL, 300 mmol) and cool to 0 °C.
-
Substrate Addition: Add 1-ethyl-3-methylpyrazole (5.5 g, 50 mmol) dropwise to the stirred, cold chlorosulfonic acid over a period of 1 hour. Maintain the temperature below 5 °C.
-
Reaction: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.
-
Work-up: Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash immediately and thoroughly with ice-cold water until the washings are neutral to pH paper.
-
Drying: Dry the product under vacuum in a desiccator over P₂O₅. The sulfonyl chloride is moisture-sensitive and should be used immediately or stored under anhydrous conditions.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the ring, forming a ketone. This reaction is a powerful tool for C-C bond formation. However, for electron-rich nitrogen heterocycles, standard conditions using strong Lewis acids like AlCl₃ can be problematic.[12] The Lewis acid can complex with the basic N2 nitrogen, deactivating the ring and preventing the reaction.[12] Therefore, milder catalysts or alternative procedures are often required.
-
Causality Behind Experimental Choices: Acetic anhydride is the acylating agent, and a milder Lewis acid like titanium tetrachloride (TiCl₄) or an acid catalyst like trifluoroacetic acid (TFA) can be used to avoid strong complexation with the pyrazole nitrogen.[12] The reaction generates the acylium ion (CH₃CO⁺) or a related electrophilic species which then attacks the C4 position. The work-up requires careful neutralization to handle the acid catalyst.
Experimental Protocol: Synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-ethyl-3-methylpyrazole (5.5 g, 50 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C.
-
Reagent Addition: Add acetic anhydride (5.6 mL, 60 mmol, 1.2 eq). Then, add titanium tetrachloride (TiCl₄) (6.0 mL, 55 mmol, 1.1 eq) dropwise via syringe, keeping the temperature below 5 °C. A colored complex may form.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Quenching: Cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (50 mL).
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired ketone.
Summary of Reactions and Data
The following table summarizes the key electrophilic substitution reactions for 1-ethyl-3-methylpyrazole.
| Reaction | Electrophile (E⁺) | Reagents | Typical Product |
| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | 1-Ethyl-3-methyl-4-nitropyrazole |
| Bromination | Bromonium ion (Br⁺) | N-Bromosuccinimide (NBS) | 4-Bromo-1-ethyl-3-methylpyrazole |
| Sulfonation | SO₃ / ClSO₂⁺ | Fuming H₂SO₄ or ClSO₃H | 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride |
| Acylation | Acylium ion (CH₃CO⁺) | Ac₂O / TiCl₄ | 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone |
Experimental Workflow: A Visual Guide
The diagram below outlines a generalized workflow for performing and working up an electrophilic substitution reaction on the pyrazole substrate, emphasizing the key stages from setup to pure product isolation.
Caption: Generalized workflow for electrophilic substitution and product isolation.
Conclusion
1-Ethyl-3-methylpyrazole is a highly activated heterocyclic system that undergoes electrophilic substitution with exceptional regioselectivity at the C4 position. This predictable reactivity is a direct consequence of the inherent electronic properties of the pyrazole nucleus, further enhanced by the electron-donating ethyl and methyl substituents. By understanding the underlying mechanisms and carefully controlling reaction conditions—particularly temperature and the choice of catalyst—a wide array of functional groups can be installed at the C4 position. The protocols and insights provided in this guide offer a robust framework for researchers to successfully utilize 1-ethyl-3-methylpyrazole as a versatile building block in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride [myskinrecipes.com]
- 11. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S | CID 17024580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Whitepaper: A Theoretical Investigation into the Electronic Structure of Pyrazole Sulfonyl Chlorides for Advanced Drug Development
Introduction: The Strategic Importance of Pyrazole Sulfonyl Chlorides
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Pyrazole sulfonyl chlorides are highly valuable reactive intermediates, serving as critical precursors for the synthesis of pyrazole sulfonamides—a class of compounds with significant therapeutic potential.[4][5][6]
Understanding the electronic structure of these precursors is paramount. The spatial arrangement of electrons and the distribution of charge dictate the molecule's reactivity, stability, and potential for interaction with biological targets. Theoretical and computational chemistry provides a powerful lens to elucidate these properties at an atomic level, offering insights that can accelerate the drug design and development process.[7] This guide provides an in-depth analysis of the electronic characteristics of pyrazole sulfonyl chlorides, grounded in established computational methodologies like Density Functional Theory (DFT), to inform rational molecular design.
Theoretical Foundations and Computational Methodology
The exploration of a molecule's electronic properties is predominantly carried out using quantum chemical calculations. Density Functional Theory (DFT) has emerged as a robust and widely adopted method, offering a favorable balance between computational cost and accuracy for organic molecules.[7][8][9][10]
Causality of Method Selection:
-
DFT Functional: The B3LYP hybrid functional is frequently employed as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable geometric and electronic data for a broad range of molecules.[2][10][11]
-
Basis Set: The 6-31G(d,p) or more extensive basis sets like 6-311++G(d,p) are standard choices.[8][12] The inclusion of polarization functions ('d,p') is crucial for accurately describing the geometry and electronic distribution around non-hydrogen and hydrogen atoms, respectively, which is especially important for the hypervalent sulfur atom in the sulfonyl chloride group. Diffuse functions ('++') are added to better model non-covalent interactions and electron density far from the nuclei.
This computational approach allows for the determination of several key electronic and structural parameters:
-
Optimized Molecular Geometry: The lowest energy, most stable three-dimensional arrangement of the atoms.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, which reveals regions prone to electrophilic and nucleophilic attack.[14][15]
-
Atomic Charge Distribution: Calculated via methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis to quantify the partial charge on each atom.[2][16]
Standard Computational Workflow Protocol
A self-validating protocol ensures the reliability of the obtained theoretical data. The following steps outline a standard workflow for a DFT-based analysis of a pyrazole sulfonyl chloride derivative.
-
Molecule Construction: The 3D structure of the target pyrazole sulfonyl chloride is built using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: An initial geometry optimization is performed using a reliable functional and basis set (e.g., B3LYP/6-31G(d,p)). This step computationally "relaxes" the molecule to its lowest energy conformation.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.
-
Property Calculations: Using the validated optimized geometry, single-point energy calculations are performed to derive electronic properties. This includes:
-
Frontier Molecular Orbitals (HOMO, LUMO energies and distributions).
-
Molecular Electrostatic Potential (MEP) mapping.
-
Natural Bond Orbital (NBO) analysis for charge distribution and intramolecular interactions.
-
-
Data Analysis: The output files are analyzed to extract quantitative data (energies, bond lengths, charges) and generate visualizations (orbital surfaces, MEP maps).
Caption: A typical workflow for DFT-based theoretical studies.
Analysis of the Electronic Structure
Optimized Molecular Geometry
DFT calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For a typical pyrazole-4-sulfonyl chloride, the geometry is influenced by the interplay between the aromatic pyrazole ring and the strongly electron-withdrawing sulfonyl chloride group. The S-Cl bond is the most likely site for nucleophilic attack, and its length and the C-S bond length are critical parameters influencing reactivity.
| Parameter | Typical Calculated Value | Significance |
| C-S Bond Length | ~1.75 - 1.80 Å | Indicates the strength of the connection between the pyrazole ring and the sulfonyl group. |
| S-Cl Bond Length | ~2.05 - 2.10 Å | A relatively long and weak bond, priming it as the leaving group in reactions. |
| O=S=O Bond Angle | ~120 - 125° | Reflects the tetrahedral-like geometry around the sulfur atom. |
| C-S-Cl Bond Angle | ~100 - 105° | Influences the steric accessibility of the sulfur atom. |
Note: Values are representative and can vary based on substituents and the level of theory.
Frontier Molecular Orbitals (FMOs): Reactivity Hotspots
The HOMO and LUMO are central to understanding chemical reactivity.[13]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. It is the orbital from which an electron is most easily removed.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. It is the first available empty orbital for an incoming electron.[17]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO.[18]
In pyrazole sulfonyl chlorides, the HOMO is typically localized over the electron-rich pyrazole ring system. In contrast, the LUMO is predominantly centered on the sulfonyl chloride group, specifically involving antibonding orbitals of the S-Cl bond. This distribution clearly indicates that the pyrazole ring acts as the electron-donating part of the molecule, while the sulfonyl chloride moiety is the primary electron-accepting site, making the sulfur atom highly electrophilic.
| Property | Typical Calculated Value (eV) | Implication for Reactivity |
| HOMO Energy | -6.5 to -8.0 eV | Moderate electron-donating ability from the pyrazole ring. |
| LUMO Energy | -1.5 to -2.5 eV | Strong electron-accepting character at the sulfonyl chloride group. |
| ΔE (HOMO-LUMO Gap) | 4.5 to 6.0 eV | Indicates good kinetic stability but a clear pathway for nucleophilic attack at the sulfur. |
Note: Values are representative and depend on the specific molecule and computational method.
Molecular Electrostatic Potential (MEP): A Map of Reactivity
The MEP map provides a visual and intuitive guide to the charge distribution around a molecule.[15][19] It is invaluable for predicting how a molecule will interact with other species, such as reagents or biological receptors.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack and are favorable for interacting with positive charges (e.g., metal ions, hydrogen bond donors). In pyrazole sulfonyl chlorides, these are found around the oxygen atoms of the sulfonyl group and the pyridine-like nitrogen of the pyrazole ring.[1][14]
-
Positive Regions (Blue): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is typically located on the sulfur atom, confirming it as the primary electrophilic center of the molecule.
-
Neutral Regions (Green): Indicate areas of low electrostatic potential, often associated with nonpolar C-H bonds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science.su.edu.krd [science.su.edu.krd]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Interrelation between electrostatic and lipophilicity potentials on molecular surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data in public literature, this guide leverages theoretical predictive models, including Hansen Solubility Parameters (HSP), to forecast its solubility profile across a range of common organic solvents. Furthermore, this document offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, specifically adapted for the reactive nature of sulfonyl chlorides. Safety protocols, analytical quantification techniques, and the underlying scientific principles of the presented methodologies are discussed to provide researchers, scientists, and drug development professionals with a self-validating system for solubility assessment.
Introduction: The Critical Role of Solubility in Synthesis and Development
This compound is a versatile heterocyclic compound whose utility in synthetic chemistry is intrinsically linked to its behavior in solution. The sulfonyl chloride moiety is highly reactive, participating in crucial bond-forming reactions to yield sulfonamides and sulfonate esters, which are prevalent motifs in a myriad of bioactive molecules. The efficiency of these synthetic transformations, as well as the ease of purification and formulation of the resulting products, are all governed by the solubility of this key intermediate.
A thorough understanding of the solubility of this compound in various organic solvents enables the rational selection of reaction media, optimization of reaction conditions, and the development of robust and scalable processes. This guide aims to provide a foundational understanding of its solubility characteristics, empowering researchers to make informed decisions in their experimental design.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding its solubility behavior and for the application of theoretical predictive models.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 208.67 g/mol | --INVALID-LINK--[2] |
| Monoisotopic Mass | 208.00732 Da | --INVALID-LINK--[1] |
| Predicted XLogP3 | 1.3 | --INVALID-LINK--[1] |
| Appearance | White to off-white solid (predicted) | General knowledge of sulfonyl chlorides |
Theoretical Solubility Profile: A Predictive Approach
In the absence of direct experimental data, theoretical models provide a robust framework for predicting the solubility of a compound. This section employs the Hansen Solubility Parameter (HSP) model to estimate the solubility of this compound in a range of common organic solvents.
Fundamentals of Hansen Solubility Parameters
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The similarity between a solute and a solvent is determined by the "distance" (Ra) between their respective HSP values in a three-dimensional Hansen space. A smaller Ra value indicates a higher affinity and, consequently, a higher predicted solubility.
Predicted Solubility of this compound
The HSP values for this compound have been estimated based on its chemical structure. Table 2 presents these estimated values along with the HSPs of common organic solvents and the calculated Ra values. The predicted solubility is categorized based on the Ra value.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (HSP Distance) | Predicted Solubility |
| This compound (Solute - Estimated) | 18.0 | 12.0 | 8.0 | - | - |
| Acetone | 15.5 | 10.4 | 7.0 | 3.1 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 6.9 | Moderate |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 5.9 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.4 | 7.2 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 12.4 | Low |
| Methanol | 14.7 | 12.3 | 22.3 | 14.8 | Low (potential for reaction) |
| Heptane | 15.3 | 0.0 | 0.0 | 15.2 | Very Low |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.1 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.5 | High |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 5.0 | High |
Interpretation: this compound is predicted to exhibit high solubility in polar aprotic solvents such as acetone, dichloromethane, DMF, THF, and DMSO. Its solubility is expected to be moderate in less polar solvents like ethyl acetate and acetonitrile, and low in non-polar aromatic and aliphatic hydrocarbons like toluene and heptane. Protic solvents like methanol may show some solubility but also pose a risk of solvolysis.
Experimental Determination of Solubility
The following protocols provide a systematic approach to empirically determine the solubility of this compound. Given the reactive nature of the sulfonyl chloride group, adherence to safety precautions and the use of anhydrous solvents are paramount.
Safety Precautions
-
Corrosive: this compound is expected to be corrosive and cause severe skin burns and eye damage.[3][4]
-
Water Reactive: Reacts with water, potentially violently, to release toxic and corrosive hydrogen chloride gas. All experiments must be conducted under anhydrous conditions.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Ventilation: All handling and experiments should be performed in a well-ventilated chemical fume hood.[6]
Qualitative Solubility Determination
This rapid method provides a preliminary assessment of solubility.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Dry test tubes or small vials
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent.
-
Vortex the mixture vigorously for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a dark background.
-
Record the observation as:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9][10]
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Sealable glass vials
-
Thermostatically controlled shaker
-
Analytical balance
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Pre-weighed vials for evaporation
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealable vial. The presence of undissolved solid is essential.
-
Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for at least one hour for the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the calibration standards using a suitable analytical method such as HPLC-UV or GC-MS.[5][11]
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of the saturated solution from the calibration curve.
-
Caption: Workflow for quantitative solubility determination.
Advanced Analytical Techniques for Quantification
The choice of analytical technique for quantifying the dissolved this compound is crucial for accurate solubility determination.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust and widely used technique.[12] A reverse-phase C18 column is often suitable. The mobile phase should be chosen to ensure good peak shape and resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For thermally stable and volatile sulfonyl chlorides, GC-MS offers high sensitivity and specificity.[5]
-
Derivatization followed by Chromatography: In cases where the sulfonyl chloride is unstable or lacks a strong chromophore, derivatization can be employed. The sulfonyl chloride can be reacted with a nucleophile (e.g., an amine) to form a stable sulfonamide that is more amenable to chromatographic analysis.
Conclusion
While experimental data for the solubility of this compound remains scarce in the public domain, this guide provides a comprehensive framework for its assessment. The theoretical predictions based on Hansen Solubility Parameters suggest high solubility in polar aprotic solvents, which can guide the initial selection of reaction and purification media. The detailed experimental protocols for qualitative and quantitative solubility determination, coupled with stringent safety precautions, offer a reliable methodology for empirical verification. The inclusion of advanced analytical techniques for quantification further ensures the accuracy and trustworthiness of the obtained results. By integrating theoretical predictions with robust experimental validation, researchers can confidently navigate the challenges associated with the handling and application of this important synthetic intermediate.
References
- 1. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 2. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S | CID 17024580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
Introduction: The Significance of Pyrazole-Based Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] When incorporated into a pyrazole scaffold, the resulting pyrazole sulfonamides exhibit a particularly interesting pharmacological profile. A prominent example is Celecoxib, a selective COX-2 inhibitor, which features a 1,5-diarylpyrazole core with a sulfonamide moiety.[3] The unique electronic and steric properties of the pyrazole ring, combined with the hydrogen bonding capabilities of the sulfonamide group, allow for high-affinity interactions with various biological targets. This has led to the development of numerous Celecoxib analogues and other pyrazole sulfonamide derivatives with diverse biological activities.[1][4][5]
This application note provides a comprehensive and detailed protocol for the synthesis of novel sulfonamides from 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride. The protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from the reaction setup to the purification and characterization of the final products. Beyond a simple recitation of steps, this guide delves into the scientific rationale behind the procedural choices, ensuring a deep understanding of the underlying chemical principles.
Chemical Reaction Overview
The core of this protocol is the nucleophilic substitution reaction between this compound and a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. A non-nucleophilic organic base is typically added to quench the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Safety Precautions and Reagent Handling
Extreme caution is advised when handling sulfonyl chlorides.
-
This compound and similar sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[6][7][8] They are also water-reactive and will release toxic and corrosive HCl gas upon contact with moisture.[6][7][8] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn.
-
Organic bases such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are flammable and have strong odors. Handle them in a fume hood.
-
Anhydrous solvents are essential for this reaction to prevent the hydrolysis of the sulfonyl chloride. Ensure that all glassware is thoroughly dried before use.
-
Primary and secondary amines can be toxic and have strong odors. Consult the specific Safety Data Sheet (SDS) for each amine used.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a representative primary amine.
Materials and Reagents
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, aniline, morpholine)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add triethylamine or N,N-diisopropylethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: In a separate, dry vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. This typically takes between 2 to 12 hours, depending on the reactivity of the amine.[9]
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.[10][11]
Scientific Rationale and Causality of Experimental Choices
-
Choice of Solvent: Dichloromethane and acetonitrile are excellent choices as they are relatively inert and can dissolve a wide range of organic compounds.[9][11] Their anhydrous nature is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride.
-
Role of the Base: The reaction of the amine with the sulfonyl chloride liberates one equivalent of HCl. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic organic base, such as TEA or DIPEA, is added to scavenge the HCl, forming a salt that is easily removed during the aqueous work-up.[9] An excess of the base is used to ensure complete neutralization of the acid.
-
Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure the complete consumption of the potentially more valuable amine.
-
Reaction Temperature: For most primary and secondary amines, the reaction proceeds efficiently at room temperature. For less reactive amines, gentle heating may be required. However, care should be taken as higher temperatures can lead to side reactions.
-
Aqueous Work-up: The washing steps are crucial for removing the hydrochloride salt of the base, any remaining base, and other water-soluble impurities. The sodium bicarbonate wash specifically neutralizes any residual acidic species.
-
Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as sulfonamides, from unreacted starting materials and non-polar byproducts.[10][11]
Data Presentation: A Summary of Reaction Parameters
The following table provides a general overview of the reaction parameters for the synthesis of sulfonamides from this compound with various types of amines. The yields are indicative and can vary based on the specific substrate and reaction scale.
| Amine Substrate (1.0 eq.) | Sulfonyl Chloride (eq.) | Base (eq.) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | 1.1 | 1.2 | DCM | 2-6 | 75-90 |
| Primary Aromatic Amine | 1.1 | 1.2 | DCM | 6-12 | 60-80 |
| Secondary Aliphatic Amine | 1.1 | 1.2 | DCM | 4-8 | 70-85 |
| Secondary Aromatic Amine | 1.1 | 1.5 | Acetonitrile (with heating) | 12-24 | 40-60 |
Visualizing the Workflow
The following diagrams illustrate the overall chemical transformation and the experimental workflow.
References
- 1. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride in Modern Agrochemical Synthesis
Introduction: The Pyrazole Core - A Privileged Scaffold in Agrochemicals
The pyrazole heterocycle is a cornerstone in the design of modern agrochemicals, prized for its metabolic stability and its ability to act as a versatile scaffold for a wide array of bioactive molecules.[1][2] Compounds incorporating the pyrazole moiety have demonstrated potent fungicidal, herbicidal, and insecticidal activities.[1] At the heart of synthesizing many of these vital agricultural tools is the strategic use of highly reactive intermediates. Among these, 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride stands out as a pivotal building block, particularly for the synthesis of sulfonylurea herbicides and pyrazole sulfonamide fungicides.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and development professionals a practical and scientifically rigorous resource.
PART 1: Synthesis of the Key Intermediate: this compound
The synthesis of this key intermediate is a multi-step process that begins with the construction of the pyrazole ring, followed by N-alkylation and subsequent chlorosulfonation.
Synthesis of the Precursor: 1-Ethyl-3-methyl-1H-pyrazole
The initial step involves the formation of the pyrazole ring, which can be efficiently achieved through the condensation of a β-dicarbonyl compound with a hydrazine derivative. A common and cost-effective starting material is ethyl acetoacetate, which reacts with ethylhydrazine to form the desired N-ethylated pyrazole.
Protocol 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole
Reaction Scheme:
Caption: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 13.0 g | 0.1 |
| Ethylhydrazine oxalate | 150.11 | 15.0 g | 0.1 |
| Sodium hydroxide | 40.00 | 8.0 g | 0.2 |
| Ethanol | 46.07 | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of ethylhydrazine oxalate (15.0 g, 0.1 mol) in water (50 mL), add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL) dropwise at 0-5 °C.
-
After the addition is complete, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-ethyl-3-methyl-1H-pyrazole as a colorless oil.
Rationale: The Knorr pyrazole synthesis is a robust and widely used method for the preparation of pyrazoles. The use of ethylhydrazine oxalate provides a stable source of ethylhydrazine. The basic conditions facilitate the initial condensation and subsequent cyclization.
Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole
The critical sulfonyl chloride moiety is introduced via electrophilic substitution using chlorosulfonic acid. This reaction is highly exothermic and requires careful control of the reaction conditions to ensure regioselectivity and safety.
Protocol 2: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of the target sulfonyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Ethyl-3-methyl-1H-pyrazole | 110.16 | 11.0 g | 0.1 |
| Chlorosulfonic acid | 116.52 | 46.6 g (26.8 mL) | 0.4 |
| Thionyl chloride | 118.97 | 14.2 g (8.7 mL) | 0.12 |
| Chloroform | 119.38 | 150 mL | - |
| Ice | As needed | - | - |
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser connected to a gas trap, dissolve 1-ethyl-3-methyl-1H-pyrazole (11.0 g, 0.1 mol) in chloroform (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (46.6 g, 0.4 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and slowly add thionyl chloride (14.2 g, 0.12 mol).
-
Heat the mixture to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 50 mL).
-
Combine the organic layers, wash with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a viscous oil or low-melting solid.
Rationale: Chlorosulfonic acid is a powerful sulfonating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the sulfonyl group typically directing to the C5 position of the pyrazole ring due to electronic effects. The addition of thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride.
PART 2: Application in the Synthesis of Agrochemicals
The sulfonyl chloride group is a highly versatile functional group, readily reacting with nucleophiles such as amines and alcohols. This reactivity is harnessed in the synthesis of a variety of agrochemicals.
Synthesis of Sulfonylurea Herbicides: The Case of Pyrazosulfuron-ethyl
Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[3] this compound is a key precursor for the synthesis of herbicides like pyrazosulfuron-ethyl.[4][5]
Protocol 3: Synthesis of Pyrazosulfuron-ethyl
Reaction Scheme:
Caption: Synthesis of the herbicide Pyrazosulfuron-ethyl.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 222.68 | 2.23 g | 0.01 |
| 2-Amino-4,6-dimethoxypyrimidine | 155.15 | 1.55 g | 0.01 |
| Anhydrous potassium carbonate | 138.21 | 2.76 g | 0.02 |
| Anhydrous acetonitrile | 41.05 | 50 mL | - |
Procedure:
-
To a stirred suspension of 2-amino-4,6-dimethoxypyrimidine (1.55 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol) in anhydrous acetonitrile (50 mL), add a solution of this compound (2.23 g, 0.01 mol) in anhydrous acetonitrile (20 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol-water to afford pyrazosulfuron-ethyl as a white solid.
Rationale: The reaction proceeds via a nucleophilic attack of the amino group of the pyrimidine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the sulfonylurea bridge. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.
Synthesis of Pyrazole Sulfonamide Fungicides
Pyrazole sulfonamides are another important class of agrochemicals that exhibit significant fungicidal activity.[6][7] The synthesis involves the straightforward reaction of this compound with a suitable amine.
Protocol 4: General Procedure for the Synthesis of Pyrazole-5-sulfonamide Derivatives
Reaction Scheme:
Caption: General synthesis of pyrazole-5-sulfonamide fungicides.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 222.68 | 1.11 g | 0.005 |
| Substituted aniline (e.g., 4-chloroaniline) | 127.57 | 0.64 g | 0.005 |
| Pyridine | 79.10 | 0.79 g (0.8 mL) | 0.01 |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
Procedure:
-
Dissolve the substituted aniline (0.005 mol) in dichloromethane (20 mL) in a round-bottom flask.
-
Add pyridine (0.01 mol) to the solution and cool to 0 °C.
-
Add a solution of this compound (1.11 g, 0.005 mol) in dichloromethane (10 mL) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole-5-sulfonamide.
Rationale: This is a classic Schotten-Baumann reaction for the formation of sulfonamides. Pyridine acts as a base to scavenge the HCl produced and also as a nucleophilic catalyst. The choice of the amine component is crucial for tuning the biological activity of the final compound.
PART 3: Data Presentation and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Table 1: Expected Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | MW ( g/mol ) | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) |
| 1-Ethyl-3-methyl-1H-pyrazole | C₆H₁₀N₂ | 110.16 | Colorless oil | ~1.4 (t, 3H), ~2.2 (s, 3H), ~4.0 (q, 2H), ~5.9 (s, 1H), ~7.3 (s, 1H) |
| This compound | C₆H₉ClN₂O₂S | 222.68 | Viscous oil | ~1.5 (t, 3H), ~2.4 (s, 3H), ~4.2 (q, 2H), ~6.7 (s, 1H) |
| Pyrazosulfuron-ethyl | C₁₅H₁₉N₅O₅S | 397.41 | White solid | Varies with specific structure |
| N-(4-chlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-sulfonamide | C₁₂H₁₄ClN₃O₂S | 315.78 | White solid | Varies with specific structure |
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of a range of modern agrochemicals. The protocols detailed in this guide provide a solid foundation for researchers in the field to synthesize this key building block and utilize it in the development of novel herbicides and fungicides. The causality behind the experimental choices, grounded in fundamental organic chemistry principles, ensures that these protocols are not merely a set of instructions, but a self-validating system for the reliable production of these important compounds.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coromandel.biz [coromandel.biz]
- 4. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]
- 5. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Application of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride in Modern Medicinal Chemistry
Introduction: The Pyrazole Sulfonamide Moiety as a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] When functionalized with a sulfonamide group, this heterocyclic system offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it a cornerstone for the design of targeted therapeutics. The reagent, 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride , is a key building block for introducing this valuable pharmacophore into novel chemical entities. Its specific substitution pattern—an ethyl group at the N1 position and a methyl group at the C3 position—provides a distinct vector for exploring chemical space, influencing solubility, metabolic stability, and target engagement.
This guide provides an in-depth exploration of the strategic application of this compound in medicinal chemistry. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and subsequent derivatization, and discuss its role in the development of targeted therapies, particularly in the realms of oncology and inflammatory diseases.
Core Concepts: Why 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide?
The utility of this reagent is rooted in the established biological significance of the pyrazole sulfonamide core. This moiety is central to the mechanism of action of several approved drugs and clinical candidates. The sulfonamide group, a potent hydrogen bond donor and acceptor, frequently engages with key residues in enzyme active sites, while the pyrazole ring serves as a rigid scaffold to orient other functional groups for optimal target interaction.
Key Therapeutic Areas and Molecular Targets:
-
Oncology (Kinase Inhibition): A significant application of pyrazole sulfonamides is in the development of protein kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole sulfonamide scaffold can be elaborated to target the ATP-binding site of various kinases, including LRRK2 (implicated in Parkinson's disease and cancer) and Bcr-Abl (a key driver in chronic myeloid leukemia). The N-ethyl group of the title compound can provide advantageous interactions within hydrophobic pockets of the kinase active site.
-
Anti-Inflammatory Agents (COX-2 Inhibition): The pyrazole sulfonamide structure is famously embodied in Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The sulfonamide moiety is critical for binding to a specific hydrophilic side pocket in the COX-2 enzyme, a feature absent in the COX-1 isoform, thus conferring selectivity and reducing gastrointestinal side effects associated with non-selective NSAIDs. This compound serves as an excellent starting point for generating novel Celecoxib analogs with potentially improved pharmacokinetic profiles or dual-activity, such as combined COX-2/5-LOX inhibition.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of the Precursor, 1-Ethyl-3-methyl-1H-pyrazole
The synthesis of the sulfonyl chloride begins with the preparation of the parent pyrazole heterocycle. This is typically achieved through a multi-step process starting from readily available materials.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for the precursor 1-ethyl-3-methyl-1H-pyrazole.
Step-by-Step Methodology:
-
Ring Formation: To a solution of ethyl 2,4-dioxopentanoate in ethanol at 0 °C, add hydrazine hydrate dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield crude ethyl 3-methyl-1H-pyrazole-5-carboxylate.
-
N-Ethylation: Dissolve the crude pyrazole carboxylate in a suitable solvent such as DMF. Add a base (e.g., potassium carbonate or sodium hydride) portion-wise at 0 °C. Following this, add ethyl iodide dropwise and allow the reaction to stir at room temperature for 16-24 hours. Work-up involves quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Hydrolysis and Decarboxylation: The resulting ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is then subjected to basic hydrolysis (e.g., using aqueous NaOH) under reflux, followed by acidification. This process hydrolyzes the ester and subsequently decarboxylates the intermediate carboxylic acid to yield the desired 1-ethyl-3-methyl-1H-pyrazole.
Protocol 2: Synthesis of this compound
The conversion of the pyrazole to the sulfonyl chloride is a critical step, typically achieved via chlorosulfonation. This protocol is adapted from a similar synthesis of a pyrazole-4-sulfonyl chloride.
CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step-by-Step Methodology:
-
Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add chloroform. Cool the flask to 0 °C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (approx. 5 equivalents) to the stirred chloroform.
-
Addition of Pyrazole: Dissolve 1-ethyl-3-methyl-1H-pyrazole (1 equivalent) in chloroform and add it dropwise to the chlorosulfonic acid solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60 °C for 10-12 hours.
-
Thionyl Chloride Addition: Cool the reaction mixture slightly and add thionyl chloride (approx. 1.3 equivalents) dropwise. Continue heating at 60 °C for an additional 2 hours.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer. Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purification can be achieved by column chromatography.
Protocol 3: General Synthesis of Pyrazole-5-sulfonamides
The sulfonyl chloride is a versatile electrophile that readily reacts with a wide range of primary and secondary amines to form the corresponding sulfonamides.
Reaction Scheme for Sulfonamide Formation
Caption: General reaction for the synthesis of pyrazole sulfonamides.
Step-by-Step Methodology:
-
Setup: Dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-substituted 1-ethyl-3-methyl-1H-pyrazole-5-sulfonamide.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O₂S | PubChem [CID: 50896562] |
| Molecular Weight | 208.67 g/mol | PubChem [CID: 50896562] |
| CAS Number | 1245820-78-3 | BLDpharm, A2B Chem |
| Appearance | Typically a solid | General knowledge |
| Reactivity | Moisture-sensitive electrophile | General knowledge |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in medicinal chemistry. It provides a direct route to the pyrazole-5-sulfonamide scaffold, a pharmacophore proven to be effective in targeting key enzymes involved in cancer and inflammation. The protocols outlined in this guide offer a robust framework for the synthesis of this reagent and its subsequent elaboration into diverse libraries of bioactive compounds. As the demand for targeted and selective therapeutics continues to grow, the strategic deployment of well-designed building blocks like this compound will remain a critical component of successful drug discovery campaigns.
References
reaction of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride with primary amines
Application Note & Protocol
Topic: Reaction of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride with Primary Amines: A Comprehensive Guide to the Synthesis of N-Substituted Pyrazole-5-sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole sulfonamide scaffold is a privileged motif in medicinal chemistry and agrochemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[1][2][3] The synthesis of these valuable compounds is most commonly achieved through the reaction of a pyrazole sulfonyl chloride with a suitable amine. This document provides a detailed guide for the . It covers the underlying reaction mechanism, offers a robust and adaptable experimental protocol, and discusses key considerations for reaction optimization and troubleshooting.
Introduction: The Significance of Pyrazole Sulfonamides
The fusion of a pyrazole ring with a sulfonamide linker creates a pharmacophore with a unique combination of physicochemical properties. The pyrazole moiety offers a five-membered aromatic system with two adjacent nitrogen atoms, capable of participating in hydrogen bonding and other non-covalent interactions. The sulfonamide group is a potent hydrogen bond donor and acceptor and is metabolically stable.[4] This combination has proven highly effective in the design of targeted inhibitors for various enzymes and receptors.[3][5] The reaction between this compound and primary amines is a cornerstone transformation for accessing a diverse library of N-substituted pyrazole-5-sulfonamides, enabling extensive structure-activity relationship (SAR) studies.[5]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds via a mechanism analogous to the well-known Hinsberg reaction.[6][7]
Mechanistic Steps:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the this compound. The electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom electron-deficient and susceptible to attack.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: The resulting protonated sulfonamide is deprotonated by a base (typically a tertiary amine like triethylamine or DIPEA) present in the reaction mixture. This final step is crucial as it neutralizes the hydrochloric acid (HCl) formed in situ, preventing it from protonating the starting amine and rendering it non-nucleophilic. This drives the reaction to completion.
Caption: Generalized mechanism for sulfonamide formation.
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the synthesis of N-substituted 1-ethyl-3-methyl-1H-pyrazole-5-sulfonamides. Optimization may be required depending on the specific primary amine used.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Primary amine (1.05–1.2 equiv)
-
Anhydrous tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.5–2.0 equiv)[8][9]
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[8][9]
-
Reagents for workup: Deionized water, 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Magnetic stir plate
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄) and developing chamber
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Flash column chromatography system
-
Step-by-Step Procedure
Caption: Standard experimental workflow for sulfonamide synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the primary amine (1.05 equiv) and the chosen anhydrous solvent (approx. 10 volumes relative to the sulfonyl chloride).[8]
-
Base Addition: Add the tertiary amine base (e.g., DIPEA, 1.5 equiv) to the solution via syringe.[8]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction, especially for highly reactive amines.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve the this compound (1.0 equiv) in a minimum amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.[8]
-
Monitoring: The reaction's progress should be monitored by TLC. A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the limiting reagent (sulfonyl chloride) indicates completion.
Workup and Purification
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be the bottom layer. Separate the layers. Extract the aqueous layer one more time with the solvent.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to initiate drying).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure N-substituted 1-ethyl-3-methyl-1H-pyrazole-5-sulfonamide.
Optimization and Data
The choice of base and solvent can significantly impact the reaction yield and purity. While TEA and DIPEA are common, stronger, non-nucleophilic bases or alternative solvents may be beneficial for less reactive amines.
| Entry | Primary Amine | Base (equiv) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylethylamine | DIPEA (1.5) | DCM | 16 | ~55 | [8] |
| 2 | General Primary Amine | Pyridine | THF | - | Good | [10] |
| 3 | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | TEA (2.4) | Acetonitrile | 12 | 88 | [9] |
| 4 | Various Amines | - | None (MW) | <0.5 | >90 | [11] |
Table 1: Representative Conditions for Sulfonamide Synthesis. Note that Entry 1 used a different pyrazole sulfonyl chloride but the conditions are highly relevant. Entry 4 demonstrates a modern, solvent-free microwave-assisted approach.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water. Any moisture will hydrolyze the starting material to the corresponding sulfonic acid, reducing the yield.
-
Choice of Base: A non-nucleophilic tertiary amine like DIPEA or TEA is ideal.[8][9] They are strong enough to scavenge the HCl byproduct but will not compete with the primary amine in attacking the sulfonyl chloride. Pyridine can also be used but may sometimes act as a nucleophilic catalyst.[10]
-
Solvent Selection: Aprotic solvents like DCM, THF, or acetonitrile are preferred as they effectively dissolve the reactants without participating in the reaction.[8][9]
-
Stoichiometry: A slight excess of the amine ensures the complete consumption of the more valuable sulfonyl chloride.[8] An excess of base ensures that the HCl generated is fully neutralized throughout the reaction.[8]
Troubleshooting
-
Low or No Yield:
-
Cause: Inactive sulfonyl chloride (hydrolyzed).
-
Solution: Ensure the sulfonyl chloride is fresh or has been stored under inert conditions. Use strictly anhydrous solvents and reagents.
-
Cause: Poorly reactive amine.
-
Solution: Consider gentle heating (e.g., 40 °C) or using a more polar solvent like DMF. A stronger base might also be required.
-
-
Multiple Spots on TLC:
-
Cause: Formation of side products or incomplete reaction.
-
Solution: Ensure dropwise addition at 0 °C to control the initial reaction rate. Verify the purity of starting materials.
-
-
Product is Insoluble:
-
Cause: The resulting sulfonamide may have low solubility in the reaction solvent.
-
Solution: If the product precipitates during the reaction, this can be advantageous. It can often be isolated by simple filtration. Otherwise, try a more polar solvent.
-
References
- 1. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cbijournal.com [cbijournal.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pyrazole-Based COX-2 Inhibitors Using Sulfonyl Chloride Precursors
Introduction: The Strategic Importance of Pyrazole-Sulfonamides in COX-2 Inhibition
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy. The discovery that the COX enzyme exists as two isoforms—a constitutive COX-1, responsible for homeostatic functions, and an inducible COX-2, upregulated at sites of inflammation—revolutionized the field.[1][2][3] This understanding paved the way for the development of selective COX-2 inhibitors, or "coxibs," which aimed to provide the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while mitigating the gastrointestinal side effects associated with COX-1 inhibition.[4][5]
A prominent and highly successful structural motif in the design of selective COX-2 inhibitors is the 1,5-diarylpyrazole scaffold bearing a sulfonamide (-SO₂NH₂) or a related sulfonyl (-SO₂R) group.[2][6][7] The archetypal drug, Celecoxib, exemplifies this class.[6][8] The key to their selectivity lies in the subtle but critical structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 possesses a larger, more accommodating hydrophobic side pocket, which is absent in COX-1.[4] The sulfonamide moiety of pyrazole-based inhibitors is perfectly poised to form crucial hydrogen bonds and other interactions within this specific side pocket, anchoring the molecule for potent and selective inhibition.[4][7][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrazole-based COX-2 inhibitors, with a particular focus on strategies that employ sulfonyl chloride precursors. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical aspects of characterization and purification.
General Synthetic Strategy: A Modular Approach
The synthesis of diarylpyrazole sulfonamides is elegantly modular, typically involving two key stages: the formation of the core pyrazole ring and the subsequent introduction or presence of the critical sulfonamide functionality. The most common and robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11][12]
Our focus here is on synthetic routes where the sulfonamide moiety is introduced via a sulfonyl chloride precursor. This can be achieved in two primary ways:
-
Condensation with a Pre-functionalized Hydrazine: The most direct approach involves the reaction of a 1,3-diketone with a hydrazine that already contains the sulfonamide group, such as 4-hydrazinylbenzenesulfonamide.[5] This is the classic route for synthesizing compounds like Celecoxib.
-
Post- Heterocyclization Sulfonylation: An alternative strategy involves first synthesizing the pyrazole core and then introducing the sulfonyl group onto one of the aryl rings. This often involves chlorosulfonation of a pre-formed diarylpyrazole, followed by reaction with ammonia or an amine to form the sulfonamide.[13]
The following diagram illustrates the general workflow for the synthesis of pyrazole-based COX-2 inhibitors.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 8. COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents | Bentham Science [eurekaselect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
Application Notes & Protocols: The Central Role of Pyrazole Sulfonyl Chlorides in the Synthesis of Modern Herbicides and Fungicides
Abstract
The pyrazole nucleus is a cornerstone in modern agrochemical discovery, serving as a versatile scaffold for a multitude of highly effective active ingredients.[1][2][3] Among the key reactive intermediates, pyrazole sulfonyl chlorides stand out as pivotal building blocks for synthesizing two major classes of crop protection agents: sulfonylurea herbicides and sulfonamide fungicides. This document provides an in-depth guide for researchers and drug development professionals on the strategic use of pyrazole sulfonyl chlorides. We will explore the underlying chemical principles, provide detailed, field-proven synthetic protocols, and explain the causality behind critical experimental choices, ensuring a blend of theoretical knowledge and practical applicability.
Introduction: The Pyrazole Scaffold in Agrochemicals
Pyrazole and its derivatives have significantly impacted the development of innovative agrochemicals due to their unique chemical properties and potent biological activities.[4] This five-membered heterocyclic ring is featured in numerous commercial pesticides, where it acts as a stable and effective pharmacophore.[5][6] Its utility spans across herbicides that inhibit critical plant enzymes to fungicides that disrupt fungal respiration.
The introduction of a sulfonyl chloride moiety (-SO₂Cl) onto the pyrazole ring transforms it into a highly reactive and versatile intermediate. This functional group is an excellent electrophile, readily reacting with nucleophiles like amines and hydroxyl groups to form stable sulfonamide and sulfonate ester linkages, respectively. This reactivity is the foundation for its role in constructing complex herbicidal and fungicidal molecules.
Key Classes of Agrochemicals Derived from Pyrazole Sulfonyl Chlorides
| Agrochemical Class | Linkage Formed | Mechanism of Action (Typical) | Examples |
| Herbicides | Sulfonylurea | Acetolactate Synthase (ALS) Inhibition[7][8] | Pyrazosulfuron-ethyl, Halosulfuron-methyl |
| Fungicides | Sulfonamide | Plasma Membrane Disruption / Other[9][10] | Various developmental candidates |
General Synthetic Workflow
The synthesis of pyrazole-based agrochemicals via a sulfonyl chloride intermediate follows a logical and adaptable pathway. The workflow is designed to first construct the core reactive intermediate, which is then coupled with a second fragment to yield the final active ingredient.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride in Modern Drug Discovery
Introduction: The Privileged Position of Pyrazole Sulfonamides
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in molecules exhibiting a wide array of biological activities.[1] When coupled with a sulfonamide functional group, this heterocyclic scaffold gives rise to the pyrazole sulfonamides, a class of compounds that has demonstrated significant therapeutic potential across diverse disease areas, including inflammation, cancer, and infectious diseases.[2] The reactivity of the sulfonyl chloride group provides a versatile handle for the synthesis of extensive compound libraries, enabling detailed structure-activity relationship (SAR) studies.
This guide focuses on a specific, yet highly valuable building block: 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride . We will delve into its synthesis, chemical properties, and its application as a cornerstone for the development of targeted therapeutics. The protocols and application notes provided herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance.
Chemical Profile and Synthesis of the Building Block
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₉ClN₂O₂S[3] |
| Molecular Weight | 208.67 g/mol |
| CAS Number | 1245820-78-3[4] |
| Canonical SMILES | CCN1C(=CC(=N1)C)S(=O)(=O)Cl[3] |
Reactivity and Rationale for Use
The utility of this compound in drug discovery is primarily attributed to the electrophilic nature of the sulfonyl chloride moiety. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reactivity allows for the systematic introduction of diverse chemical functionalities, enabling the exploration of the chemical space around the core pyrazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole
This step involves the cyclization of a β-diketone with ethylhydrazine.
-
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Ethylhydrazine oxalate
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve ethylhydrazine oxalate in water.
-
Add sodium acetate and stir until dissolved.
-
To this solution, add a solution of ethyl 2,4-dioxopentanoate in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 1-ethyl-3-methyl-1H-pyrazole, which can be purified by vacuum distillation.
-
Step 2: Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole
This step introduces the sulfonyl chloride group onto the pyrazole ring.
-
Materials:
-
1-Ethyl-3-methyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Ice-cold water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, add a solution of 1-ethyl-3-methyl-1H-pyrazole in chloroform.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 8-10 hours.
-
To the reaction mixture at 60°C, add thionyl chloride dropwise over 20 minutes and continue stirring for an additional 2 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0-10°C and carefully pour it into a mixture of ice-cold water and dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel.
-
Application in Drug Discovery: Case Studies
The this compound building block is a precursor to a multitude of bioactive molecules. The following sections detail its application in the synthesis of inhibitors for key therapeutic targets.
Application Note 1: Development of Selective COX-2 Inhibitors for Anti-Inflammatory Therapy
Background: Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[6] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[7] The pyrazole sulfonamide scaffold is famously embodied in Celecoxib, a selective COX-2 inhibitor.[8]
Workflow for Synthesizing a Library of COX-2 Inhibitors:
Caption: Workflow for the synthesis and evaluation of pyrazole sulfonamide-based COX-2 inhibitors.
Protocol 2: Synthesis of a Pyrazole Sulfonamide Derivative
-
Materials:
-
This compound
-
A selected primary or secondary amine (e.g., 4-fluoroaniline)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add pyridine to the solution.
-
Add a solution of the amine in DCM dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired sulfonamide.
-
Mechanism of Action: COX-2 Inhibition
The sulfonamide moiety of the pyrazole derivative plays a crucial role in its selective binding to COX-2. It inserts into a hydrophilic side pocket present in the active site of COX-2, an accommodation not possible in the more constricted active site of COX-1.[9] This selective binding blocks the entry of arachidonic acid, thereby inhibiting the synthesis of pro-inflammatory prostaglandins.[6]
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition by pyrazole sulfonamides.
Application Note 2: Targeting Carbonic Anhydrase IX in Hypoxic Tumors
Background: Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key indicator of tumor hypoxia.[10] Its expression is regulated by the hypoxia-inducible factor 1α (HIF-1α).[11] CA IX plays a critical role in maintaining the pH balance in the tumor microenvironment, allowing cancer cells to thrive in acidic conditions.[12] Inhibition of CA IX can disrupt this pH regulation, leading to apoptosis of tumor cells. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.
Rationale for Pyrazole Sulfonamides as CA IX Inhibitors: The pyrazole sulfonamide scaffold can be elaborated to achieve high affinity and selectivity for CA IX over other carbonic anhydrase isoforms, which is crucial to minimize off-target effects.
Mechanism of Action: CA IX Inhibition
Under hypoxic conditions, tumor cells upregulate glycolysis, leading to the production of lactic acid and a decrease in extracellular pH. CA IX, located on the cell surface, catalyzes the hydration of carbon dioxide to bicarbonate and protons.[13] The bicarbonate is transported into the cell to buffer the intracellular pH, while the protons contribute to the acidic tumor microenvironment, which promotes tumor invasion and metastasis. Pyrazole sulfonamide inhibitors coordinate to the zinc ion in the active site of CA IX, blocking its catalytic activity. This disrupts pH regulation, leading to intracellular acidosis and ultimately, cell death.[11]
Caption: Hypoxia-induced CA IX pathway and its inhibition by pyrazole sulfonamides.
Application Note 3: Combating Tropical Diseases: Inhibition of Trypanosoma brucei N-Myristoyltransferase
Background: Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by Trypanosoma brucei. New therapeutic agents are urgently needed. N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of a range of proteins. This modification is crucial for the function and localization of these proteins.[3] NMT has been validated as a promising drug target in T. brucei as its inhibition leads to parasite death.[14]
Rationale for Pyrazole Sulfonamides as NMT Inhibitors: High-throughput screening has identified the pyrazole sulfonamide scaffold as a potent inhibitor of T. brucei NMT. The modular nature of the synthesis allows for optimization of the scaffold to achieve high potency and selectivity for the parasitic enzyme over the human ortholog.
Mechanism of Action: NMT Inhibition
T. brucei NMT transfers myristoyl-CoA to the N-terminal glycine of substrate proteins. This N-myristoylation is essential for the function of numerous proteins involved in critical cellular processes, including signal transduction and membrane anchoring.[15] Pyrazole sulfonamide inhibitors bind to the peptide-binding pocket of T. brucei NMT, preventing the substrate proteins from accessing the active site. This inhibition of protein N-myristoylation disrupts vital cellular functions, leading to a lethal phenotype in the parasite.[14]
Caption: The essential N-myristoylation pathway in T. brucei and its inhibition.
Conclusion
This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its straightforward, albeit inferred, synthesis and high reactivity make it an ideal starting point for the construction of diverse compound libraries. The demonstrated success of the pyrazole sulfonamide scaffold in yielding potent and selective inhibitors against a range of therapeutic targets, including COX-2, CA IX, and T. brucei NMT, underscores its significance in modern drug discovery. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the vast potential of this privileged scaffold in their quest for novel therapeutics.
References
- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. Myristoyl-CoA:protein N-myristoyltransferase depletion in trypanosomes causes avirulence and endocytic defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and selective inhibition of myristoyl-CoA:protein N-myristoyltransferase from Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global Profiling and Inhibition of Protein Lipidation in Vector and Host Stages of the Sleeping Sickness Parasite Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Pyrazole Sulfonamides: A Detailed Application Note for Researchers
Introduction: The Significance of Pyrazole Sulfonamides in Modern Drug Discovery
The fusion of a pyrazole nucleus with a sulfonamide moiety creates a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of pharmacological activities.[1][2] Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[1] Its unique structural features allow for diverse substitutions, enabling fine-tuning of its physicochemical and biological properties. Similarly, the sulfonamide group is a well-established pharmacophore, integral to a wide range of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[3]
The combination of these two pharmacophores in a single molecular entity has led to the development of potent and selective drugs. A prime example is Celecoxib, a selective COX-2 inhibitor widely used for the management of pain and inflammation.[4][5] The therapeutic potential of pyrazole sulfonamides extends beyond anti-inflammatory action, with research demonstrating their efficacy as antimicrobial, anticonvulsant, and antitumor agents.[6]
This application note provides a comprehensive guide to the one-pot synthesis of pyrazole sulfonamides, a streamlined and efficient approach that minimizes reaction steps, reduces waste, and often improves overall yield.[7][8] We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the characterization of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.
The Power of One-Pot Synthesis: A Paradigm of Efficiency
Traditional multi-step syntheses often involve the isolation and purification of intermediates at each stage, leading to increased time, cost, and potential for product loss. One-pot synthesis, in contrast, involves the sequential addition of reagents to a single reaction vessel, allowing multiple transformations to occur in a continuous manner without the need for intermediate work-up.[9] This approach is not only more efficient but also aligns with the principles of green chemistry by reducing solvent consumption and waste generation.[10]
For the synthesis of pyrazole sulfonamides, a one-pot strategy typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative bearing a sulfonamide group.[11][12] This approach obviates the need to pre-synthesize and isolate potentially unstable intermediates, making it a highly practical and attractive method for generating libraries of diverse pyrazole sulfonamides for drug discovery screening.
Reaction Mechanism: A Step-by-Step Look at Pyrazole Ring Formation
The one-pot synthesis of pyrazole sulfonamides from a 1,3-dicarbonyl compound and a sulfonamide-containing hydrazine proceeds through a well-established reaction pathway. The key steps are outlined below:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine derivative onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Formation of a Hydrazone Intermediate: This initial attack leads to the formation of a hydrazone intermediate with the elimination of a water molecule.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.
This sequence of reactions is highly efficient and often proceeds with high regioselectivity, particularly when unsymmetrical 1,3-dicarbonyl compounds are used.
Caption: A simplified workflow for the one-pot synthesis of pyrazole sulfonamides.
Experimental Protocol: A Detailed Guide to Synthesis
This protocol provides a step-by-step procedure for the one-pot synthesis of a representative pyrazole sulfonamide, using a 1,3-dicarbonyl compound and 4-hydrazinobenzenesulfonamide hydrochloride as starting materials. This method is analogous to the synthesis of Celecoxib.[13][14]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | 27655-90-5 | 230.18 | 1.0 mmol |
| 4-Hydrazinobenzenesulfonamide hydrochloride | 17852-52-7 | 223.67 | 1.1 mmol |
| Ethanol (absolute) | 64-17-5 | 46.07 | 10 mL |
| Glacial Acetic Acid (catalyst) | 64-19-7 | 60.05 | 2-3 drops |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol).
-
Dissolution: Add 10 mL of absolute ethanol to the flask and stir the mixture at room temperature until the dicarbonyl compound is completely dissolved.
-
Addition of Hydrazine: Add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 mmol) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may facilitate the precipitation of the product.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure pyrazole sulfonamide.
The structure and purity of the synthesized compound should be confirmed by various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H, S=O, and C=N stretching vibrations.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the regiochemistry of the pyrazole ring.[2][15]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.[15]
-
Melting Point: To assess the purity of the final product.
Expected Yield: The yield of the purified product can range from 70% to 90%, depending on the specific substrates and reaction conditions.
Data Presentation: A Summary of Reaction Parameters
The following table summarizes typical reaction parameters for the one-pot synthesis of various pyrazole sulfonamide derivatives.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Time (h) | Yield (%) |
| 1-Phenyl-1,3-butanedione | 4-Hydrazinobenzenesulfonamide hydrochloride | Ethanol | Acetic Acid | 5 | 85 |
| 1-(4-Chlorophenyl)-1,3-butanedione | 4-Hydrazinobenzenesulfonamide hydrochloride | Ethanol | Acetic Acid | 6 | 82 |
| 1-(4-Methoxyphenyl)-1,3-butanedione | 4-Hydrazinobenzenesulfonamide hydrochloride | Ethanol | Acetic Acid | 4 | 88 |
| 1-(4-Nitrophenyl)-1,3-butanedione | 4-Hydrazinobenzenesulfonamide hydrochloride | Ethanol | Acetic Acid | 7 | 75 |
| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | 4-Hydrazinobenzenesulfonamide hydrochloride | Ethanol | Acetic Acid | 5 | 90 |
Troubleshooting and Key Considerations
-
Purity of Starting Materials: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is crucial for obtaining a high yield of the desired product.
-
Solvent Choice: While ethanol is a commonly used solvent, other alcohols or polar aprotic solvents can also be employed. The choice of solvent may influence the reaction time and yield.
-
Catalyst: A catalytic amount of acid is generally sufficient. Excessive acid can lead to side reactions and should be avoided.
-
Reaction Monitoring: TLC is an effective way to monitor the progress of the reaction and determine the optimal reaction time.
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. The regioselectivity is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.
Conclusion: A Versatile and Efficient Synthetic Tool
The one-pot synthesis of pyrazole sulfonamides is a powerful and efficient method for generating a wide array of these medicinally important compounds. This application note has provided a detailed overview of the synthetic strategy, including the underlying mechanism, a step-by-step experimental protocol, and methods for characterization. By adopting this approach, researchers can accelerate the discovery and development of novel pyrazole sulfonamide-based therapeutic agents.
Caption: A flowchart illustrating the key stages of the one-pot synthesis protocol.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. worldresearchersassociations.com [worldresearchersassociations.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
- 13. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride from crude reaction mixture
Welcome to the technical support center for the purification of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical intermediate. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity of your synthesis.
Introduction: The Challenge of Purifying a Reactive Intermediate
This compound is a highly reactive compound, making its purification a delicate process. The primary challenge lies in its susceptibility to hydrolysis, converting it to the corresponding sulfonic acid, which is often a major impurity. Additionally, residual starting materials, byproducts from the chlorosulfonation reaction, and decomposition products can compromise the purity of the final product. This guide provides a systematic approach to troubleshooting and optimizing your purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield of Isolated Product After Aqueous Work-up
Question: I'm experiencing a significant loss of my this compound after performing an aqueous work-up to remove inorganic salts. What could be the cause and how can I mitigate this?
Answer:
The most probable cause of low yield after an aqueous work-up is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid. Sulfonyl chlorides are highly reactive towards water, and this reaction is often accelerated by heat and changes in pH.[1][2][3][4]
Causality and Recommended Actions:
-
Hydrolysis: The sulfonyl chloride group (-SO₂Cl) readily reacts with water (H₂O) to form a sulfonic acid (-SO₃H) and hydrochloric acid (HCl). This not only consumes your desired product but the generated HCl can also catalyze further decomposition.
-
Temperature Control: Perform the aqueous quench and subsequent extractions at low temperatures (0-5 °C) using an ice bath. This significantly reduces the rate of hydrolysis.
-
Minimize Contact Time: Do not let the crude reaction mixture or the organic layer containing the product sit in contact with the aqueous phase for extended periods. Perform the separation as quickly as possible.
-
Use of Brine: Wash the organic layer with brine (saturated NaCl solution) instead of pure water. The high ionic strength of brine reduces the solubility of the organic product in the aqueous phase and can help to draw water out of the organic layer.
-
Anhydrous Work-up: If possible, consider an anhydrous work-up. After the reaction, you can quench with a suitable non-aqueous reagent and remove inorganic byproducts by filtration.
Issue 2: Persistent Impurity with a Lower Rf Value in TLC Analysis
Question: After purification by column chromatography, I still observe a baseline or near-baseline spot on my TLC plate, which I suspect is an impurity. What is this impurity and how can I remove it?
Answer:
This persistent, polar impurity is almost certainly the corresponding 1-ethyl-3-methyl-1H-pyrazole-5-sulfonic acid, the hydrolysis product of your target compound. Its high polarity causes it to have a very low retention factor (Rf) on normal-phase silica gel.
Causality and Recommended Actions:
-
Formation: As mentioned previously, this impurity forms due to the reaction of the sulfonyl chloride with water. This can happen during the reaction, work-up, or even during chromatography if the solvents are not anhydrous.
-
Purification Strategy:
-
Column Chromatography: Use a non-polar eluent system to effectively separate the less polar sulfonyl chloride from the highly polar sulfonic acid. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a co-solvent (e.g., ethyl acetate or dichloromethane) is recommended.[5] Ensure your silica gel and solvents are as dry as possible.
-
Aqueous Extraction (Base Wash): Before chromatography, you can perform a gentle wash of the organic solution containing your crude product with a cold, dilute solution of a weak base like sodium bicarbonate. The sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer. Caution: Use a weak base and low temperatures to avoid significant hydrolysis of the sulfonyl chloride.
-
Issue 3: Product Decomposes on the Rotary Evaporator
Question: My purified this compound appears to be decomposing when I remove the solvent on the rotary evaporator, even at a moderate temperature. What is happening?
Answer:
Sulfonyl chlorides can be thermally labile.[1][6][7][8][9] Heating, especially in the presence of trace amounts of water or other nucleophiles, can lead to decomposition.
Causality and Recommended Actions:
-
Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose, often releasing sulfur dioxide (SO₂) and chlorine (Cl₂).[1][6][8]
-
Temperature Control: Remove the solvent under reduced pressure at the lowest possible temperature. A water bath temperature of 30-35°C should be sufficient for most common organic solvents.
-
Avoid Over-Drying: Do not leave the product on the rotary evaporator for an extended period after the solvent has been removed. This prolonged exposure to heat and vacuum can promote decomposition.
-
High-Vacuum Drying: For final drying, it is preferable to use a high-vacuum pump at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: Due to its moisture sensitivity, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Storing it in a desiccator at a low temperature (e.g., in a refrigerator or freezer) will further enhance its stability.
Q2: Can I use recrystallization to purify this compound?
A2: Recrystallization can be an effective purification method for sulfonyl chlorides, provided a suitable solvent system is found in which the compound is stable.[10][11] The ideal solvent should have good solubility for the sulfonyl chloride at elevated temperatures and poor solubility at lower temperatures. Non-polar, aprotic solvents like hexanes, heptane, or mixtures with a minimal amount of a slightly more polar solvent like dichloromethane or toluene are often good starting points. It is crucial to use anhydrous solvents to prevent hydrolysis.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is ideal for a comprehensive purity assessment:[12]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable sulfonyl chlorides. It can separate and identify impurities. Derivatization to a more stable sulfonamide may be necessary to prevent degradation on the column.[12][13]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for non-volatile or thermally labile compounds. Reversed-phase HPLC with a water/acetonitrile or water/methanol mobile phase is commonly used.[12]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the sulfonyl chloride functional group (characteristic S=O stretches).
Q4: What are the typical starting materials and key reaction steps for synthesizing this compound?
A4: The synthesis typically begins with the formation of the 1-ethyl-3-methyl-1H-pyrazole ring, followed by chlorosulfonation.
-
Pyrazole Ring Synthesis: This can be achieved through the condensation of ethylhydrazine with a suitable 1,3-dicarbonyl compound, such as ethyl acetoacetate, followed by further modifications.[14][15][16][17][18]
-
Chlorosulfonation: The formed pyrazole is then reacted with a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), to introduce the sulfonyl chloride group onto the pyrazole ring.[19][20] Thionyl chloride may also be used in conjunction with chlorosulfonic acid.[20]
Q5: What safety precautions should be taken when working with this compound and the reagents used in its synthesis?
A5:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reactivity with Water: Sulfonyl chlorides react with water to release corrosive hydrochloric acid gas.[1][6] Avoid contact with moisture.
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. Handle with extreme care.
-
Thionyl Chloride and Sulfuryl Chloride: These are also corrosive and toxic reagents that react with water.[1][6][8]
Data and Protocols
Table 1: Common Solvents for Purification and Analysis
| Solvent | Application | Rationale |
| Hexanes/Heptane | Recrystallization, Column Chromatography | Non-polar, aprotic. Good for eluting the non-polar sulfonyl chloride. |
| Dichloromethane | Extraction, Column Chromatography | Aprotic solvent with moderate polarity. Good for dissolving the crude product. |
| Ethyl Acetate | Column Chromatography (Co-solvent) | Increases eluent polarity to move the product down the column. |
| Acetonitrile | HPLC Mobile Phase, Derivatization | Polar aprotic solvent. |
| Water (with buffer) | HPLC Mobile Phase | Used in reversed-phase HPLC. |
Experimental Protocol: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Prepare a silica gel column using a non-polar solvent slurry (e.g., hexanes).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity by adding a co-solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 0% to 10% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<35°C).
Visualizations
Diagram 1: Purification Workflow Decision Tree
Caption: A decision tree for the purification of this compound.
References
- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfuryl chloride [yufenggp.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfuryl_chloride [chemeurope.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. banglajol.info [banglajol.info]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ias.ac.in [ias.ac.in]
- 17. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 18. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 19. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 20. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
side reactions and byproduct formation in pyrazole sulfonylation
Welcome to the technical support center for pyrazole sulfonylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize N-sulfonylated pyrazoles as key intermediates in pharmaceutical and agrochemical synthesis. Pyrazole sulfonylation, while a cornerstone reaction, is frequently plagued by challenges related to regioselectivity, byproduct formation, and reaction efficiency.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthetic route.
Troubleshooting Guide & FAQs
Issue 1: Poor Regioselectivity and Isomer Formation
Question: My reaction is producing a mixture of N-1 and N-2 sulfonylated isomers, and in some cases, I'm even seeing C-4 sulfonylation. How can I control the regioselectivity to favor a single N-sulfonylated product?
Answer: This is the most common challenge in pyrazole sulfonylation. The pyrazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2) and is also susceptible to electrophilic attack on its carbon atoms, particularly C-4.[1][2] The regiochemical outcome is a delicate balance of electronic and steric factors, dictated by your specific substrate and reaction conditions.
Causality and Strategic Solutions:
-
Steric Control: The most powerful tool for directing regioselectivity is steric hindrance. If the C-3 or C-5 positions of your pyrazole are substituted, the sulfonyl group will preferentially attack the less sterically hindered nitrogen atom. For example, a bulky group at C-5 will strongly direct sulfonylation to the N-1 position.
-
Deprotonation and the Pyrazolate Anion: In the presence of a base, the pyrazole is deprotonated to form a pyrazolate anion. While this increases nucleophilicity, it can decrease selectivity as the negative charge is delocalized over both nitrogens. However, the choice of base and cation can influence the outcome through ion-pairing effects.
-
Reaction Conditions:
-
Base Selection: A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is often preferred over less hindered bases like Triethylamine (TEA) to minimize side reactions and improve yield.[3] Pyridine can also be used as both a base and a solvent.[1]
-
Solvent Effects: Aprotic solvents such as Dichloromethane (DCM), Chloroform, and Tetrahydrofuran (THF) are standard.[4] The polarity of the solvent can influence the reactivity of the pyrazolate anion and the sulfonyl chloride.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often enhances selectivity by favoring the thermodynamically more stable product and minimizing side reactions like C-sulfonylation, which may require higher activation energy.
-
Troubleshooting Workflow for Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Formation of Bis-Sulfonylated Byproducts
Question: I'm observing a significant amount of a di-sulfonylated byproduct. What causes this, and how can I prevent it?
Answer: The formation of a bis-sulfonylated species, where a sulfonyl group is attached to both a nitrogen and a carbon atom, or in some cases to both nitrogens in related heterocycles, is a known side reaction.[5][6] This typically occurs under more forcing reaction conditions or with highly activated substrates.
Causality and Strategic Solutions:
-
Stoichiometry Control: The most common cause is using an excess of the sulfonylating agent. Ensure you are using close to a 1:1 molar ratio of your pyrazole to the sulfonyl chloride. A slight excess of the pyrazole can sometimes be used to ensure the complete consumption of the more valuable sulfonyl chloride.
-
Reaction Conditions: High temperatures and prolonged reaction times can promote a second sulfonylation event, especially if the initially formed N-sulfonylated pyrazole is still reactive towards electrophilic attack.
-
Base Strength: Using a very strong base can lead to multiple deprotonations or increase the rate of undesired secondary reactions. Stick to moderately strong organic amines.
Preventative Measures:
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the pyrazole and base mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[4] Stop the reaction as soon as the starting pyrazole is consumed to prevent the over-reaction of the product.
Issue 3: Hydrolysis of Sulfonyl Chloride and Low Yield
Question: My yield is consistently low, and I've identified the corresponding sulfonic acid as a major byproduct. How can I prevent the hydrolysis of my sulfonylating agent?
Answer: Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture.[7] Hydrolysis to the unreactive sulfonic acid is a primary failure mode for these reactions and a common cause of low yields.[8][9]
Causality and Strategic Solutions:
-
Water Contamination: The culprit is almost always trace amounts of water in your reagents or solvent, or exposure to atmospheric moisture.
-
Degradation: The sulfonyl chloride intermediate itself can be unstable. Some protocols advocate for using a mixture of chlorosulfonic acid and thionyl chloride during the preparation of the sulfonylating agent to prevent its degradation back to the sulfonic acid.[4]
Best Practices for Anhydrous Conditions:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled solvents or purchase high-purity anhydrous grade solvents and handle them under an inert atmosphere.
-
Inert Atmosphere: Run the entire reaction, including reagent transfers, under a positive pressure of Nitrogen or Argon.
-
Careful Workup: During the aqueous workup, perform the extraction quickly. The sulfonyl chloride is often protected from hydrolysis by its low solubility in water, but prolonged contact should be avoided.[9]
Issue 4: Overcoming Steric Hindrance
Question: The sulfonylation of my bulky pyrazole substrate is extremely slow or fails to proceed. How can I overcome issues related to steric hindrance?
Answer: Steric hindrance is a double-edged sword. While it aids regioselectivity, it can dramatically decrease the reaction rate. If both the pyrazole (e.g., bulky C-3 and C-5 substituents) and the sulfonyl chloride (e.g., a 2,4,6-triisopropylbenzenesulfonyl group) are sterically demanding, the nucleophilic attack of the pyrazole nitrogen on the sulfur atom is severely impeded.[10]
Causality and Strategic Solutions:
-
Spatial Blockage: Large groups physically block the trajectory of the attacking nucleophile.
-
Increased Activation Energy: The steric clash in the transition state raises the activation energy of the reaction, requiring more energy input to proceed at a reasonable rate.
Strategies to Drive the Reaction:
-
Increase Temperature: Carefully increasing the reaction temperature (e.g., refluxing in THF or 1,4-dioxane) can provide the necessary energy to overcome the activation barrier. However, this must be balanced against the risk of byproduct formation.
-
Use a Less Hindered Reagent: If possible, consider using a sulfonylating agent with less steric bulk around the sulfur center.
-
Alternative Catalysis/Activation: While less common for standard sulfonylation, explore literature for catalytic methods that might facilitate the reaction under milder conditions. For instance, some methods use pyrylium salts to activate sulfonamides for further reaction, indicating that alternative activation pathways are possible.[11]
Data Summary
Table 1: Influence of Reagents on Reaction Outcome
| Parameter | Reagent/Condition | Typical Outcome & Rationale |
| Base | Pyridine | Weak base, often used as solvent. Can facilitate the reaction but may require longer times.[1] |
| Triethylamine (TEA) | Common organic base. Effective, but less selective than hindered bases with sensitive substrates. | |
| DIPEA | Hindered, non-nucleophilic base. Excellent choice for minimizing side reactions and improving selectivity.[3] | |
| NaH / K₂CO₃ | Strong inorganic bases. Increase nucleophilicity but can reduce regioselectivity and promote side reactions.[4] | |
| Solvent | DCM / Chloroform | Standard, non-polar aprotic solvents. Good for solubilizing reagents and maintaining anhydrous conditions.[4] |
| THF / Dioxane | More polar aprotic solvents. Can be heated to higher temperatures to overcome steric hindrance. | |
| Sulfonylating Agent | Tosyl Chloride (TsCl) | Common, commercially available, moderately reactive. |
| Mesyl Chloride (MsCl) | More reactive than TsCl, less sterically hindered. | |
| Nosyl Chloride (NsCl) | Highly reactive, often used for difficult substrates. The nosyl group can also be removed under specific conditions. |
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective N-Sulfonylation
This protocol is a starting point for a generic, sterically biased pyrazole.
-
Preparation: Under a nitrogen atmosphere, add the substituted pyrazole (1.0 eq.) to a flame-dried round-bottom flask. Dissolve it in anhydrous Dichloromethane (DCM, ~0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add Diisopropylethylamine (DIPEA) (1.2 eq.) dropwise.
-
Sulfonylation: In a separate flask, dissolve the desired sulfonyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cold pyrazole solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by adding cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the desired N-sulfonylated pyrazole.[3]
Protocol 2: Purification via Acid Salt Crystallization
For basic pyrazole products that are difficult to purify via chromatography, crystallization as an acid addition salt can be highly effective.[12]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, isopropanol).
-
Acidification: Slowly add a solution of an acid (e.g., HCl in ether, or sulfuric acid) dropwise while stirring. Use at least one equivalent of the acid.
-
Crystallization: The pyrazole salt will often precipitate out of the solution. If not, cooling the solution or adding an anti-solvent (like hexanes) can induce crystallization.
-
Isolation: Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Liberation of Free Base: The pure salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃) to regenerate the pure, free pyrazole product, which can then be extracted with an organic solvent.
Mechanistic Visualization
The regioselectivity of sulfonylation is primarily dictated by the substitution pattern on the pyrazole ring.
Caption: Steric hindrance directing N-sulfonylation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Unit 4 Pyrazole | PDF [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-[N,N-Bis(sulfonyl)amino]isoxazolines with Spiro-Annulated or 1,2-Annulated Cyclooctane Rings Inhibit Reproduction of Tick-Borne Encephalitis, Yellow Fever, and West Nile Viruses [mdpi.com]
- 7. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effective promotion of steric hindrance effect on singlet-triplet transition of para-linked carbazole-biphenyl by transient absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
improving the stability of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride during storage
Technical Support Center: 1-Ethyl-3-Methyl-1H-Pyrazole-5-Sulfonyl Chloride
A Guide to Storage, Handling, and Stability Assessment
Welcome to the technical support center for this compound. As a key intermediate in pharmaceutical and agrochemical synthesis, maintaining the stability and purity of this reagent is paramount for reproducible and high-yielding experimental outcomes. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and best practices based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
The principal degradation pathway for all sulfonyl chlorides, including this pyrazole derivative, is hydrolysis.[1][2][3] The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water. Even trace amounts of moisture from the atmosphere can lead to a reaction that converts the sulfonyl chloride into the corresponding 1-ethyl-3-methyl-1H-pyrazole-5-sulfonic acid and hydrochloric acid (HCl).[4][5] This degradation is often autocatalytic, as the generated HCl can promote further decomposition.
Caption: Primary degradation pathway via hydrolysis.
Q2: What are the ideal storage conditions for this reagent?
To mitigate hydrolysis, the reagent must be stored under stringent anhydrous conditions. The key is to create a multi-layered defense against moisture ingress.
| Condition | Recommendation | Scientific Rationale |
| Temperature | Store at 2–8 °C (refrigerated).[6][7][8][9] | Lower temperatures decrease the rate of chemical reactions, including any potential thermal decomposition or hydrolysis pathways.[10][11] |
| Atmosphere | Store under an inert atmosphere (e.g., dry Nitrogen or Argon).[12] | An inert gas blanket displaces moist air from the container's headspace, preventing the primary reactant (water) from contacting the sulfonyl chloride.[13][12] |
| Container | Use the original manufacturer's bottle (e.g., Sure/Seal™) or a glass container with a tight-fitting cap, sealed with paraffin film.[11][13] | These containers are designed to provide a robust barrier against atmospheric moisture. Paraffin film adds an extra layer of protection around the cap closure. |
| Location | Store in a dedicated desiccator cabinet within the refrigerator.[11] | A desiccator provides a secondary layer of protection by maintaining a low-humidity environment, crucial for when the container is removed from and returned to storage.[14] |
Q3: How can I tell if my this compound has degraded?
There are several indicators of potential degradation:
-
Physical Appearance: While the pure compound is typically a solid or oil, observe for any changes. Clumping of a solid, fuming upon opening the container (due to HCl release), or a noticeable color change can indicate decomposition.[15]
-
Poor Reaction Performance: The most common sign is a significant drop in yield or the complete failure of reactions where the sulfonyl chloride is a key reactant.[16] The hydrolyzed sulfonic acid is unreactive in typical sulfonamide formation reactions.
-
Analytical Confirmation: The most definitive way is through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17] The appearance of new signals corresponding to the sulfonic acid derivative confirms degradation.
Troubleshooting Guide: Addressing Reagent Instability
This section provides a logical workflow for diagnosing and resolving issues related to the stability of your sulfonyl chloride.
Caption: Troubleshooting decision workflow.
Technical Protocols
Protocol 1: Proper Handling and Dispensing of Moisture-Sensitive Reagents
Objective: To transfer the sulfonyl chloride from its storage container to a reaction vessel without introducing atmospheric moisture.
Materials:
-
Storage bottle of this compound (preferably a Sure/Seal™ bottle).
-
Dry, oven-dried glassware for the reaction.
-
Source of dry inert gas (Nitrogen or Argon) with a bubbler.
-
Dry, gas-tight syringes and long needles.
-
Rubber septa.
Procedure:
-
Glassware Preparation: Ensure all reaction glassware is thoroughly dried in an oven (e.g., 125 °C overnight) and cooled under a stream of inert gas.[12]
-
Inert Gas Setup: Assemble the reaction flask and equip it with a rubber septum. Establish a positive pressure of inert gas by inserting a needle connected to the gas line and venting through a second needle connected to an oil bubbler.[12]
-
Reagent Equilibration: Remove the sulfonyl chloride container from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of moisture onto the cold surfaces of the container.
-
Creating an Inert Blanket: For bottles with a septum cap (like Sure/Seal™), create a positive pressure of inert gas within the bottle. Puncture the septum with a needle connected to the inert gas line. To prevent over-pressurization, insert a second, short "vent" needle.[13]
-
Syringe Transfer: Use a clean, dry syringe with a long needle to pierce the septum. Insert the needle tip below the surface of the liquid (if it's an oil) or into the powder.
-
Withdrawal: Slowly draw the desired amount of reagent into the syringe. The inert gas blanket will automatically replace the volume removed, preventing a vacuum that could pull in moist air.[13]
-
Transfer to Reaction: Quickly transfer the syringe to the reaction flask and inject the reagent through the septum against the inert gas flow.
-
Resealing: Immediately after use, remove the needles from the reagent bottle. For extra security, wrap the cap and neck of the bottle with paraffin film before returning it to the desiccator in the refrigerator.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
Objective: To qualitatively assess the purity of the sulfonyl chloride and detect the presence of its sulfonic acid hydrolysis product.
Materials:
-
NMR tube and cap.
-
Deuterated chloroform (CDCl₃) or another suitable aprotic deuterated solvent.[17]
-
Glass Pasteur pipette.
-
Sample of this compound.
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve a small amount (5-10 mg) of the sulfonyl chloride in approximately 0.6-0.7 mL of CDCl₃.
-
Transfer: Using a Pasteur pipette, transfer the solution to the NMR tube.
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Data Analysis:
-
Reference Spectrum: Compare the acquired spectrum to a reference spectrum of the pure compound if available. Look for the characteristic peaks of the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the pyrazole ring proton (a singlet).
-
Detecting Hydrolysis: The primary indicator of degradation is the appearance of a new set of peaks corresponding to the sulfonic acid. The electronic environment of the pyrazole ring proton is different in the sulfonic acid compared to the sulfonyl chloride, leading to a new, distinct singlet at a different chemical shift. Additionally, a very broad singlet may appear corresponding to the acidic -SO₃H proton, although this can sometimes exchange and be difficult to observe.
-
Interpretation: The presence of these secondary peaks, even at low integration values, confirms that hydrolysis has occurred. The relative integration of the product peaks to the starting material peaks can give a rough estimate of the extent of decomposition.
-
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. aaronchem.com [aaronchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Pyrazole Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for navigating the complexities of reactions involving pyrazole sulfonyl chlorides. As a Senior Application Scientist, I understand that while these reagents are powerful tools in medicinal chemistry and drug development for the synthesis of pyrazole-containing sulfonamides, they can present unique challenges.[1][2][3] This guide is structured in a question-and-answer format to directly address common issues, providing not just solutions but also the underlying chemical principles to empower your research.
Part 1: The Starting Material: Pyrazole Sulfonyl Chloride Synthesis & Stability
The success of any subsequent reaction hinges on the quality and stability of your pyrazole sulfonyl chloride. Problems often originate here.
Q1: My yield for the synthesis of pyrazole sulfonyl chloride is consistently low. What are the likely causes?
Low yields in the synthesis of pyrazole sulfonyl chlorides, typically prepared by reacting a pyrazole with a chlorosulfonating agent like chlorosulfonic acid, often stem from a few key areas.[3][4][5]
-
Substrate Reactivity: The electronic nature of your pyrazole ring significantly influences the reaction's success. Electron-rich pyrazoles are more susceptible to side reactions, including polychlorination or degradation under the harsh acidic conditions.
-
Reaction Conditions:
-
Temperature Control: These reactions are often highly exothermic. Insufficient cooling can lead to uncontrolled side reactions and decomposition of the desired product. It is crucial to maintain the recommended temperature profile, often starting at low temperatures (e.g., 0 °C) and gradually warming if necessary.[3]
-
Stoichiometry: An insufficient excess of the chlorosulfonating agent can lead to incomplete conversion.[6] Conversely, an excessive amount can increase the risk of side product formation.
-
-
Work-up Procedure: Pyrazole sulfonyl chlorides are highly susceptible to hydrolysis.[5][7][8] Quenching the reaction mixture on ice/water must be done carefully and quickly to minimize the conversion of your product to the corresponding pyrazole sulfonic acid.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your starting pyrazole is pure and free of contaminants that could interfere with the reaction.
-
Optimize Temperature: Carefully control the temperature during the addition of the chlorosulfonating agent. Consider a slower addition rate to better manage the exotherm.
-
Adjust Stoichiometry: Methodically vary the equivalents of the chlorosulfonating agent to find the optimal balance between conversion and side product formation.
-
Rapid and Cold Work-up: Minimize the time the pyrazole sulfonyl chloride is in contact with aqueous media during the work-up. Use ice-cold water and perform extractions swiftly.
Q2: My isolated pyrazole sulfonyl chloride seems to degrade upon storage. How can I improve its stability?
The stability of pyrazole sulfonyl chlorides can be notoriously poor, especially when compared to their sulfonyl fluoride counterparts.[7] The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, often initiated by atmospheric moisture.[7][8]
-
Inherent Instability: The stability is highly dependent on the substitution pattern of the pyrazole ring. Some isomers are inherently less stable than others.[7] For instance, parent pyrazole-4-sulfonyl chloride is known to decompose via hydrolysis.[7]
-
Storage Conditions: Exposure to moisture and elevated temperatures will accelerate decomposition.
Best Practices for Storage:
-
Store under Inert Atmosphere: Keep the compound under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature: Store at low temperatures (e.g., ≤ 4 °C) to slow the rate of decomposition.
-
Use Anhydrous Solvents: When preparing stock solutions, use anhydrous solvents to prevent hydrolysis.
-
Consider Sulfonyl Fluorides: If stability is a persistent issue, consider synthesizing and using the analogous pyrazole sulfonyl fluoride, which is generally more stable.[7][8]
Part 2: The Reaction: Synthesis of Pyrazole Sulfonamides
The reaction of a pyrazole sulfonyl chloride with an amine is the most common method for synthesizing pyrazole sulfonamides.[9][10] This section addresses issues that arise during this critical step.
Q3: The yield of my desired pyrazole sulfonamide is low, and I have a complex mixture of byproducts. What's going wrong?
Low yields and complex reaction mixtures in sulfonamide formation often point to issues with reaction conditions, the stability of the sulfonyl chloride, or competing side reactions.
-
Hydrolysis of Sulfonyl Chloride: If your pyrazole sulfonyl chloride is not freshly prepared or has been improperly stored, a significant portion may have hydrolyzed to the sulfonic acid, which is unreactive under these conditions.
-
Side Reactions of the Amine:
-
Bis-sulfonylation: If you are using a primary amine, it's possible for it to react with two molecules of the sulfonyl chloride to form a disulfonimide, especially if the amine is used as the limiting reagent.
-
Reaction with Solvent: Reactive solvents can compete with your amine nucleophile.
-
-
Inadequate Base: A suitable base is crucial to neutralize the HCl generated during the reaction.[9][11] An inappropriate or insufficient amount of base can lead to the protonation of the amine nucleophile, reducing its reactivity and potentially leading to the formation of amine hydrochlorides that precipitate out of the reaction mixture.
Troubleshooting Workflow:
Caption: A decision-tree workflow for troubleshooting low yields in pyrazole sulfonamide synthesis.
Recommended Reaction Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | These are common aprotic solvents that are generally unreactive towards sulfonyl chlorides. |
| Base | Diisopropylethylamine (DIPEA), Triethylamine (TEA), Pyridine | Non-nucleophilic hindered bases are preferred to avoid competing reactions. DIPEA is often a good choice.[3] |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature can help control the reaction, especially with highly reactive amines or sulfonyl chlorides. |
| Stoichiometry | Amine (1.0-1.2 equiv), Base (1.5-3.0 equiv) | A slight excess of the amine can help drive the reaction to completion, while an adequate amount of base is critical for neutralizing HCl.[3] |
Q4: My reaction is very slow or does not go to completion. How can I increase the reaction rate?
Slow reaction rates are typically due to low reactivity of either the pyrazole sulfonyl chloride or the amine.
-
Steric Hindrance: Sterically bulky groups on either the pyrazole ring near the sulfonyl chloride or on the amine can significantly slow down the reaction.
-
Electronic Effects: Electron-withdrawing groups on the amine will decrease its nucleophilicity and slow the reaction. Conversely, electron-withdrawing groups on the pyrazole ring can increase the electrophilicity of the sulfonyl chloride and potentially increase the reaction rate.
-
Low Temperature: While good for controlling side reactions, low temperatures will also slow down the desired reaction.
Strategies to Increase Reaction Rate:
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for the appearance of decomposition products by TLC or LC-MS.
-
Use a Catalyst: In some cases, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction, particularly with less reactive amines.
-
Solvent Effects: Switching to a more polar aprotic solvent, such as DMF or DMA, can sometimes accelerate the rate of bimolecular nucleophilic substitution reactions. However, be mindful that these solvents can be more difficult to remove during work-up.
Part 3: Work-up, Purification, and Analysis
Proper work-up and purification are essential for obtaining your pyrazole sulfonamide in high purity.
Q5: I'm having difficulty purifying my pyrazole sulfonamide. What are the best methods?
The choice of purification method will depend on the physical properties of your compound and the nature of the impurities.
-
Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield well-formed crystals.
-
Column Chromatography: This is a versatile method for purifying both solid and oil products.[3]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is a common starting point. The polarity of the eluent should be optimized based on the polarity of your compound and impurities.
-
-
Aqueous Wash: A standard aqueous work-up can help remove water-soluble impurities like the hydrochloride salt of your base and any unreacted starting amine. A typical sequence would be to wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any acidic impurities, and finally a brine wash.
Q6: What are the key analytical techniques for characterizing my pyrazole sulfonyl chloride and the final sulfonamide product?
A combination of analytical techniques is necessary for unambiguous characterization.[12]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.[12] It will confirm the connectivity of the atoms in your molecule and can be used to assess purity.
-
Mass Spectrometry (MS): This technique provides the molecular weight of your compound, confirming its identity.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The sulfonyl chloride group will show characteristic strong stretches for the S=O bonds (typically in the range of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹). The S-Cl stretch is usually found in the 600-500 cm⁻¹ region. For sulfonamides, the N-H stretch (for primary and secondary sulfonamides) will be visible around 3300 cm⁻¹.[12]
-
Liquid Chromatography (LC-MS): This is an invaluable tool for monitoring reaction progress and assessing the purity of your final compound.
Reaction Mechanism Overview:
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds through a nucleophilic substitution pathway at the sulfur atom.
Caption: General mechanism for pyrazole sulfonamide formation.
By systematically addressing these common issues, you can significantly improve the success rate and efficiency of your reactions involving pyrazole sulfonyl chlorides.
References
- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 5. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Sulfonamide - Wikipedia [en.wikipedia.org]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride. This document is designed for researchers, chemists, and process development professionals to provide field-proven insights, troubleshooting solutions, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate.
Synthesis Overview & Key Challenges
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents significant challenges during scale-up. The most common route involves the initial formation of the N-ethylated pyrazole ring, followed by a direct chlorosulfonation reaction.
The primary challenges that researchers face include:
-
Managing Reaction Exothermicity: The chlorosulfonation step is highly exothermic and requires careful thermal management to prevent runaway reactions and byproduct formation.
-
Product Instability: The target sulfonyl chloride is highly susceptible to hydrolysis, necessitating meticulous control of moisture during the reaction and work-up.[1][2] The stability of heteroaromatic sulfonyl chlorides can vary significantly, with decomposition being a common issue.[3][4]
-
Regioselectivity: Ensuring the sulfonyl chloride group is introduced at the C5 position of the pyrazole ring is critical.
-
Purification: Removing unreacted starting materials, the corresponding sulfonic acid (hydrolysis byproduct), and residual chlorinating agents can be complex on a larger scale.
Synthetic Pathway Visualization
The following diagram illustrates the common synthetic pathway from the precursor, 3-methyl-1H-pyrazole.
Caption: General synthetic route for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing the 1-ethyl-3-methyl-1H-pyrazole precursor?
The most direct method is the N-alkylation of 3-methyl-1H-pyrazole.[5] On a large scale, using alkylating agents like iodoethane or diethyl sulfate in the presence of a base (e.g., potassium carbonate, sodium hydride) in a suitable solvent (e.g., DMF, acetonitrile) is common. The key challenge is controlling the regioselectivity, as alkylation can occur at both N1 and N2 positions. Reaction conditions, such as the choice of base and solvent, can influence the isomeric ratio.
Q2: Why does chlorosulfonation occur selectively at the C5 position?
Chlorosulfonation is an electrophilic aromatic substitution reaction. In the 1-ethyl-3-methyl-1H-pyrazole system, the C5 position is the most electron-rich and sterically accessible site for the electrophile (SO₂Cl⁺). The nitrogen atom at the N1 position and the methyl group at the C3 position both act as electron-donating groups, directing the electrophilic attack primarily to the C5 position.
Q3: How critical is moisture control during this synthesis?
It is absolutely critical. Sulfonyl chlorides are highly reactive towards nucleophiles, with water being a primary concern.[1] Any moisture present during the chlorosulfonation reaction or, more importantly, during the work-up and isolation phases, will rapidly hydrolyze the product to the corresponding 1-ethyl-3-methyl-1H-pyrazole-5-sulfonic acid.[2][6] This not only reduces the yield but also introduces a significant purification challenge, as the sulfonic acid can be difficult to separate from the sulfonyl chloride.
Q4: What are the primary safety hazards associated with the chlorosulfonation step?
The chlorosulfonation step involves highly corrosive and reactive reagents.
-
Chlorosulfonic Acid (ClSO₃H): Reacts violently with water, releasing large amounts of heat and toxic HCl gas. It is severely corrosive to skin, eyes, and the respiratory tract.
-
Thionyl Chloride (SOCl₂): Often used in conjunction with or as an alternative to chlorosulfonic acid, it is also highly corrosive and reacts with water to release HCl and SO₂ gases.[7]
-
Exothermic Reaction: The reaction itself is highly exothermic. On a large scale, poor temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially leading to vessel failure.[8]
Q5: What are the recommended storage conditions for the final product?
Due to its instability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It should be kept in a cool, dry place, away from moisture. For long-term storage, refrigeration is recommended. The stability of heteroaromatic sulfonyl halides is a known issue, with decomposition pathways including hydrolysis and formal SO₂ extrusion.[4][9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield or No Reaction During Chlorosulfonation
Question: I've combined my pyrazole precursor with chlorosulfonic acid, but after several hours, TLC/LC-MS analysis shows only starting material. What went wrong?
Answer:
-
Cause 1: Insufficient Activation/Temperature Too Low. While controlling the exotherm is critical, the reaction still requires a certain activation energy. If the temperature is kept too low (e.g., below 0 °C) for an extended period, the reaction rate may be negligible.
-
Solution: After the initial controlled addition of the pyrazole to the chlorosulfonic acid at low temperature (0-5 °C), allow the reaction to slowly warm to room temperature or slightly above (e.g., 40-60 °C), depending on the specific protocol.[7] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
-
-
Cause 2: Poor Quality of Reagents. Chlorosulfonic acid can decompose over time if not stored properly.
-
Solution: Use a fresh bottle of chlorosulfonic acid. Ensure all solvents and the pyrazole starting material are rigorously dried before use, as any moisture will consume the reagent.
-
Problem 2: Formation of Black Tar and Significant Byproducts
Question: During the chlorosulfonation, my reaction mixture turned dark brown or black, and the final work-up yielded a tar-like substance with very little desired product. What is the cause?
Answer:
This is a classic sign of an uncontrolled exotherm and subsequent decomposition (charring).
-
Cause: Runaway Reaction Temperature. The most likely cause is adding the pyrazole precursor to the chlorosulfonic acid too quickly or having inadequate cooling for the scale of the reaction. The resulting temperature spike leads to uncontrolled side reactions and decomposition of the organic material. Scale-up of chlorosulfonation reactions is known to be difficult due to this high exothermicity.[10]
-
Solution:
-
Improve Thermal Management: Ensure your reaction vessel has sufficient cooling capacity for the intended scale. Use a properly sized cooling bath (e.g., ice-salt or a chiller).
-
Control Addition Rate: Add the pyrazole precursor dropwise or in small portions to the stirred chlorosulfonic acid at 0-5 °C. Monitor the internal temperature closely throughout the addition.
-
Consider Reverse Addition: In some cases, adding the chlorosulfonic acid to a solution of the pyrazole in an inert solvent (like chloroform or dichloromethane) can provide better control, although this requires careful optimization.[7]
-
-
Problem 3: Low Isolated Yield with Sulfonic Acid as the Major Byproduct
Question: My reaction appeared to go to completion, but after the work-up and isolation, my yield was very low. NMR analysis of the crude material shows a significant amount of the corresponding sulfonic acid. How can I prevent this hydrolysis?
Answer:
This indicates product decomposition due to exposure to water during the work-up.[11]
-
Cause: Hydrolysis during Quenching and Extraction. The standard method of quenching a reaction by pouring it onto ice-water is highly detrimental to sulfonyl chlorides.
-
Solution 1 (Optimized Quench): The quench procedure must be carefully controlled. The reaction mixture should be added very slowly to a vigorously stirred slurry of crushed ice and a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). This ensures that the sulfonyl chloride is immediately extracted into the organic phase, minimizing its contact time with the aqueous environment. The temperature must be kept near 0 °C throughout the process.
-
Solution 2 (Anhydrous Work-up): If possible, avoid an aqueous quench altogether. After the reaction is complete, excess chlorinating agent can be removed under high vacuum (with appropriate trapping). The resulting residue can then be dissolved in a dry organic solvent and purified directly.
-
Solution 3 (Precipitation): Some aryl sulfonyl chlorides can be precipitated directly from the reaction mixture by carefully adding water, which protects them from extensive hydrolysis due to their low aqueous solubility.[12] This method should be tested on a small scale first.
-
Troubleshooting Workflow: Low Yield in Chlorosulfonation
The following decision tree can help diagnose issues with the chlorosulfonation step.
Caption: Diagnostic workflow for chlorosulfonation problems.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole
This protocol is adapted from general N-alkylation procedures for pyrazoles.[5]
| Parameter | Value |
| Reactants | 3-Methyl-1H-pyrazole, Iodoethane, K₂CO₃ |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 12-18 hours |
Materials:
-
3-Methyl-1H-pyrazole (1.0 eq)
-
Iodoethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)
-
Anhydrous Acetonitrile (10 mL per gram of pyrazole)
-
Diethyl ether
-
Saturated aq. NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-1H-pyrazole, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension and add iodoethane dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation to obtain 1-ethyl-3-methyl-1H-pyrazole as a clear oil.
Protocol 2: Chlorosulfonation to Yield the Target Compound
This protocol is based on general procedures for the chlorosulfonation of pyrazoles.[7]
SAFETY NOTE: This procedure must be performed in a well-ventilated fume hood. All glassware must be rigorously dried. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
| Parameter | Value |
| Reactant | 1-Ethyl-3-methyl-1H-pyrazole |
| Reagent | Chlorosulfonic Acid (ClSO₃H) |
| Solvent | None (neat) or Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
Materials:
-
Chlorosulfonic Acid (5.0 eq)
-
1-Ethyl-3-methyl-1H-pyrazole (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Crushed Ice
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Saturated aq. NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add chlorosulfonic acid (5.0 eq).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor for completion via TLC (quench a small aliquot carefully and spot).
-
Work-up: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and DCM.
-
Very slowly, pour the reaction mixture into the ice/DCM slurry. The rate of addition should be controlled to keep the quench temperature below 10 °C.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and carefully wash with cold saturated NaHCO₃ solution until effervescence ceases, followed by a wash with cold brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude sulfonyl chloride.
-
The product is often used directly in the next step. If purification is required, it may be attempted by crystallization from a non-polar solvent (e.g., hexanes/DCM) at low temperature, but care must be taken to avoid decomposition.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Minimizing Hydrolysis of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
From the Senior Application Scientist's Desk:
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride. This valuable building block is highly reactive, and its utility is directly linked to the user's ability to control its primary degradation pathway: hydrolysis. In our experience, inconsistent yields and the appearance of stubborn impurities can almost always be traced back to unintended exposure to moisture during the reaction or, most critically, during the workup.
This document moves beyond simple step-by-step instructions. It provides the causal reasoning behind each recommendation, empowering you to not only follow a protocol but to understand and troubleshoot the underlying chemistry.
Part 1: The Fundamental Challenge - The Inevitability of Hydrolysis
This compound is a potent electrophile, which is precisely why it is an excellent precursor for synthesizing sulfonamides and sulfonate esters. However, this high reactivity makes it exquisitely sensitive to nucleophilic attack by water.[1][2] The sulfur atom in the sulfonyl chloride group is highly electron-deficient, making it a prime target for the lone pair of electrons on a water molecule.
The reaction is rapid and irreversible, yielding the corresponding 1-ethyl-3-methyl-1H-pyrazole-5-sulfonic acid and hydrochloric acid. This byproduct is often highly polar and can complicate purification, acting as an emulsifier during extraction or appearing as an inseparable impurity.
Caption: The irreversible hydrolysis of the sulfonyl chloride to its sulfonic acid.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the lab.
Q1: My reaction yield is consistently low, and I see a polar, water-soluble byproduct. How can I confirm it's the sulfonic acid?
A: This is the classic symptom of hydrolysis. The resulting sulfonic acid is significantly more polar than the starting sulfonyl chloride. You can often confirm its presence using a few analytical techniques:
-
Thin-Layer Chromatography (TLC): The sulfonic acid will have a much lower Rf value (it will stick to the baseline) compared to your product and starting material when using standard non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will see a peak corresponding to the molecular weight of the sulfonic acid.
-
Proton NMR (¹H NMR): If you can isolate the byproduct, the proton signals on the pyrazole ring will likely be shifted compared to the sulfonyl chloride. The acidic proton of the sulfonic acid is often broad or may exchange with D₂O.
Q2: What are the most critical, non-negotiable steps I must take before starting my reaction?
A: Proactive prevention is far more effective than reactive purification. Many reactions fail before the first reagent is even added due to residual moisture.
-
Glassware: All glassware must be rigorously dried, either overnight in an oven (>120 °C) or by flame-drying under vacuum.[3][4][5] Remember that even glassware that appears dry to the eye has a thin film of adsorbed water on its surface.[3]
-
Solvents & Reagents: Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Ensure all other reagents are anhydrous and handled under an inert atmosphere (Nitrogen or Argon).[6][7]
-
Inert Atmosphere: The reaction should be assembled and run under a positive pressure of a dry, inert gas like nitrogen or argon.[3][4] This prevents atmospheric moisture from entering the system.
Q3: My protocol says to "quench the reaction with water." Is this a good idea?
A: For this specific reagent, quenching directly with bulk water is a high-risk procedure that can cause significant hydrolysis of any unreacted sulfonyl chloride. A much safer approach is to perform an "anhydrous quench" or a "reverse quench."
-
Anhydrous Quench: Cool the reaction mixture to 0 °C and add a pre-cooled, anhydrous organic solvent like ethyl acetate or dichloromethane. This dilutes the reaction mixture before any aqueous contact.
-
Reverse Quench: Pour the diluted reaction mixture slowly into a vigorously stirring beaker of ice-cold water or a buffered aqueous solution.[8] This ensures that the sensitive reagent is always the limiting component during the quench, minimizing its exposure time to a large excess of water.
Q4: What is the best way to perform the liquid-liquid extraction to minimize product loss?
A: The goal is to separate your organic-soluble product from water-soluble impurities as quickly and efficiently as possible.
-
Solvent Choice: Use an immiscible organic solvent in which your product is highly soluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Brine Wash: After any aqueous washes, always perform a final wash with a saturated sodium chloride solution (brine).[9] This helps to remove dissolved water from the organic layer and decreases the solubility of your organic product in the remaining aqueous phase, driving more of it into your organic layer.
-
Avoid Emulsions: Shake the separatory funnel gently at first to avoid forming stable emulsions, which can be exacerbated by partially hydrolyzed material. If an emulsion forms, adding more brine can often help to break it.
Q5: After adding the drying agent (e.g., Na₂SO₄ or MgSO₄), my organic layer remains cloudy. What should I do?
A: A cloudy organic layer is a clear sign that it still contains finely dispersed water. The drying agent is saturated and can't absorb any more.
-
Don't Proceed: Never evaporate the solvent from a cloudy solution. You will be left with a wet, impure product.
-
Add More Drying Agent: Add more anhydrous sodium sulfate or magnesium sulfate until the newly added solid no longer clumps together and remains free-flowing.[8][10] MgSO₄ is a faster and more efficient drying agent but can sometimes adsorb product if it's a fine powder.[10]
-
Filter Properly: After swirling for 5-10 minutes, filter the solution through a fluted filter paper or a small plug of cotton/celite to remove the drying agent.
Part 3: Validated Protocols & Workflow Diagrams
Adherence to rigorous anhydrous technique is paramount. The following protocols provide a framework for success.
Protocol 1: Rigorous Anhydrous Reaction Setup
-
Glassware Preparation: Place all required glassware (round-bottom flask, condenser, addition funnel, stir bar) in an oven at 125 °C for at least 4 hours (or overnight).[4][7]
-
Assembly: Quickly assemble the hot glassware under a positive flow of dry nitrogen. Use a light coating of grease on all glass joints.
-
Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Addition: Add anhydrous solvents and reagents via syringe through rubber septa.[4][6] For solid additions, use a powder funnel while maintaining a strong positive flow of nitrogen.
Protocol 2: Optimized Workup Procedure to Minimize Hydrolysis
This procedure assumes your reaction is complete in an anhydrous organic solvent.
-
Cooling & Dilution: Cool the reaction vessel to 0 °C in an ice bath. While stirring, add 2-3 volumes of a pre-chilled, anhydrous organic solvent (e.g., ethyl acetate).
-
Reverse Quench: In a separate flask, prepare an equal volume of ice-cold, saturated aqueous sodium bicarbonate solution. While stirring the bicarbonate solution vigorously, slowly add the diluted reaction mixture via cannula or dropping funnel. The bicarbonate will neutralize the HCl byproduct of hydrolysis, preventing potential acid-catalyzed degradation.
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with small portions of the organic solvent.[8]
-
Washing: Combine the organic layers. Wash once with ice-cold water, followed by one wash with ice-cold saturated brine.[9] Perform these washes quickly to minimize contact time.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and add more Na₂SO₄ until the solid is no longer clumping.[10] Let it sit for 10-15 minutes.
-
Isolation: Filter the solution away from the drying agent into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator. Use minimal heat to prevent thermal decomposition.
Visual Workflow: Anhydrous Workup
Caption: A step-by-step flowchart for an optimized, hydrolysis-minimizing workup.
Part 4: Data Summary & Troubleshooting Logic
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonic acid (Hydrolysis Product) |
| Molecular Formula | C₆H₉ClN₂O₂S[11] | C₆H₁₀N₂O₃S |
| Molecular Weight | 208.67 g/mol [12] | 190.22 g/mol |
| Polarity | Moderately Polar | Highly Polar / Ionic[13] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). Reacts with water.[14] | Generally soluble in water and polar protic solvents. Low solubility in non-polar organic solvents.[13] |
| Acidity | Not acidic (electrophilic) | Strong acid (pKa < 0)[13] |
Visual Guide: Troubleshooting Low Yields
Caption: A decision tree to diagnose the source of hydrolysis in your experiment.
References
- 1. quora.com [quora.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. web.mit.edu [web.mit.edu]
- 8. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 12. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S | CID 17024580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 14. solubilityofthings.com [solubilityofthings.com]
selection of protecting groups for pyrazole nitrogen in sulfonylation reactions
Technical Support Center: Protecting Groups for Pyrazole Sulfonylation
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry, specifically the regioselective sulfonylation of the pyrazole nitrogen. Here, we provide expert-driven answers to common challenges, troubleshooting advice for experiments that have gone awry, and detailed protocols to support your synthetic campaigns.
Introduction: The Challenge of Pyrazole Sulfonylation
Pyrazoles are a cornerstone scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Their synthesis and functionalization are critical skills for drug discovery professionals. However, the inherent nature of the pyrazole ring presents a significant challenge for regioselective substitution. The ring contains two adjacent nitrogen atoms, a pyridine-like N2 (sp2 hybridized) and a pyrrole-like N1-H (sp2 hybridized), which exist in a state of tautomeric equilibrium.[3]
Direct sulfonylation of an N-unsubstituted pyrazole often leads to a mixture of N1 and N2 isomers, with the ratio being highly dependent on steric hindrance, electronic effects of substituents, and reaction conditions. To overcome this, a protection-functionalization-deprotection strategy is essential for achieving predictable and high-yielding regioselective sulfonylation. This guide will walk you through the critical decision-making process for selecting the right protecting group (PG) for your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection necessary before sulfonylation?
Direct sulfonylation of N-unsubstituted pyrazoles is rarely regioselective. The acidic N-H proton can be removed by a base, creating a pyrazolate anion that can be attacked by the sulfonyl chloride at either nitrogen.[3] This typically results in a mixture of N1 and N2-sulfonylated isomers, which are often difficult to separate chromatographically. By installing a protecting group on one of the nitrogen atoms, you effectively block that site, directing the sulfonylation to the remaining unprotected nitrogen.
Q2: What are the most critical factors to consider when choosing a protecting group for pyrazole sulfonylation?
Choosing the right protecting group is a strategic decision that can make or break a synthetic route. The ideal PG should be:
-
Easy to install in high yield.
-
Stable (robust) to the conditions of the sulfonylation reaction (typically basic conditions with a sulfonyl chloride).
-
Directing: It should selectively block one nitrogen, allowing for predictable sulfonylation at the other.
-
Easy to remove under conditions that will not affect the newly installed sulfonyl group or other functional groups in the molecule. This is often the most challenging part.
-
Orthogonal to other protecting groups in your molecule, meaning it can be removed without cleaving other PGs.[4]
Q3: Which protecting groups are commonly used for pyrazoles?
Several protecting groups are frequently employed in pyrazole chemistry. The choice depends on the specific requirements of your synthesis. Common options include:
-
Boc (tert-Butoxycarbonyl): Widely used due to its general stability under basic conditions.[5][6] However, its removal requires acidic conditions, which might not be suitable for all substrates.
-
THP (Tetrahydropyranyl): A good option that is stable to strongly basic conditions but can be removed with mild acid.[5][7][8]
-
Sulfonyl Groups (e.g., Tosyl, Phenylsulfonyl): These are very robust electron-withdrawing groups.[5][9] They strongly deactivate the pyrazole ring. A key challenge is their removal, which often requires harsh reductive or strongly acidic conditions that the N-sulfonylated product might not tolerate.[5][10][11]
-
Trityl (Tr): A bulky group that can provide high regioselectivity due to steric hindrance. It is typically removed under acidic conditions.
-
Benzyl (Bn): A simple alkyl group that is stable to a wide range of conditions but typically requires hydrogenolysis for removal, which is not compatible with reducible functional groups.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or no yield of the desired N-sulfonylated pyrazole.
Possible Cause A: Steric Hindrance.
-
Explanation: The protecting group or substituents on the pyrazole ring may be sterically hindering the approach of the sulfonylating agent.
-
Solution:
-
Switch to a less bulky sulfonyl chloride if possible.
-
Consider a smaller protecting group for the initial protection step.
-
Increase the reaction temperature or prolong the reaction time, monitoring carefully for decomposition.
-
Possible Cause B: Incorrect Base or Solvent.
-
Explanation: The base may not be strong enough to deprotonate the pyrazole N-H, or the solvent may not be appropriate for the reaction.
-
Solution:
-
For N-H sulfonylation, stronger bases like NaH or LiHMDS are often more effective than organic bases like triethylamine.
-
Ensure you are using an anhydrous aprotic solvent like THF, DMF, or DCM to prevent quenching of the base and hydrolysis of the sulfonyl chloride.
-
Possible Cause C: Deactivated Pyrazole Ring.
-
Explanation: If you are attempting to sulfonylate a pyrazole that is already protected with a strong electron-withdrawing group (like another sulfonyl group), the remaining N-H may be too acidic and the ring too deactivated for the reaction to proceed efficiently.
-
Solution: Choose a more electron-neutral or electron-donating protecting group for the initial protection step.
Problem 2: The protecting group is cleaved during the sulfonylation reaction.
Explanation: This is a common issue when the protecting group is not stable to the basic conditions required for sulfonylation. For example, some silyl protecting groups can be labile under basic conditions.
-
Solution:
-
Consult a protecting group stability chart to select a more robust protecting group.[12] For basic sulfonylation conditions, Boc, THP, or a robust sulfonyl group are generally safer choices.[5]
-
Attempt the reaction at a lower temperature to minimize the rate of deprotection.
-
Use a milder base if the reaction still proceeds, for example, moving from NaH to K2CO3, though this may require longer reaction times.
-
Problem 3: Difficulty removing the protecting group after successful sulfonylation.
Explanation: This is arguably the most critical challenge. The newly installed sulfonyl group is a strong electron-withdrawing group, which can alter the reactivity of the pyrazole and the protecting group. Standard deprotection conditions may fail or lead to decomposition. For example, acidic removal of a Boc group might be complicated if the final product is acid-sensitive.
-
Solution: The Orthogonal Strategy
-
Plan Ahead: This problem must be addressed during the planning phase. Select a protecting group that can be removed under conditions that are orthogonal to the stability of your final molecule.[4][13]
-
Boc Group Removal: If standard acid cleavage (e.g., TFA in DCM) is problematic, consider milder methods. A novel method using NaBH4 in ethanol has been reported for the selective deprotection of N-Boc on imidazoles and pyrazoles, which might be a gentle alternative.[14][15]
-
Sulfonyl Group Removal: Deprotection of a sulfonyl protecting group is notoriously difficult.[5] If you must use one, consider specialized sulfonyl groups like 2,4-dinitrobenzenesulfonyl, which can sometimes be removed under milder, specific conditions using thiols.[9]
-
Visual Guide to Selecting a Protecting Group
This decision tree illustrates a logical workflow for choosing an appropriate protecting group for pyrazole sulfonylation, emphasizing the critical deprotection step.
Caption: Decision workflow for pyrazole protecting group selection.
Reference Data
This table summarizes the properties of common protecting groups for pyrazole nitrogen.
| Protecting Group | Common Introduction Reagents | Stability | Common Deprotection Conditions | Key Considerations |
| Boc | Boc₂O, DMAP or Et₃N | Stable to base, hydrogenolysis. Labile to strong acid. | TFA in DCM; HCl in Dioxane.[6] | Excellent choice if the final molecule is acid-stable. |
| THP | Dihydropyran, p-TsOH (cat.) | Stable to base, organometallics, reduction. Labile to acid. | Acetic acid in THF/H₂O; PPTS in EtOH.[7][8] | Introduces a new stereocenter. Good acid-labile alternative to Boc. |
| Tosyl (Ts) | TsCl, Base (e.g., NaH) | Very stable to acid, base, oxidation. | HBr/phenol; Na/NH₃; SmI₂; Mg/MeOH.[11] | Removal is very harsh and often not compatible with sulfonated products. |
| Benzyl (Bn) | BnBr, Base (e.g., K₂CO₃) | Stable to acid, base, mild oxidation/reduction. | H₂, Pd/C (Hydrogenolysis) | Not compatible with other reducible groups (alkenes, alkynes, nitro groups). |
Experimental Protocols
Protocol 1: N-Boc Protection of a Generic Pyrazole
-
Setup: To a solution of the pyrazole (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M), add triethylamine (1.5 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the N-Boc protected pyrazole.
Protocol 2: Sulfonylation of N-H Pyrazole (after protection of the other nitrogen)
-
Setup: To a solution of the N-protected pyrazole (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.1 M) at 0 °C under a nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Reaction: Cool the reaction mixture back to 0 °C. Add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aq. NH₄Cl solution at 0 °C. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups - Stability [organic-chemistry.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. researchgate.net [researchgate.net]
- 15. arkat-usa.org [arkat-usa.org]
Technical Support Center: Chromatographic Separation of Pyrazole Sulfonamide Isomers
Welcome to the technical support center for the chromatographic separation of pyrazole sulfonamide isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Here, we will delve into common challenges and provide expert-driven, actionable solutions to optimize your separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating pyrazole sulfonamide isomers?
Separating pyrazole sulfonamide isomers is challenging due to their similar physicochemical properties. Positional isomers, for instance, often have nearly identical mass-to-charge ratios (m/z) and similar polarities, making them difficult to distinguish by mass spectrometry alone without effective chromatographic separation.[1] Chiral isomers (enantiomers) present an even greater challenge as they have identical properties in an achiral environment and require specialized chiral stationary phases for resolution.[2][3]
Q2: Which chromatographic techniques are most effective for this type of separation?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most commonly employed techniques.[4][5]
-
HPLC , particularly Reversed-Phase (RP-HPLC), is a versatile starting point for separating positional isomers.
-
SFC is often superior for chiral separations, offering higher efficiency and faster analysis times compared to normal-phase HPLC.[4][6] It is also considered a "greener" alternative due to its use of supercritical CO2 as the primary mobile phase.[7]
-
Chiral Chromatography , using either HPLC or SFC with a chiral stationary phase (CSP), is essential for separating enantiomers.[2][4][6]
Q3: What type of HPLC column is best for separating positional pyrazole sulfonamide isomers?
For positional isomers, which differ in the substitution pattern on an aromatic ring (e.g., ortho, meta, para), columns that offer alternative selectivities are often successful. Phenyl-based columns, such as those with biphenyl or phenyl-hexyl stationary phases, can provide enhanced π-π interactions, which are effective for resolving aromatic positional isomers.[8][9] Embedded polar group (EPG) columns can also offer unique selectivity and improved peak shape for these types of compounds.
Q4: When should I consider SFC over HPLC?
SFC should be strongly considered for chiral separations as it often provides better and faster results than HPLC.[4][6] It is also advantageous for preparative scale purifications due to the ease of removing the CO2-based mobile phase, leading to reduced solvent consumption and operational costs.[7]
Troubleshooting Guide: From Method Development to Optimization
This section provides a systematic approach to troubleshooting common issues encountered during the separation of pyrazole sulfonamide isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Poor resolution is the most common challenge and can stem from several factors. The key is to manipulate the three pillars of chromatographic resolution: efficiency, selectivity, and retention.
Initial Assessment Workflow
Caption: Workflow for troubleshooting poor resolution.
In-Depth Solutions:
-
Q: My isomers are eluting too close to the void volume. What should I do?
-
A: This indicates your mobile phase is too strong. In reversed-phase HPLC, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol).[10] This will increase the retention factor (k'), allowing more time for the isomers to interact with the stationary phase and improving the chances of separation.
-
-
Q: I've adjusted the mobile phase strength, but the peaks are still not resolved. What's next?
-
A: The issue is likely a lack of selectivity (α). You need to change the fundamental interactions within the system.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can significantly impact how your isomers interact with the stationary phase.[11]
-
Change the Stationary Phase: If altering the mobile phase is insufficient, changing the column chemistry is the most powerful way to affect selectivity.[11] For pyrazole sulfonamides, moving from a standard C18 to a phenyl-based or embedded polar group column can introduce different separation mechanisms like π-π interactions, leading to successful resolution.[8][9]
-
Optimize Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Varying the column temperature (e.g., in 5°C increments from 25°C to 45°C) can sometimes fine-tune the selectivity and improve resolution.[12]
-
-
-
Q: I'm performing a chiral separation on a polysaccharide-based column (e.g., cellulose or amylose) and getting no separation. What should I try?
-
A: Chiral recognition is highly specific.
-
Switch between HPLC and SFC: For chiral separations, SFC often yields better results than HPLC.[4][6]
-
Screen Different Chiral Stationary Phases (CSPs): Polysaccharide-based columns are a good starting point, but screening different types (e.g., amylose vs. cellulose) is crucial as their chiral recognition mechanisms differ.[13]
-
Optimize the Mobile Phase/Modifier: In normal phase or SFC, the choice and concentration of the alcohol modifier (e.g., methanol, ethanol, isopropanol) are critical for achieving enantioseparation.[4][6]
-
-
Comparative Table for Method Development:
| Parameter | HPLC (Reversed-Phase) | SFC (Chiral) | Rationale for Isomer Separation |
| Stationary Phase | C18, Phenyl-Hexyl, Biphenyl, Embedded Polar Group | Polysaccharide-based (Cellulose, Amylose), Pirkle-type | Phenyl phases enhance π-π interactions for positional isomers.[8][9] Chiral phases create a stereospecific environment for enantiomers.[4][6] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with buffer (e.g., Formic Acid, Ammonium Acetate) | Supercritical CO2 with an alcohol modifier (e.g., Methanol, Ethanol) | Changing organic modifier alters selectivity.[11] Modifiers in SFC are crucial for analyte elution and chiral recognition.[7] |
| Typical Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 4.0 mL/min | Higher flow rates in SFC are possible due to the low viscosity of supercritical CO2.[7] |
| Temperature | 25 - 50 °C | 35 - 60 °C | Affects selectivity and efficiency.[12] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compromises resolution and the accuracy of quantification.[14]
Troubleshooting Peak Shape
Caption: Decision tree for diagnosing poor peak shape.
In-Depth Solutions:
-
Q: My sulfonamide peaks are tailing. What is the likely cause?
-
A: Peak tailing for basic compounds like sulfonamides in reversed-phase HPLC is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[15]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your analytes. This keeps them in their protonated, ionic form and minimizes unwanted interactions with silanols.[10]
-
Use an End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups and are less prone to causing peak tailing.[14]
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[15] Try reducing the injection volume or sample concentration.
-
-
-
Q: My peaks are fronting (shark-fin shape). How do I fix this?
-
A: Peak fronting is typically caused by sample overload or an injection solvent that is stronger than the mobile phase.[15][16]
-
Reduce Sample Concentration: As with tailing, fronting can be a sign of injecting too much analyte.
-
Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase.[17] If your sample is dissolved in a stronger solvent (e.g., 100% acetonitrile) and your mobile phase starts at 10% acetonitrile, the sample will travel too quickly at the head of the column, causing fronting.
-
-
Issue 3: Fluctuating Retention Times
Inconsistent retention times make peak identification unreliable and are often a sign of system instability.
-
Q: Why are my retention times shifting between injections?
-
A: The most common causes are related to the mobile phase, temperature, or pump performance.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: If you are manually mixing mobile phase components, ensure the measurements are precise.[10] Inconsistent composition will lead to retention time drift. Also, ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump.[16][18]
-
Temperature Fluctuations: A lack of column temperature control can cause retention times to shift. Using a column oven is highly recommended for reproducible results.[16]
-
Pump Issues: Check for leaks in the pump or fittings. Inconsistent flow from a malfunctioning pump will directly impact retention times.[18]
-
-
Experimental Protocols
Protocol 1: Generic Screening Method for Positional Pyrazole Sulfonamide Isomers (RP-HPLC)
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 10% B.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
Detection: UV at a relevant wavelength (e.g., 254 nm or a wavelength of maximum absorbance for your compounds).
Protocol 2: Generic Screening for Chiral Pyrazole Sulfonamide Isomers (SFC)
-
Column: Polysaccharide-based chiral column (e.g., Amylose or Cellulose), 3.0 x 100 mm, 3 µm.
-
Mobile Phase: Supercritical CO2 with a Methanol modifier.
-
Gradient:
-
Start at 5% Methanol.
-
Linear ramp to 40% Methanol over 8 minutes.
-
Hold at 40% Methanol for 1 minute.
-
Return to 5% Methanol and re-equilibrate.
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
Detection: UV (as above).
By applying these systematic troubleshooting principles and starting with robust screening protocols, you can significantly improve the success rate of your chromatographic separations for pyrazole sulfonamide isomers.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. welch-us.com [welch-us.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 15. silicycle.com [silicycle.com]
- 16. epruibiotech.com [epruibiotech.com]
- 17. halocolumns.com [halocolumns.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Pyrazole-5-sulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Structural and Electronic Properties: A Tale of Two Rings
The reactivity of a sulfonyl chloride is intrinsically linked to the electronic nature of the aromatic or heteroaromatic ring to which it is attached. The electrophilicity of the sulfur atom is the primary determinant of its susceptibility to nucleophilic attack.
Benzenesulfonyl Chloride: The phenyl group in benzenesulfonyl chloride is considered electronically neutral, serving as a baseline for comparing the effects of other substituents. The delocalized π-system of the benzene ring does not significantly donate or withdraw electron density from the sulfonyl group through resonance.
Pyrazole-5-sulfonyl Chloride: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, exhibits a more complex electronic profile. Due to the electronegativity of the nitrogen atoms, the pyrazole ring, as a whole, is considered to be electron-withdrawing compared to a benzene ring.[1] This inductive electron withdrawal increases the partial positive charge on the sulfur atom of the sulfonyl chloride group, thereby enhancing its electrophilicity.
Caption: Molecular structures of benzenesulfonyl chloride and pyrazole-5-sulfonyl chloride.
Comparative Reactivity: An Evidence-Based Inference
The increased electrophilicity of the sulfur atom in pyrazole-5-sulfonyl chloride is expected to translate to a higher reactivity towards nucleophiles compared to benzenesulfonyl chloride. This can be rationalized through the lens of Hammett constants and by examining the reactivity of analogous heteroaromatic sulfonyl chlorides.
The Hammett Equation: A Quantitative Lens
The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the reaction rates of aromatic compounds.[2][3] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. For nucleophilic substitution at a sulfonyl chloride, a positive ρ value is expected, indicating that electron-withdrawing groups (positive σ values) accelerate the reaction.
Insights from Analogous Heteroaromatic Systems
To garner experimental support for our hypothesis, we can examine the reactivity of other heteroaromatic sulfonyl chlorides. A study on the reaction kinetics of 2-thiophenesulfonyl chloride with various anilines in methanol revealed that it reacts more slowly than benzenesulfonyl chloride.[5] The thiophene ring, in this context, appears to be less electron-withdrawing than a phenyl ring. This finding, when contrasted with the known electron-withdrawing nature of the pyrazole ring, further strengthens the argument for the enhanced reactivity of pyrazole-5-sulfonyl chloride.
Table 1: Qualitative Comparison of Reactivity
| Compound | Aromatic/Heteroaromatic Ring | Electronic Nature of Ring | Expected Reactivity vs. Benzenesulfonyl Chloride |
| Benzenesulfonyl Chloride | Benzene | Neutral | Baseline |
| Pyrazole-5-sulfonyl Chloride | Pyrazole | Electron-withdrawing | Higher |
| 2-Thiophenesulfonyl Chloride | Thiophene | Less electron-withdrawing | Lower[5] |
Mechanism of Nucleophilic Substitution
The reaction of both pyrazole-5-sulfonyl chloride and benzenesulfonyl chloride with nucleophiles is generally believed to proceed through a concerted SN2-like mechanism at the sulfur atom.
Caption: Generalized SN2 mechanism for nucleophilic substitution on an arylsulfonyl chloride.
In this mechanism, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. The rate of this reaction is highly dependent on the electrophilicity of the sulfur atom. The electron-withdrawing pyrazole ring in pyrazole-5-sulfonyl chloride stabilizes the developing negative charge in the transition state to a greater extent than the phenyl ring in benzenesulfonyl chloride, thus lowering the activation energy and accelerating the reaction.
Experimental Protocols: A Framework for Comparison
To empirically validate the predicted difference in reactivity, a comparative kinetic study could be designed. The following protocol outlines a general procedure for monitoring the reaction of a sulfonyl chloride with a primary amine, a common reaction in the synthesis of sulfonamides.
Protocol: Comparative Kinetic Analysis of Sulfonamide Formation
Objective: To compare the rate of reaction of pyrazole-5-sulfonyl chloride and benzenesulfonyl chloride with a model primary amine (e.g., aniline).
Materials:
-
Pyrazole-5-sulfonyl chloride
-
Benzenesulfonyl chloride
-
Aniline (or other primary amine)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Internal standard (e.g., dodecane)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of known concentrations of pyrazole-5-sulfonyl chloride, benzenesulfonyl chloride, aniline, and the internal standard in anhydrous acetonitrile.
-
Reaction Setup: In a thermostated reaction vessel, combine the aniline solution and the internal standard solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Reaction Initiation: Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution (either pyrazole-5-sulfonyl chloride or benzenesulfonyl chloride) to the amine solution with vigorous stirring. Start a timer immediately.
-
Reaction Monitoring: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining sulfonyl chloride and the formed sulfonamide product. The internal standard will be used to correct for any variations in injection volume.
-
Data Analysis: Plot the concentration of the sulfonyl chloride versus time. From this data, determine the initial reaction rate and the rate constant (k) for each sulfonyl chloride.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion and Practical Implications
Based on fundamental principles of physical organic chemistry and supported by data from analogous systems, it is concluded that pyrazole-5-sulfonyl chloride is significantly more reactive towards nucleophiles than benzenesulfonyl chloride . The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the sulfonyl sulfur, leading to a faster rate of nucleophilic substitution.
For researchers in drug development and synthetic chemistry, this enhanced reactivity has several practical implications:
-
Milder Reaction Conditions: Reactions with pyrazole-5-sulfonyl chloride may proceed efficiently under milder conditions (e.g., lower temperatures, shorter reaction times) compared to those with benzenesulfonyl chloride.
-
Broader Substrate Scope: The increased reactivity may allow for the successful sulfonylation of less nucleophilic amines or alcohols that are unreactive towards benzenesulfonyl chloride.
-
Potential for Improved Selectivity: In competitive reactions, the higher reactivity of pyrazole-5-sulfonyl chloride could be exploited to achieve selective sulfonylation of one nucleophile in the presence of another.
It is our hope that this guide provides a valuable framework for understanding and predicting the reactivity of these important synthetic building blocks, thereby empowering researchers to make more informed decisions in their synthetic strategies.
References
A Comparative Guide to the Validation of Analytical Methods for 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. We will explore the nuances of various techniques, offering supporting experimental data and explaining the rationale behind procedural choices to ensure scientific integrity.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to provide not just a set of instructions, but a comprehensive understanding of why certain methods are chosen and how they are validated in accordance with international standards, primarily referencing the ICH Q2(R2) guidelines.[1][2][3]
Physicochemical Properties and Analytical Challenges
This compound is a reactive compound, a characteristic that presents unique challenges for analytical method development. Its sulfonyl chloride moiety is susceptible to hydrolysis, necessitating careful sample handling and consideration of solvent choice. The pyrazole core, on the other hand, provides a chromophore that is advantageous for UV-based detection methods.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is contingent on the specific requirements of the analysis, such as whether it is for purity determination, quantification of the active pharmaceutical ingredient (API), or identification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[4][5] For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice for quantification and purity assessment due to its ability to handle non-volatile and thermally labile compounds.[6]
Causality behind Experimental Choices:
-
Reversed-Phase Chromatography: This is chosen to effectively separate the moderately polar analyte from potential non-polar and polar impurities.
-
Buffered Mobile Phase: A buffer is often necessary to control the pH and ensure consistent retention times and peak shapes, especially given the potential for the sulfonyl chloride to interact with the stationary phase or degrade.[6]
-
UV Detection: The pyrazole ring system allows for sensitive detection using a UV spectrophotometer.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | HPLC Method 1 (Isocratic) | HPLC Method 2 (Gradient) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Specificity | Good | Excellent |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[6] However, the direct analysis of sulfonyl chlorides by GC can be challenging due to their thermal lability and reactivity.[7]
Causality behind Experimental Choices:
-
Derivatization: To overcome the challenges of direct analysis, derivatization is often employed. The sulfonyl chloride can be converted to a more stable and volatile sulfonamide by reacting it with an amine.[7] This approach improves chromatographic performance and reduces the risk of degradation in the injector port.
-
Mass Spectrometry Detection (GC-MS): Coupling GC with a mass spectrometer provides high specificity and allows for the identification of impurities based on their mass spectra and fragmentation patterns.[6][8]
Table 2: Comparison of GC-MS Method Performance Parameters (with Derivatization)
| Parameter | GC-MS Method |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Specificity | Excellent (with MS detection) |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and fully validated for your specific application.
Protocol for HPLC Method Validation
Objective: To validate a stability-indicating RP-HPLC method for the quantification of this compound.
Workflow Diagram:
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Comparative Guide to Catalysts for the Synthesis of Pyrazole Sulfonyl Chlorides: From Classical Reagents to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Sulfonyl Chlorides
Pyrazole sulfonyl chlorides are pivotal intermediates in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous therapeutic agents, while the sulfonyl chloride moiety serves as a versatile handle for introducing sulfonamide and sulfonate ester functionalities. These functional groups are instrumental in modulating the physicochemical and pharmacological properties of drug candidates, including their solubility, metabolic stability, and target binding affinity. Consequently, the efficient and selective synthesis of pyrazole sulfonyl chlorides is a critical endeavor for chemists in the pharmaceutical and agrochemical industries.
This guide provides a comprehensive comparative analysis of various synthetic strategies for obtaining pyrazole sulfonyl chlorides, with a particular focus on the evolution from traditional stoichiometric reagents to modern catalytic systems. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.
Comparative Analysis of Synthetic Methodologies
The synthesis of pyrazole sulfonyl chlorides can be broadly categorized into two main paradigms: classical chlorosulfonation and modern catalytic approaches. The choice of method is often a trade-off between reaction efficiency, substrate scope, functional group tolerance, and environmental considerations.
The Benchmark: Classical Chlorosulfonation
The traditional and most direct method for the synthesis of pyrazole sulfonyl chlorides is the electrophilic substitution of a pyrazole ring with chlorosulfonic acid (ClSO₃H), often in the presence of a co-reagent like thionyl chloride (SOCl₂)[1].
Reaction Scheme:
Discussion:
This method is often characterized by high yields, with reports of up to 90% for certain substrates[1]. The use of an excess of chlorosulfonic acid, a strong and corrosive reagent, drives the reaction to completion. Thionyl chloride can act as a dehydrating agent and facilitate the conversion of the initially formed sulfonic acid to the desired sulfonyl chloride.
However, the harsh acidic conditions of this reaction severely limit its functional group tolerance. Acid-sensitive moieties are often not compatible, which restricts the application of this method in late-stage functionalization of complex molecules. Furthermore, the use of large excesses of corrosive reagents raises safety and environmental concerns, necessitating careful handling and waste disposal procedures.
The Rise of Catalysis: Milder and More Selective Alternatives
In recent years, the development of catalytic methods has provided milder and more versatile alternatives to classical chlorosulfonation. These approaches can be broadly classified into metal-free catalysis, transition metal catalysis, and photocatalysis. While many of these methods yield sulfonyl pyrazoles, they represent a significant advancement in the catalytic installation of the sulfonyl group onto the pyrazole core.
Molecular iodine has emerged as a powerful and environmentally benign catalyst for various organic transformations, including the synthesis of sulfonyl pyrazoles. A notable example is the tandem C-H sulfonylation and pyrazole annulation of enaminones with sulfonyl hydrazides.
Reaction Scheme (for 4-Sulfonyl Pyrazoles):
Discussion:
This metal-free approach offers the advantage of constructing the functionalized pyrazole ring in a single step under mild, room temperature conditions[2]. The reaction proceeds via a cascade mechanism, showcasing high atom economy. While this method yields a sulfonyl pyrazole rather than a sulfonyl chloride directly, it provides a valuable catalytic route to key intermediates that can be further elaborated.
Transition metal catalysts, particularly those based on palladium and copper, have revolutionized cross-coupling chemistry and offer powerful strategies for the synthesis of aryl sulfonyl chlorides, which can be extended to pyrazole systems.
-
Palladium-Catalyzed Chlorosulfonylation of Pyrazoleboronic Acids:
A palladium-catalyzed approach for the synthesis of aryl sulfonyl chlorides from arylboronic acids has been developed[3][4]. This methodology can be adapted for pyrazoleboronic acids, providing a convergent and functional group-tolerant route to pyrazole sulfonyl chlorides.
Reaction Scheme:
This method is advantageous for its mild reaction conditions and broad substrate scope, allowing for the synthesis of complex pyrazole sulfonyl chlorides that are inaccessible via classical methods[3].
-
Copper-Catalyzed Sandmeyer-Type Reaction of Aminopyrazoles:
The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for the conversion of aminoarenes to aryl halides and other functionalities. The application of a Sandmeyer-type reaction to aminopyrazoles allows for their conversion to pyrazole sulfonyl chlorides using a copper catalyst[5][6].
Reaction Scheme:
This reaction proceeds via a diazonium salt intermediate and offers a valuable route from readily available aminopyrazoles. The use of a copper catalyst is crucial for the efficient conversion of the diazonium salt to the sulfonyl chloride[6].
Visible-light photocatalysis has emerged as a sustainable and powerful tool in modern organic synthesis. A heterogeneous, metal-free photocatalyst, potassium poly(heptazine imide) (K-PHI), has been successfully employed for the synthesis of aryl sulfonyl chlorides from arenediazonium salts[7][8][9][10]. This method is applicable to the synthesis of pyrazole sulfonyl chlorides from the corresponding pyrazolediazonium salts.
Reaction Scheme:
Discussion:
This innovative approach utilizes visible light as a renewable energy source and operates at room temperature, ensuring excellent functional group tolerance[10]. The heterogeneous nature of the K-PHI catalyst allows for easy recovery and reuse, enhancing the sustainability of the process. This method represents a significant advancement towards greener and more economical synthesis of sulfonyl chlorides.
Quantitative Performance Comparison
To facilitate a direct comparison of the different methodologies, the following table summarizes their key performance indicators. It is important to note that the optimal conditions and yields are substrate-dependent.
| Methodology | Catalyst/Reagent | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Chlorosulfonation | ClSO₃H, SOCl₂ | Stoichiometric | Chloroform | 60 °C | 10-12 h | up to 90[1] | High yield, straightforward | Harsh conditions, poor functional group tolerance, safety concerns |
| Metal-Free Iodine Catalysis | Molecular Iodine (I₂) | Catalytic | Not specified | Room Temp. | 1 h | up to 99 (for sulfonyl pyrazole)[2] | Mild conditions, metal-free, environmentally benign | Yields sulfonyl pyrazole, not sulfonyl chloride directly |
| Pd-Catalyzed Chlorosulfonylation | Pd(OAc)₂ / Ligand | 2 mol% | Acetone | 50-100 °C | 12-24 h | Good (general for arylboronic acids)[3] | Mild conditions, high functional group tolerance | Requires pre-functionalized pyrazoleboronic acid, catalyst cost |
| Cu-Catalyzed Sandmeyer Reaction | CuCl | Catalytic | Acetic Acid / H₂O | 0-25 °C | Varies | Moderate to Good | Utilizes readily available aminopyrazoles | Diazonium salts can be unstable |
| Photocatalysis | K-PHI | Heterogeneous | Acetonitrile | Room Temp. | Varies | 50-95[10] | Sustainable (visible light), mild conditions, reusable catalyst | Requires specialized photoreactor setup |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic approaches discussed.
Protocol 1: Classical Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole[1]
-
To a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) under a nitrogen atmosphere at 0 °C, add a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) dropwise.
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
To this reaction mass, add thionyl chloride (40.8 g, 343 mmol) and continue stirring for an additional 2 hours at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
-
Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to obtain the pure product (yield ~90%).
Protocol 2: Iodine-Catalyzed Synthesis of 4-Sulfonyl Pyrazoles[2]
-
To a mixture of the N,N-dimethyl enaminone (0.2 mmol), sulfonyl hydrazine (0.24 mmol), and NaHCO₃ (0.4 mmol) in a reaction vessel, add the solvent (e.g., water).
-
Add molecular iodine (I₂) as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-sulfonyl pyrazole.
Protocol 3: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Chlorides from Arylboronic Acids[3]
-
In a glovebox, combine the arylboronic acid (0.50 mmol), Pd₂(dba)₃ (0.005 mmol, 1 mol % Pd), and a suitable phosphine ligand in a vial.
-
Add a solution of phenyl chlorosulfate (1.0 mmol) in anhydrous acetone.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 50-100 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfonyl chloride.
Protocol 4: Photocatalytic Synthesis of Aryl Sulfonyl Chlorides[7][8]
-
In a quartz reaction vessel, suspend the potassium poly(heptazine imide) (K-PHI) photocatalyst (e.g., 10 mg) in acetonitrile.
-
Add the arenediazonium tetrafluoroborate (0.1 mmol) to the suspension.
-
Add a solution of thionyl chloride (1.0 mmol) and water (1.0 mmol) in acetonitrile to generate SO₂ and HCl in situ.
-
Seal the vessel and irradiate the stirred reaction mixture with visible light (e.g., 465 nm LED) at room temperature.
-
Monitor the reaction progress by ¹H NMR analysis of aliquots.
-
Upon completion, filter to recover the heterogeneous photocatalyst.
-
The filtrate contains the product, which can be isolated by standard workup procedures. The yield can be determined by ¹H NMR using an internal standard.
Mechanistic Insights and Workflow Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Catalytic Cycle of Iodine-Catalyzed Sulfonylation
The iodine-catalyzed synthesis of 4-sulfonyl pyrazoles is believed to proceed through a radical pathway initiated by the reaction of iodine with TBHP.
Caption: Proposed mechanism for iodine-catalyzed synthesis of 4-sulfonyl pyrazoles.
Catalytic Cycle of Palladium-Catalyzed Chlorosulfonylation
The palladium-catalyzed chlorosulfonylation of arylboronic acids likely involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps.
Caption: Simplified catalytic cycle for palladium-catalyzed chlorosulfonylation.
Mechanism of the Copper-Catalyzed Sandmeyer Reaction
The copper-catalyzed Sandmeyer reaction for the synthesis of sulfonyl chlorides involves a single-electron transfer (SET) mechanism from Cu(I) to the diazonium salt, generating an aryl radical.
Caption: Proposed mechanism for the copper-catalyzed Sandmeyer sulfonylation.
Workflow of Photocatalytic Sulfonyl Chloride Synthesis
The photocatalytic synthesis involves the excitation of the K-PHI catalyst by visible light, followed by electron transfer to the diazonium salt to generate an aryl radical.
Caption: Experimental workflow for photocatalytic pyrazole sulfonyl chloride synthesis.
Conclusion and Future Outlook
The synthesis of pyrazole sulfonyl chlorides has evolved significantly from a reliance on harsh, stoichiometric reagents to the adoption of sophisticated and mild catalytic methods. While classical chlorosulfonation remains a high-yielding option for simple substrates, its limitations in terms of functional group tolerance and environmental impact are considerable.
Modern catalytic approaches, including metal-free iodine catalysis, transition metal-catalyzed cross-couplings, and innovative photocatalysis, offer compelling advantages. These methods provide access to a broader range of complex pyrazole sulfonyl chlorides under milder conditions, with greater selectivity and improved sustainability profiles.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of the target molecule, the stage of the synthetic campaign, and considerations of cost and scalability. The continued development of novel catalytic systems promises to further enhance our ability to synthesize these crucial building blocks with even greater efficiency and elegance, accelerating the discovery of new medicines and agrochemicals.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids [dspace.mit.edu]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride by HPLC
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is a key building block whose reactive sulfonyl chloride moiety makes it highly valuable in synthesis but also susceptible to specific impurities and degradation pathways.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development choices, present a robust starting protocol, and compare its performance against orthogonal techniques to provide a holistic quality control strategy.
The Analytical Challenge: Stability and Reactivity
The primary challenge in analyzing this compound is its inherent reactivity. The sulfonyl chloride group is highly electrophilic and susceptible to hydrolysis, readily reacting with nucleophiles like water to form the corresponding sulfonic acid. This degradation can occur during synthesis, workup, storage, or even during the analytical process itself if conditions are not carefully controlled.[1][2] Consequently, an effective analytical method must not only separate the parent compound from process-related impurities but also minimize on-column degradation to provide an accurate purity value.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility, sensitivity, and robustness.[3][4] For a moderately polar compound like our target pyrazole sulfonyl chloride, RP-HPLC offers an excellent balance of retention and selectivity.
Principle of Separation
In RP-HPLC, we use a non-polar stationary phase (typically alkyl-bonded silica like C18) and a polar mobile phase (often a mixture of water and a miscible organic solvent like acetonitrile or methanol).[4] Compounds are separated based on their hydrophobicity; more hydrophobic (non-polar) molecules interact more strongly with the stationary phase and elute later, while more polar molecules have a higher affinity for the mobile phase and elute earlier.[4] The primary impurity of concern, the corresponding sulfonic acid, is significantly more polar than the parent sulfonyl chloride and will thus elute much earlier, allowing for excellent resolution.
A Self-Validating HPLC Protocol for Initial Assessment
This protocol is designed as a robust starting point. The logic behind each parameter is explained to empower the user to optimize further based on their specific instrumentation and impurity profile.
Instrumentation and Consumables:
-
HPLC System: A standard HPLC or UHPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with a 3 µm or sub-2 µm particle size can be used on a UHPLC system for higher efficiency and faster analysis.
-
Vials: Standard 2 mL HPLC vials with caps.
Reagents:
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or deionized (18.2 MΩ·cm).
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): ACS grade or higher.
-
Sample Diluent: Acetonitrile.
Step-by-Step Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. The low pH (~2.5) serves a critical purpose: it suppresses the ionization of silanol groups on the silica stationary phase, which prevents peak tailing and improves peak shape.[1]
-
Mobile Phase B (MPB): Acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser, sonication, or helium sparging.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Acetonitrile to achieve a concentration of ~1 mg/mL.
-
Rationale: Using a strong, aprotic solvent like acetonitrile as the diluent is crucial. It minimizes the risk of sample hydrolysis before injection, ensuring the measured purity reflects the bulk material, not an analytical artifact.[1]
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial if any particulates are visible.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25 °C. For highly reactive sulfonyl chlorides, reducing the column temperature (e.g., to 6°C) can significantly decrease on-column hydrolysis.[1]
-
UV Detection: 230 nm. The pyrazole ring provides a suitable chromophore for UV detection. A photodiode array (PDA) detector is recommended to assess peak purity and check for co-eluting impurities across a spectrum.
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) | Curve |
| 0.0 | 95 | 5 | Linear |
| 2.0 | 95 | 5 | Linear |
| 15.0 | 5 | 95 | Linear |
| 20.0 | 5 | 95 | Linear |
| 20.1 | 95 | 5 | Linear |
| 25.0 | 95 | 5 | Linear |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
This method assumes that all compounds have a similar response factor at the detection wavelength, which is a reasonable starting point for related substances.
-
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the purity assessment process.
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis: Orthogonal and Complementary Techniques
While HPLC is a powerful tool, relying on a single method can be misleading. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a comprehensive purity assessment.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides an absolute measure of purity without the need for a reference standard of the analyte itself.[5]
-
Principle: qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[5][6] By adding a certified internal standard of known purity and concentration to the sample, the purity of the target analyte can be calculated with high accuracy.[5]
-
Advantages:
-
Limitations:
-
Sensitivity: Less sensitive than HPLC, typically requiring milligram quantities of sample.
-
Resolution: Overlapping peaks from the analyte, impurities, and the internal standard can complicate quantification.[6]
-
Expertise: Requires careful planning, data acquisition, and processing to ensure accuracy.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is less a quantitative tool for purity and more a powerful qualitative tool for impurity identification.[3][7]
-
Principle: As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is measured.
-
Advantages:
-
Impurity Identification: Provides the molecular weight of impurities, which is critical for identifying unknown peaks from the HPLC-UV chromatogram.[7][8]
-
High Sensitivity & Specificity: Can detect impurities at very low levels, even if they co-elute with the main peak or have poor UV absorbance.[8]
-
-
Limitations:
-
Quantitative Accuracy: Signal response in MS can be highly variable between compounds, making area percent calculations less reliable than with a UV detector unless individual standards are used.
-
Ionization Suppression: The presence of high concentrations of the main component or mobile phase additives can suppress the ionization of trace impurities, masking their presence.
-
Comparison Summary
The following table provides a direct comparison of the primary analytical techniques for purity assessment.
| Feature | HPLC-UV | Quantitative NMR (qNMR) | LC-MS |
| Primary Use | Quantitative Purity (% Area) | Absolute Purity (mass fraction) | Impurity Identification (MW) |
| Principle | Hydrophobic Partitioning | Nuclear Spin Resonance | Mass-to-Charge Ratio |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very High (ng/mL to pg/mL) |
| Specificity | Moderate | High (Structural) | Very High (Mass) |
| Quantitation | Relative (Area %) | Absolute (with standard) | Semi-Quantitative |
| Throughput | High | Low to Moderate | High |
| Key Advantage | Robust, reliable, and widely available for routine QC.[3] | Provides an absolute purity value without impurity standards.[5] | Unambiguously identifies unknown impurities.[7] |
| Key Limitation | Requires reference standards for identified impurities. | Lower sensitivity and potential for peak overlap.[6] | Response factors vary widely, complicating quantitation. |
Conclusion and Best Practices
For routine quality control and purity assessment of this compound, a well-developed RP-HPLC method is the technique of choice. Its robustness, sensitivity, and ability to resolve the primary hydrolytic degradant make it ideal for monitoring reaction progress and final product quality.
However, a truly comprehensive analysis, particularly for process development or regulatory submission, demands a multi-faceted approach.
-
Method Validation: The initial HPLC method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Impurity Identification: Any significant unknown peaks (>0.1%) observed in the HPLC-UV chromatogram should be investigated and identified using LC-MS .[9]
-
Orthogonal Confirmation: The purity value obtained by HPLC should be periodically confirmed using an orthogonal technique. qNMR is the gold standard for this, providing an independent, absolute measure of purity that validates the HPLC results.[10]
By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and consistency of this critical synthetic intermediate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. chromtech.com [chromtech.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. emerypharma.com [emerypharma.com]
- 7. chimia.ch [chimia.ch]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 10. ethz.ch [ethz.ch]
A Spectroscopic Guide to Distinguishing Isomers of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of constitutional isomers is a critical step in ensuring the purity, safety, and efficacy of synthesized compounds. In the realm of pyrazole-based scaffolds, which are prevalent in a multitude of pharmacologically active agents, the regiochemistry of substitution can profoundly impact biological activity. This guide provides a comprehensive spectroscopic comparison of two key isomers: 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (Isomer A) and 1-ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride (Isomer B) .
The Importance of Isomeric Differentiation
The distinct spatial arrangement of the ethyl, methyl, and sulfonyl chloride groups on the pyrazole ring in Isomers A and B leads to unique electronic environments for the constituent atoms. These differences, though subtle, manifest in their spectroscopic signatures. Accurate isomer identification is paramount as even minor structural changes can lead to significant variations in pharmacological profiles, toxicity, and metabolic stability.
Molecular Structures of the Isomers
To visually represent the compounds discussed, the following diagram illustrates the structures of this compound (Isomer A) and its regioisomer, 1-ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride (Isomer B).
Caption: Molecular structures of the two regioisomers.
Comparative Spectroscopic Analysis
The following sections provide a detailed breakdown of the expected spectroscopic data for each isomer, highlighting the key differentiating features.
¹H NMR Spectroscopy
The proton NMR spectra are expected to be the most informative for distinguishing between the two isomers. The chemical shift of the lone proton on the pyrazole ring (H4) and the protons of the ethyl and methyl groups will be influenced by the position of the electron-withdrawing sulfonyl chloride group.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Isomer A (Predicted) | Isomer B (Predicted) | Rationale for Differentiation |
| Pyrazole-H4 | ~6.8 - 7.2 | ~6.5 - 6.9 | The -SO₂Cl group at C5 in Isomer A will have a stronger deshielding effect on the adjacent H4 proton compared to when it's at C3 in Isomer B. |
| N-CH₂ (ethyl) | ~4.2 - 4.5 (q) | ~4.1 - 4.4 (q) | The proximity of the -SO₂Cl group at C5 in Isomer A may lead to a slight downfield shift of the N-CH₂ protons compared to Isomer B. |
| N-CH₂CH₃ (ethyl) | ~1.4 - 1.6 (t) | ~1.3 - 1.5 (t) | Minimal difference expected. |
| C-CH₃ (methyl) | ~2.3 - 2.6 (s) | ~2.5 - 2.8 (s) | In Isomer B, the methyl group is at C5, adjacent to the N-ethyl group, which may result in a slightly different chemical shift compared to Isomer A where it is at C3. |
Predicted values are based on analysis of similar pyrazole structures and known substituent effects.
¹³C NMR Spectroscopy
Carbon NMR will provide complementary information, particularly regarding the chemical shifts of the pyrazole ring carbons. The carbon atom directly attached to the sulfonyl chloride group will be significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Isomer A (Predicted) | Isomer B (Predicted) | Rationale for Differentiation |
| C3 | ~150 - 155 | ~155 - 160 | In Isomer B, C3 is directly attached to the electron-withdrawing -SO₂Cl group, resulting in a significant downfield shift. |
| C4 | ~110 - 115 | ~112 - 117 | The chemical shift of C4 will be influenced by the substitution pattern, likely appearing slightly more downfield in Isomer B. |
| C5 | ~140 - 145 | ~145 - 150 | In Isomer A, C5 is attached to the -SO₂Cl group, leading to a downfield shift. |
| N-CH₂ (ethyl) | ~48 - 52 | ~47 - 51 | Subtle differences may be observed due to the overall electronic environment. |
| N-CH₂CH₃ (ethyl) | ~14 - 16 | ~13 - 15 | Minimal difference expected. |
| C-CH₃ (methyl) | ~12 - 15 | ~10 - 13 | The position of the methyl group will influence its chemical shift. |
Predicted values are based on analysis of similar pyrazole structures and known substituent effects.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be broadly similar, dominated by the characteristic absorptions of the sulfonyl chloride group. However, subtle differences in the fingerprint region may be observable.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Functional Group | Expected Range | Key Observations |
| SO₂ Asymmetric Stretch | 1370 - 1410 | A strong, sharp absorption band is characteristic of the sulfonyl chloride group.[5] |
| SO₂ Symmetric Stretch | 1166 - 1204 | Another strong, sharp absorption band for the sulfonyl chloride.[5] |
| C=N Stretch (pyrazole) | ~1500 - 1600 | Present in both isomers. |
| C-H Stretch (aromatic/alkyl) | ~2850 - 3100 | Present in both isomers.[8][9] |
While the primary sulfonyl chloride stretches will be present in both isomers, the exact peak positions and the pattern of bands in the fingerprint region (below 1500 cm⁻¹) may differ slightly due to the different substitution patterns, which could aid in differentiation with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compounds and valuable fragmentation data. Both isomers will have the same molecular ion peak. However, the fragmentation patterns may differ, reflecting the different substitution patterns.
Table 4: Expected Mass Spectrometry Data
| Parameter | Expected Value/Observation | Differentiating Features |
| Molecular Ion (M⁺) | m/z corresponding to C₆H₉ClN₂O₂S | Will be identical for both isomers. |
| Isotopic Pattern | Presence of M+2 peak due to ³⁷Cl | Characteristic for chlorine-containing compounds. |
| Key Fragmentation Pathways | Loss of SO₂, Cl, ethyl, and methyl groups | The relative intensities of fragment ions may differ. For example, the cleavage of the C-S bond might be influenced by the adjacent substituents, leading to different abundances of the resulting pyrazole fragment ions. Loss of SO₂ is a common fragmentation pathway for sulfonamides and related compounds. |
A detailed analysis of the relative abundances of the fragment ions could provide the key to distinguishing the isomers via mass spectrometry.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sulfonyl chloride isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire a HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C nuclei.
-
Acquire a HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe long-range (2-3 bond) correlations between protons and carbons. This can be particularly useful in confirming the assignment of the pyrazole ring carbons and the position of the substituents.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
For solid samples (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
For KBr pellet: Grind a small amount of the sample with dry KBr and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and perform collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Workflow for Isomer Differentiation
The following diagram outlines the logical workflow for the spectroscopic differentiation of the two isomers.
Caption: A workflow diagram for the spectroscopic differentiation of the isomers.
Conclusion
The successful synthesis and development of novel pyrazole-based compounds hinge on the accurate characterization of the target molecules. While the isomers of this compound present a challenge in differentiation due to their structural similarity, a multi-pronged spectroscopic approach can provide definitive identification. ¹H and ¹³C NMR spectroscopy are the most powerful tools for this purpose, with the chemical shifts of the pyrazole ring proton and carbons being key diagnostic markers. IR and mass spectrometry offer valuable confirmatory data. By carefully applying the principles and protocols outlined in this guide, researchers can confidently distinguish between these critical isomers, ensuring the integrity and quality of their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jetir.org [jetir.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-乙基-3-甲基-1H-吡唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation for a Pyrazole Sulfonamide Library
For researchers, scientists, and drug development professionals, the rigorous validation of an in vitro assay is the bedrock upon which successful screening campaigns are built. This guide provides an in-depth, experience-driven comparison of assay formats and a detailed roadmap for validating an assay tailored to a pyrazole sulfonamide library. We will move beyond rote protocols to explore the scientific rationale behind each step, ensuring your screening efforts are both efficient and reliable.
The Pyrazole Sulfonamide Scaffold: A Privileged Structure in Drug Discovery
Pyrazole sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. Their versatility has led to their investigation as inhibitors of numerous enzyme classes, including kinases, proteases, and carbonic anhydrases. Understanding the common targets of this library is the first critical step in selecting an appropriate assay format. For the purposes of this guide, we will focus on the validation of an assay for a pyrazole sulfonamide library targeting a protein kinase.
Foundational Principles of Assay Validation: Beyond the Checklist
Assay validation is more than a procedural formality; it is a systematic process of demonstrating that an assay is suitable for its intended purpose. The principles outlined in guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), provide a robust framework.[1][2][3][4][5] However, for early-stage drug discovery, a pragmatic and scientifically sound approach is paramount. Our validation will be built on three pillars:
-
Robustness: The assay's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Reproducibility: The ability of the assay to provide consistent results over time and between different operators.
-
Accuracy: The closeness of the experimental values to the true value.
A key objective of this validation is to establish a reliable "signal window" – the difference in signal between an uninhibited (negative control) and a fully inhibited (positive control) reaction. This window, coupled with low data variability, is what allows for the confident identification of "hits."[6]
Comparing Assay Formats for Kinase Inhibitor Screening
Several assay formats are available for screening kinase inhibitors. The choice of format depends on factors such as the specific kinase, available reagents, and desired throughput. Below is a comparison of three common formats:
| Assay Format | Principle | Advantages | Disadvantages | Typical Application |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled tracer that binds to the kinase.[7][8] | Homogeneous "mix-and-read" format, high throughput, sensitive.[9][10] | Requires a suitable fluorescent tracer, potential for interference from fluorescent compounds. | Screening for inhibitors that bind to the ATP-binding site or allosteric sites.[8] |
| Förster Resonance Energy Transfer (FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore.[11] Cleavage of a substrate by the kinase separates the fluorophores, leading to a change in FRET signal.[12][13][14][15] | Highly sensitive, can be used for a wide range of kinases, real-time measurements possible.[11] | Requires specifically labeled substrates, potential for interference from colored or fluorescent compounds. | Screening for inhibitors of kinase activity, particularly proteases.[12][13][14] |
| Enzyme-Coupled Luminescence | The production of ADP by the kinase is coupled to a series of enzymatic reactions that ultimately generate a luminescent signal. | High sensitivity, broad applicability to different kinases. | Multi-step reaction can be prone to interference, may require optimization of coupling enzyme concentrations. | Widely used for high-throughput screening of kinase inhibitors. |
For our pyrazole sulfonamide library targeting a kinase, a Fluorescence Polarization (FP) assay offers an excellent balance of throughput, sensitivity, and cost-effectiveness. The remainder of this guide will focus on the validation of an FP-based assay.
The Assay Validation Workflow: A Step-by-Step Guide
The following workflow provides a comprehensive approach to validating an FP assay for a pyrazole sulfonamide library.
Caption: A streamlined workflow for in vitro assay validation, divided into three distinct phases.
Phase 1: Assay Development & Optimization
A. Reagent Preparation & Quality Control:
-
Rationale: The quality of your reagents is the foundation of a reliable assay. Any variability in reagent quality will translate to variability in your results.
-
Protocol:
-
Reconstitute the kinase, fluorescent tracer, and pyrazole sulfonamide library compounds in high-purity DMSO to create concentrated stock solutions.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Perform quality control on the kinase to ensure its activity and purity.[16]
-
B. Tracer Concentration Optimization:
-
Rationale: The concentration of the fluorescent tracer is critical for achieving an optimal signal window. Too little tracer will result in a weak signal, while too much can lead to high background and reduced sensitivity.
-
Protocol:
-
In a 384-well plate, perform a serial dilution of the fluorescent tracer in assay buffer.
-
Add a fixed, low concentration of the kinase to one set of wells and buffer only to another set.
-
Measure the fluorescence polarization.
-
Plot the FP signal against the tracer concentration and select the concentration that gives a stable and robust signal with a low background.
-
C. Enzyme Concentration Optimization:
-
Rationale: The kinase concentration should be sufficient to bind a significant fraction of the tracer, resulting in a clear shift in polarization, but not so high as to be wasteful or lead to assay artifacts.
-
Protocol:
-
Using the optimized tracer concentration, perform a serial dilution of the kinase.
-
Measure the fluorescence polarization.
-
Plot the FP signal against the kinase concentration and select the lowest concentration that gives a maximal and stable signal.
-
D. DMSO Tolerance Test:
-
Rationale: Pyrazole sulfonamide libraries are typically dissolved in DMSO. It is crucial to determine the maximum concentration of DMSO that can be tolerated in the assay without affecting its performance.[17][18] High concentrations of DMSO can denature proteins and interfere with binding interactions.[19][20][21]
-
Protocol:
-
Prepare a series of assay buffers containing increasing concentrations of DMSO (e.g., 0.1% to 5%).[7][21]
-
Perform the FP assay with both positive (no inhibitor) and negative (saturating concentration of a known inhibitor) controls at each DMSO concentration.
-
Plot the signal window and Z'-factor against the DMSO concentration. The maximum tolerated DMSO concentration is the highest concentration that does not significantly impact these parameters.[18] Generally, a final DMSO concentration of 1% or less is desirable.[19]
-
Phase 2: Performance Characterization
E. Signal Window & Signal-to-Background (S/B) Ratio:
-
Rationale: A large and consistent signal window is essential for distinguishing hits from noise. The S/B ratio is a simple metric to quantify this.
-
Calculation:
-
S/B = (Mean signal of positive control) / (Mean signal of negative control)
-
A higher S/B ratio is generally better, with a value greater than 3 often considered acceptable.[22]
-
F. Z'-Factor Determination:
-
Rationale: The Z'-factor is a statistical parameter that is widely used to quantify the quality of a high-throughput screening assay.[6][23][24] It takes into account both the signal window and the data variability.[25]
-
Calculation:
G. IC50 Determination of a Control Compound:
-
Rationale: Determining the half-maximal inhibitory concentration (IC50) of a known inhibitor (control compound) demonstrates the assay's ability to produce a dose-dependent response.[27][28][29][30] The IC50 is the concentration of an inhibitor required to reduce the biological activity by 50%.[28]
-
Protocol:
Understanding ATP Competition
For kinase inhibitors, it's crucial to understand if they are ATP-competitive. The IC50 of an ATP-competitive inhibitor will increase with increasing ATP concentrations.[32][33] This can be investigated by determining the IC50 of your pyrazole sulfonamide hits at different ATP concentrations.[34][35] The Cheng-Prusoff equation can be used to describe the relationship between IC50, Ki, and ATP concentration for ATP-competitive inhibitors.[32][33]
Phase 3: Robustness & Reproducibility
H. Inter-Assay Variability:
-
Rationale: This assesses the reproducibility of the assay over different days and with different batches of reagents.
-
Protocol:
-
Run the full validation protocol on three separate days.
-
Calculate the mean and standard deviation of the Z'-factor and the IC50 of the control compound across the three runs.
-
The coefficient of variation (%CV) should ideally be less than 20%.
-
I. Intra-Assay Variability:
-
Rationale: This measures the precision of the assay within a single plate.
-
Protocol:
-
On a single 384-well plate, run a large number of replicates of the positive and negative controls (e.g., 16 or 32 wells each).
-
Calculate the %CV for each control. A %CV of less than 15% is generally considered acceptable.
-
Data Interpretation and Decision Making
The validation data should be summarized in a clear and concise manner. The following table provides an example of how to present the key validation parameters:
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| Signal-to-Background (S/B) Ratio | > 3 | 5.2 | Pass |
| Z'-Factor | 0.5 - 1.0 | 0.78 | Pass |
| Control Compound IC50 | Within 2-fold of historical value | 12.5 nM (Historical: 10 nM) | Pass |
| DMSO Tolerance | Z' > 0.5 at ≤ 1% DMSO | Z' = 0.75 at 1% DMSO | Pass |
| Intra-Assay %CV (Positive Control) | < 15% | 8.5% | Pass |
| Intra-Assay %CV (Negative Control) | < 15% | 9.2% | Pass |
| Inter-Assay %CV (Z'-Factor) | < 20% | 12% | Pass |
| Inter-Assay %CV (IC50) | < 20% | 15% | Pass |
A "Pass" in all categories indicates that the assay is robust, reproducible, and suitable for screening your pyrazole sulfonamide library.
Conclusion: A Foundation for Confident Hit Discovery
This guide has provided a comprehensive, scientifically-grounded framework for the validation of an in vitro FP assay for a pyrazole sulfonamide library. By moving beyond a simple checklist and understanding the rationale behind each step, you can develop and validate an assay that will provide a solid foundation for your drug discovery efforts. A well-validated assay is not just a technical requirement; it is your best insurance for generating high-quality, reproducible data that will lead to the confident identification of promising new therapeutic candidates.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 9. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 22. books.rsc.org [books.rsc.org]
- 23. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 24. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 28. IC50 - Wikipedia [en.wikipedia.org]
- 29. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. shop.carnabio.com [shop.carnabio.com]
- 33. aacrjournals.org [aacrjournals.org]
- 34. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 35. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Synthetic Routes of Substituted Pyrazole-5-Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole-5-sulfonyl chlorides are pivotal intermediates in the synthesis of a wide array of biologically active compounds. Their inherent reactivity makes them valuable precursors for the preparation of sulfonamides and other derivatives that are cornerstone motifs in numerous pharmaceuticals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important class of compounds, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The synthesis of substituted pyrazole-5-sulfonyl chlorides can be broadly categorized into three primary strategies, each with its own set of advantages and limitations:
-
Direct Electrophilic Sulfonation of Pyrazoles: A straightforward approach involving the direct introduction of a chlorosulfonyl group onto the pyrazole ring.
-
Diazotization of 5-Aminopyrazoles: A classic and versatile method that leverages the Sandmeyer-type transformation of an amino group.
-
Modern Approaches via Organometallic Reagents: A contemporary strategy that offers a different disconnection and often milder reaction conditions.
This guide will delve into the specifics of each of these routes, providing the necessary details for a comprehensive understanding and practical application.
Direct Electrophilic Sulfonation of Pyrazoles
This method is conceptually the most direct route to pyrazole-5-sulfonyl chlorides, involving the reaction of a pre-formed pyrazole with a strong sulfonating agent, most commonly chlorosulfonic acid.
Reaction Mechanism
The direct sulfonation of pyrazoles is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and susceptible to attack by strong electrophiles. The reaction with chlorosulfonic acid is believed to proceed through the formation of a highly electrophilic sulfur trioxide (SO₃) or a related species, which then attacks the pyrazole ring. The C4 and C5 positions of the pyrazole are the most common sites of substitution, with the regioselectivity being influenced by the substituents on the pyrazole ring and the reaction conditions.
The generally accepted mechanism involves the attack of the pyrazole's π-system on the electrophilic sulfur species, forming a σ-complex (also known as an arenium ion). Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding the pyrazole-5-sulfonic acid, which is then converted to the sulfonyl chloride by the excess chlorosulfonic acid or a chlorinating agent like thionyl chloride.[1][2][3]
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride[4]
-
Reaction Setup: A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) is prepared in a flask equipped with a stirrer and under a nitrogen atmosphere.
-
Addition of Chlorosulfonic Acid: This mixture is added very slowly at 0 °C to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL).
-
Reaction: The reaction temperature is raised to 60 °C and stirring is continued for 10 hours.
-
Chlorination: Thionyl chloride (40.8 g, 343 mmol) is added to the reaction mixture, and stirring is continued for an additional 2 hours at 60 °C.
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The organic layer is separated, washed with cold water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude sulfonyl chloride can be purified by recrystallization or column chromatography.
Note: This protocol has been reported to yield up to 90% of the desired product.[4]
Data Summary
| Feature | Description |
| Starting Materials | Substituted pyrazoles |
| Key Reagents | Chlorosulfonic acid, Thionyl chloride |
| Typical Yields | Moderate to high (can exceed 90%)[4] |
| Scalability | Readily scalable |
Advantages and Disadvantages
Advantages:
-
Directness: This is often a one-step procedure from a readily available pyrazole.
-
High Yields: Under optimized conditions, high yields of the desired product can be achieved.[4]
-
Scalability: The procedure is generally amenable to scale-up.
Disadvantages:
-
Harsh Conditions: The use of chlorosulfonic acid, a highly corrosive and reactive reagent, requires careful handling and specialized equipment.
-
Regioselectivity Issues: Depending on the substitution pattern of the starting pyrazole, mixtures of isomers (C4 vs. C5 sulfonation) can be formed, complicating purification.
-
Limited Functional Group Tolerance: The strongly acidic and oxidizing conditions are not compatible with many sensitive functional groups.
Diagram of Direct Sulfonation Workflow
Caption: Workflow for Direct Sulfonation.
Diazotization of 5-Aminopyrazoles (Sandmeyer-Type Reaction)
This classical approach involves the conversion of a 5-aminopyrazole to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to furnish the corresponding sulfonyl chloride. This is a modification of the well-known Sandmeyer reaction.[5][6][7][8][9]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Diazotization: The 5-aminopyrazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a pyrazole-5-diazonium salt. This intermediate is generally unstable and is used immediately in the next step.[5][6][7]
-
Sulfonylation (Sandmeyer Reaction): The diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent (often acetic acid) containing a copper(I) salt (e.g., CuCl) as a catalyst. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then extrudes nitrogen gas to form an aryl radical. This radical then reacts with sulfur dioxide, and a subsequent reaction with the copper(II) species and chloride regenerates the copper(I) catalyst and forms the pyrazole-5-sulfonyl chloride.[7][8][9]
Experimental Protocol: General Procedure for the Synthesis of Pyridine-3-sulfonyl Chlorides (Adaptable for Pyrazoles)[10]
-
Diazotization: The hydrochloride salt of the 5-aminopyrazole is suspended in a mixture of glacial acetic acid and aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.
-
Sulfonylation: In a separate flask, a solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 5 °C. Copper(I) chloride is added as a catalyst.
-
Reaction: The cold diazonium salt solution is added slowly to the sulfur dioxide solution.
-
Work-up: After the addition is complete, the reaction is stirred for a period (e.g., 45 minutes) and then poured into ice water. The precipitated sulfonyl chloride is collected by filtration, washed with water, and dried.
Data Summary
| Feature | Description |
| Starting Materials | Substituted 5-aminopyrazoles |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride |
| Typical Yields | Good to excellent (often quantitative)[10] |
| Scalability | Can be scaled, but care must be taken with the unstable diazonium intermediate. |
Advantages and Disadvantages
Advantages:
-
High Regioselectivity: The position of the sulfonyl chloride group is determined by the position of the starting amino group, avoiding isomeric mixtures.
-
Good Yields: This method often provides high yields of the desired product.[10]
-
Milder Conditions (for the sulfonylation step): The sulfonylation step itself is generally milder than direct sulfonation with chlorosulfonic acid.
Disadvantages:
-
Unstable Intermediate: The diazonium salt intermediate is often unstable and potentially explosive, requiring careful temperature control and immediate use.
-
Multi-step Synthesis: This is a two-step process from the amine, which itself may require synthesis.
-
Use of Gaseous SO₂: The use of sulfur dioxide gas can be inconvenient and requires appropriate handling. However, surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used.
Diagram of Diazotization Workflow
References
- 1. globalspec.com [globalspec.com]
- 2. scribd.com [scribd.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbijournal.com [cbijournal.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-5-Sulfonamide Derivatives
The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonamide derivatives, a representative class of this important scaffold. By examining how subtle molecular modifications influence biological activity, we can derive key principles for the rational design of novel therapeutics and other bioactive agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework.
The 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide Core Scaffold: A Versatile Foundation
The core structure, 1-ethyl-3-methyl-1H-pyrazole-5-sulfonamide, serves as our foundational model for exploring SAR. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid and chemically stable core. The substituents at the N1 (ethyl) and C3 (methyl) positions, along with the sulfonamide group at C5, offer multiple vectors for chemical modification. It is these modifications that dictate the compound's interaction with specific biological targets, influencing its potency, selectivity, and pharmacokinetic properties.
The pyrazole nucleus itself is a key pharmacophore found in numerous FDA-approved drugs, highlighting its therapeutic relevance[1][2]. Its derivatives have been investigated for a wide range of biological activities, including as anticancer[3][4][5][6], anti-inflammatory[1], antidiabetic[7], and antimicrobial agents, as well as herbicides[8][9].
Structure-Activity Relationship Analysis
The biological activity of pyrazole sulfonamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the sulfonamide moiety. The following sections dissect the SAR at key positions, drawing insights from studies on related pyrazole sulfonamide scaffolds.
Modifications of the Sulfonamide (SO₂NHR) Group
The sulfonamide group is a critical interaction point for many biological targets. The substituent attached to the sulfonamide nitrogen (the 'R' group) can profoundly impact activity. For instance, in the context of carbonic anhydrase inhibitors, the sulfonamide group directly coordinates with the zinc ion in the enzyme's active site[10][11][12].
In the development of kinase inhibitors, the sulfonamide N-H can act as a hydrogen bond donor, interacting with key residues in the kinase hinge region[13]. The nature of the 'R' group can influence potency and selectivity. For example, in a series of 1H-pyrazole biaryl sulfonamides developed as LRRK2 kinase inhibitors, modifications to the aryl group attached to the sulfonamide were crucial for achieving high potency[13].
Substitutions on the Pyrazole Ring
While our core scaffold has defined substituents at N1 and C3, exploring variations at these positions is crucial for understanding the broader SAR.
-
N1 Position: The substituent at the N1 position of the pyrazole ring can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. In some kinase inhibitors, this position is tolerant to various substitutions, allowing for the fine-tuning of physical properties without a significant loss of potency[14].
-
C3 Position: The C3 position often points towards the solvent-exposed region in many enzyme active sites. Modifications here can be used to enhance solubility or introduce additional interaction points. For example, in a series of pyrazole-based carbonic anhydrase inhibitors, substitutions at this position with different phenyl rings significantly altered their inhibitory profiles against various isoforms[11].
-
C4 Position: Although our core scaffold is unsubstituted at C4, this position is another key site for modification in other pyrazole sulfonamide series. For instance, in a series of antiproliferative pyrazole-4-sulfonamide derivatives, various substituents were introduced at this position to modulate their activity against cancer cell lines[15][16].
The following diagram illustrates the key modification points on the pyrazole-5-sulfonamide scaffold and their general impact on activity.
Caption: Key modification points on the pyrazole-5-sulfonamide scaffold.
Comparative Performance Data
To illustrate the impact of structural modifications, the following table summarizes the biological activity of representative pyrazole sulfonamide derivatives against various targets. Note that these are not derivatives of our exact core scaffold but are chosen to demonstrate the principles of SAR discussed.
| Compound ID | Target | Modification from Core | IC₅₀ / Kᵢ | Reference |
| Compound 3b | Acetohydroxy acid synthase (AHAS) | Varied pyrazole and sulfonamide substituents | 81% inhibition @ 100 mg/L | [8][9] |
| Compound 4g | Carbonic Anhydrase XII (hCAXII) | Phenyl substitutions at C3 and C5 | IC₅₀ = 0.12 µM | [10][11] |
| Compound 4j | Carbonic Anhydrase IX (hCAIX) | Phenyl substitutions at C3 and C5 | IC₅₀ = 0.15 µM | [10][11] |
| Compound 50 (ARN19689) | NAAA Inhibitor | Complex azabicyclo[3.2.1]octane substituent | IC₅₀ = 0.042 µM | [17][18] |
| Compound 5a | α-glucosidase | Acyl pyrazole sulfonamide | IC₅₀ = 1.13 µM | [7] |
This data clearly shows that different substitution patterns lead to potent activity against a wide range of biological targets, underscoring the versatility of the pyrazole sulfonamide scaffold.
Experimental Protocols
The synthesis and biological evaluation of pyrazole sulfonamide derivatives follow established methodologies in medicinal chemistry. Below are representative protocols.
General Synthesis of Pyrazole-5-sulfonamides
The synthesis of the pyrazole-5-sulfonamide core typically involves a multi-step process. A common route is the cyclocondensation of a β-diketone with a hydrazine to form the pyrazole ring, followed by chlorosulfonylation and subsequent amination to install the sulfonamide group.
Caption: General synthetic workflow for pyrazole-5-sulfonamide derivatives.
Detailed Steps:
-
Pyrazole Ring Formation: A substituted hydrazine (e.g., ethylhydrazine) is reacted with a β-diketone (e.g., acetylacetone to get the 3,5-dimethylpyrazole) in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the cyclization to completion.
-
Chlorosulfonylation: The resulting pyrazole is treated with a chlorosulfonating agent, such as chlorosulfonic acid, often in a chlorinated solvent like chloroform at low temperatures. This introduces the sulfonyl chloride group at the C5 position[16].
-
Sulfonamide Formation: The pyrazole-5-sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., pyridine or triethylamine) to yield the final sulfonamide derivative[15].
In Vitro Biological Assays
The choice of biological assay depends on the intended target.
-
Enzyme Inhibition Assays: For targets like carbonic anhydrase or kinases, enzyme inhibition assays are performed. This typically involves incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured (e.g., spectrophotometrically or fluorometrically), and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated[10][17].
-
Cell-Based Assays: For evaluating anticancer activity, cell-based assays are employed. Cancer cell lines are treated with the compounds at various concentrations for a defined period (e.g., 48-72 hours). Cell viability is then assessed using methods like the MTT assay or CellTiter-Glo luminescent assay, which measure metabolic activity[4][16]. The IC₅₀ value represents the concentration that inhibits cell growth by 50%.
Conclusion
The 1-ethyl-3-methyl-1H-pyrazole-5-sulfonamide scaffold, and pyrazole sulfonamides in general, represent a highly versatile and fruitful area for drug discovery and development. The structure-activity relationships discussed in this guide demonstrate that targeted modifications to the pyrazole ring and the sulfonamide group can lead to potent and selective agents against a wide variety of biological targets. The insights provided herein should serve as a valuable resource for the rational design of next-generation pyrazole sulfonamide derivatives with tailored biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors [jstage.jst.go.jp]
- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of Pyrazole-Based Enzyme Inhibitors
<_>
Introduction: The Double-Edged Sword of the Pyrazole Scaffold
The pyrazole ring is a cornerstone of modern medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its versatility allows for the development of potent inhibitors against a wide array of enzyme targets, including kinases, cyclooxygenases (COX), and others, which are critical regulators of cellular processes.[1][2] However, this same versatility presents a significant challenge: the potential for cross-reactivity. An inhibitor designed for a specific enzyme may interact with unintended off-targets, leading to unexpected side effects or diminished therapeutic efficacy.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for pyrazole-based enzyme inhibitors. By synthesizing established biochemical principles with practical, field-proven experimental protocols, we aim to equip you with the knowledge to build a robust selectivity profile for your compound of interest, ensuring a higher probability of success in the drug discovery pipeline.
Pillar 1: Strategic Design of a Cross-Reactivity Screening Cascade
A hierarchical, multi-tiered approach is the most efficient and scientifically sound method for evaluating inhibitor selectivity. This strategy allows for early identification of potential liabilities and conserves resources by focusing in-depth characterization on the most promising candidates.
A typical workflow begins with high-throughput screening against a broad panel of targets to identify potential off-target interactions.[1] Hits from this initial screen are then subjected to more rigorous dose-response assays to quantify their potency (e.g., determining the IC50 value).[1][3] Finally, promising candidates are evaluated in cell-based and in vivo models to confirm their on-target activity and assess their overall physiological effects.[4][5]
Caption: A tiered workflow for assessing inhibitor cross-reactivity.
Pillar 2: Comparative Analysis & In-Depth Experimental Protocols
The specific experimental design for assessing cross-reactivity is highly dependent on the enzyme family being targeted. Below, we explore two of the most common targets for pyrazole-based inhibitors: Cyclooxygenases and Protein Kinases.
Case Study 1: Cyclooxygenase (COX) Inhibitors
The discovery of two COX isoforms, the constitutively expressed COX-1 and the inflammation-inducible COX-2, revolutionized anti-inflammatory drug development.[6] Pyrazole-based selective COX-2 inhibitors, such as Celecoxib, were designed to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8] However, even "selective" inhibitors can exhibit cross-reactivity, which can have clinical implications.[9][10]
Comparative Selectivity of Pyrazole-Based COX Inhibitors:
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-1 | 15,000 | 375 |
| COX-2 | 40 | ||
| Mavacoxib | COX-1 | 1,740 | 134 |
| COX-2 | 13 | ||
| Indomethacin | COX-1 | 18 | 0.03 |
| (Non-selective control) | COX-2 | 600 |
Note: IC50 values are compiled from various sources and should be considered representative. Direct comparison requires head-to-head testing under identical assay conditions.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol provides a robust method for determining the IC50 of a test compound against both COX-1 and COX-2.[6][11] The assay measures the peroxidase activity of COX, which converts a non-fluorescent probe into a highly fluorescent product (resorufin) in the presence of PGG2, the product of the COX reaction with arachidonic acid.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting the concentrate with HPLC-grade water.[6]
-
Reconstitute the COX-1 (ovine) or COX-2 (human recombinant) enzyme in the appropriate buffer and keep on ice. The diluted enzyme is typically stable for at least one hour.[6][12]
-
Prepare the Arachidonic Acid (substrate) solution by reconstituting it in ethanol and then neutralizing it with NaOH just prior to use.[12]
-
Prepare a 10X working stock of your pyrazole-based test inhibitor in a suitable solvent (e.g., DMSO).[11]
-
-
Assay Plate Setup (96-well black plate):
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.[12]
-
Inhibitor Control (IC) wells: Add a known selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) at a concentration known to cause >90% inhibition.[11]
-
Test Compound (Sample) wells: Add 10 µL of your serially diluted 10X pyrazole inhibitor.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Master Mix containing Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.[11][12]
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously, preferably with a multi-channel pipette.[11][12]
-
Immediately begin measuring fluorescence kinetically at 25°C for 5-10 minutes, using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[11][12]
-
-
Data Analysis:
-
For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.[11]
-
Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Case Study 2: Protein Kinase Inhibitors
Protein kinases are one of the largest and most functionally diverse gene families, making them a major class of drug targets, particularly in oncology.[2] The high degree of conservation in the ATP-binding site across the kinome presents a significant hurdle for developing selective inhibitors.[13] Pyrazole-based compounds like Ruxolitinib, a potent JAK1/JAK2 inhibitor, have achieved clinical success, but off-target activities can still occur.[13][14][15]
Visualizing the Challenge: The JAK-STAT Pathway
Ruxolitinib targets JAK1 and JAK2 to inhibit the signaling of cytokines and growth factors crucial for hematopoiesis and immune function.[14][16] Off-target inhibition of other kinases, even within the same family (e.g., JAK3, TYK2), can lead to unintended biological consequences.
Caption: Ruxolitinib's primary (JAK1/2) and potential off-targets.
Comparative Selectivity of Ruxolitinib:
| Kinase Target | Ruxolitinib IC50 (nM) |
| JAK1 | 3.3 |
| JAK2 | 2.8 |
| TYK2 | 19 |
| JAK3 | 428 |
Data from BenchChem.[13]
Experimental Protocol: Luminescent Kinase Assay (Kinase-Glo® Platform)
This homogeneous, high-throughput assay is a gold standard for measuring kinase activity and inhibition.[17] It quantifies the amount of ATP remaining in solution after a kinase reaction.[18][19] The luminescent signal is inversely proportional to kinase activity, as active kinases consume ATP.[20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer appropriate for the target kinase (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[20]
-
Prepare solutions of your target kinase, its specific substrate (peptide or protein), and ATP at 2X the final desired concentration.
-
Prepare serial dilutions of your pyrazole inhibitor in the kinase reaction buffer.
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's protocol.[17][19]
-
-
Kinase Reaction Setup (384-well white plate):
-
Add the pyrazole inhibitor or vehicle (DMSO control) to the appropriate wells.
-
Add the 2X kinase/substrate mix to all wells.
-
Initiate the reaction by adding the 2X ATP solution. The final reaction volume is typically small (e.g., 5-10 µL).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 20-60 minutes).
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[19]
-
Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[20]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value.[21]
-
Pillar 3: From Biochemical Potency to Cellular Target Engagement
While in vitro enzymatic assays are essential for determining biochemical potency (IC50), they do not guarantee that a compound will be effective in a cellular context. It is crucial to perform target engagement studies in living systems to confirm that the inhibitor can reach its target and exert its effect.[4][22]
Techniques like the Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ provide direct evidence of a compound binding to its target inside a cell.[4][23] Following confirmation of target engagement, downstream functional assays, such as Western blotting to analyze the phosphorylation status of a kinase's substrate (e.g., p-STAT for a JAK inhibitor), are necessary to validate the inhibitor's mechanism of action.[5] This integrated approach, moving from biochemical assays to cellular validation, provides the highest level of confidence in an inhibitor's selectivity and functional activity.[22]
Conclusion
The pyrazole scaffold will undoubtedly continue to be a rich source of novel enzyme inhibitors. A rigorous and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. By employing a tiered screening strategy, utilizing robust and validated experimental protocols, and confirming biochemical findings in a cellular context, researchers can effectively navigate the complexities of inhibitor selectivity. This comprehensive approach will ultimately lead to the development of safer, more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. biopioneer.com.tw [biopioneer.com.tw]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 17. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. ebiotrade.com [ebiotrade.com]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride with detailed disposal procedures was not publicly available. The following guidance is synthesized from the known hazards of structurally similar pyrazole sulfonyl chlorides and general principles for the disposal of sulfonyl chlorides and halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.
Understanding the Inherent Hazards: A Proactive Approach to Safety
This compound, as a member of the sulfonyl chloride family, is anticipated to be a corrosive, water-reactive, and toxic substance.[1][2][3] The primary hazards stem from its reactivity with water and nucleophiles, leading to the liberation of corrosive and toxic gases.
Key Anticipated Hazards:
-
Corrosivity: Direct contact is expected to cause severe skin burns and eye damage.[4]
-
Reactivity with Water: Vigorous reaction with water or moisture, producing hydrochloric acid and sulfonic acid, which are corrosive and harmful.[3][5]
-
Toxicity: Inhalation of vapors or dust can be harmful, causing irritation to the respiratory system.[4]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.[6][7]
| Hazard Category | Anticipated Effect | Primary Route of Exposure |
| Acute Toxicity | Harmful if inhaled or swallowed. | Inhalation, Ingestion |
| Skin Corrosion/Irritation | Causes severe skin burns. | Dermal contact |
| Eye Damage/Irritation | Causes serious eye damage. | Ocular contact |
| Reactivity | Reacts violently with water. | Contact with moisture |
Immediate Safety Protocols: Your First Line of Defense
Prior to handling or disposing of this compound, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the risk of inhalation is high, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Emergency Equipment:
-
An operational safety shower and eyewash station must be readily accessible.
-
A spill kit containing an inert absorbent material (e.g., sand, vermiculite), and a neutralizing agent (e.g., sodium bicarbonate) should be available.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and whether it is contaminated.
Small Quantities (Uncontaminated)
For small, uncontaminated amounts, a careful in-lab neutralization can be performed by trained personnel.
Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a cold 5-10% solution of sodium hydroxide or sodium bicarbonate. Place the beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: With constant stirring, slowly and carefully add the this compound to the basic solution. Never add the base to the sulfonyl chloride.
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.
-
Final Disposal: Once the reaction is complete and the solution is neutralized (pH 6-8), it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Bulk Quantities and Contaminated Waste
All bulk quantities and contaminated materials (e.g., spill cleanup debris) must be treated as hazardous waste.
Collection and Labeling:
-
Segregation: Collect waste this compound and contaminated materials in a designated, compatible, and properly sealed container. This is classified as a halogenated organic waste .[6][8] Do not mix with other waste streams.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.
Disposal Pathway:
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.
-
The primary disposal method for halogenated organic waste is typically high-temperature incineration.[7]
Emergency Spill Response
In the event of a spill, immediate and decisive action is critical to mitigate risks.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, contain the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels.
-
Neutralize (for small spills): Cautiously cover the absorbed spill with sodium bicarbonate to neutralize any residual acidity.
-
Collect: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. bucknell.edu [bucknell.edu]
Operational Guide: Safe Handling and Disposal of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride
This document provides essential safety and logistical information for the handling and disposal of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride. As a reactive sulfonyl chloride, this compound presents significant hazards if not managed correctly. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and operational integrity. The protocols outlined herein are designed to be self-validating, emphasizing the scientific reasoning behind each procedural step.
Hazard Analysis and Core Principles of Safe Handling
This compound is a member of the sulfonyl chloride family, which are known for their reactivity, particularly with nucleophiles. The primary hazards associated with this class of compounds include severe skin corrosion, serious eye damage, and respiratory irritation.[1][2] A critical characteristic of sulfonyl chlorides is their violent reaction with water, which liberates toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[2][3] Therefore, all handling and emergency procedures are built upon the foundational principle of meticulous moisture and water avoidance.
The pyrazole moiety may also contribute to the toxicological profile of the molecule. While specific data for this exact compound is limited, analogous structures suggest potential for harm if swallowed, inhaled, or in contact with skin.[1]
Personal Protective Equipment (PPE): A Multi-Barrier Approach
The use of appropriate PPE is the final and most direct barrier between the researcher and the chemical. The selection of PPE must account for the corrosive nature of the compound and its reactivity.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. Nitrile and neoprene offer good chemical resistance to a range of substances.[4] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that can cause severe eye damage and skin burns. A face shield offers a broader area of protection for the entire face.[4][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects the skin on the arms and torso from accidental contact. Flame-resistant material is a general good practice in a laboratory setting. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[6][7] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects the feet from spills. Perforated shoes or sandals are strictly prohibited in a laboratory setting.[8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and prevent accidental release.
3.1. Preparation and Work Area Setup
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary equipment (glassware, reagents, spill kit) within the fume hood before introducing the this compound.
-
Inert Atmosphere: If the reaction is sensitive to moisture, ensure an inert atmosphere (e.g., nitrogen or argon) is established in the reaction vessel.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7][9]
3.2. Handling and Dispensing
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers under an inert atmosphere. If handling as a solid, use a spatula in a glove bag or within the fume hood to minimize dust generation.
-
Avoid Water: Ensure all glassware and equipment are scrupulously dry.[10] Never add water to the sulfonyl chloride; this can cause a violent exothermic reaction.
Emergency Procedures: Preparedness and Response
4.1. Spill Response
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, relying on the fume hood to contain vapors.[9]
-
Containment: For small spills, cover with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[6][9] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [6][9]
-
Neutralization: Once absorbed, slowly add a dry neutralizing agent like sodium bicarbonate or soda ash to the mixture.
-
Collection and Disposal: Carefully collect the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.[9]
4.2. Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Neutralization and Waste Management
Sulfonyl chlorides must be neutralized before disposal.
5.1. Neutralization Protocol
-
Prepare a Basic Solution: In a separate container, prepare a cold solution of sodium hydroxide or sodium carbonate in water. Place this container in an ice bath to manage the exothermic reaction.[6]
-
Slow Addition: With constant stirring, slowly and carefully add the this compound to the basic solution. Never add the base to the sulfonyl chloride. [6]
-
Monitor pH: Ensure the solution remains basic throughout the addition.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of as aqueous waste in accordance with local regulations.[6]
5.2. Contaminated Waste
-
All contaminated materials (gloves, absorbent, etc.) must be treated as hazardous waste.[6]
-
Place these materials in a sealed and properly labeled container for disposal through an approved hazardous waste management facility.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S | CID 17024580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. nj.gov [nj.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
